molecular formula C18H15Cl2P B105816 Dichlorotriphenylphosphorane CAS No. 2526-64-9

Dichlorotriphenylphosphorane

Cat. No.: B105816
CAS No.: 2526-64-9
M. Wt: 333.2 g/mol
InChI Key: ASWXNYNXAOQCCD-UHFFFAOYSA-N
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Description

Dichlorotriphenylphosphorane (Triphenylphosphine dichloride, PPh3Cl2) is a phosphorous halide. Stability and reactivity of this compound have been studied by solid state 31P NMR spectroscopy. It participates in the conversion of carboxylic esters to acid halides and mechanism of this cleavage has been investigated. Modified method has been proposed in which this compound participates in the synthesis of tertiary amides.>

Properties

IUPAC Name

dichloro(triphenyl)-λ5-phosphane
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InChI

InChI=1S/C18H15Cl2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ASWXNYNXAOQCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H15Cl2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50293708
Record name Dichlorotriphenylphosphorane
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Molecular Weight

333.2 g/mol
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CAS No.

2526-64-9
Record name Dichlorotriphenylphosphorane
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Record name Triphenylphosphine dichloride
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Record name 2526-64-9
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Record name Dichlorotriphenylphosphorane
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Record name TRIPHENYLPHOSPHINE DICHLORIDE
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Foundational & Exploratory

Dichlorotriphenylphosphorane: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotriphenylphosphorane ((C₆H₅)₃PCl₂), often abbreviated as Ph₃PCl₂, is a versatile and highly reactive organophosphorus compound with significant applications in organic synthesis. Primarily utilized as a chlorinating agent, it facilitates a wide range of chemical transformations, including the conversion of alcohols and ethers to alkyl chlorides, the cleavage of epoxides to vicinal dichlorides, and the transformation of carboxylic acids into acyl chlorides.[1][2] Its utility is underscored by its dual nature, existing as a covalent, trigonal bipyramidal molecule in non-polar solvents and as an ionic phosphonium (B103445) salt, [Ph₃PCl]⁺Cl⁻, in polar media.[1][3] This technical guide provides an in-depth overview of the principal synthetic routes to this compound and its comprehensive characterization using modern spectroscopic techniques.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic pathways. The most common and direct method involves the chlorination of triphenylphosphine (B44618). An alternative route utilizes the chlorination of triphenylphosphine oxide.

Synthesis from Triphenylphosphine

The reaction of triphenylphosphine with elemental chlorine is a rapid and efficient method for the synthesis of this compound.[1] The reaction is typically performed in a suitable solvent to ensure stoichiometric control and to manage the exothermic nature of the reaction.

Experimental Protocol: Chlorination of Triphenylphosphine [1]

  • Materials:

    • Triphenylphosphine (1.0 equivalent)

    • Chlorine gas

    • Anhydrous benzene (B151609) (or other suitable inert solvent)

  • Procedure:

    • A solution of triphenylphosphine in anhydrous benzene is prepared in a flask equipped with a gas inlet tube and a magnetic stirrer.

    • The flask is cooled in an ice bath to manage the reaction temperature.

    • Chlorine gas is bubbled through the stirred solution.

    • The reaction is monitored for the formation of a white solid or a milky oil, which is the this compound product.

    • The flow of chlorine is ceased when the reaction mixture develops a persistent lemon-yellow color, indicating a slight excess of chlorine. To ensure complete reaction of triphenylphosphine, the chlorine flow can be stopped, the mixture allowed to settle, and chlorine re-introduced; the absence of further clouding indicates completion.

    • Due to its high moisture sensitivity, the product is typically used in situ or isolated under anhydrous conditions.

Synthesis from Triphenylphosphine Oxide

An alternative synthetic approach involves the chlorination of triphenylphosphine oxide. This method is particularly useful for regenerating this compound from the phosphine (B1218219) oxide byproduct of reactions where it is used. Various chlorinating agents can be employed, with phosgene (B1210022) and its derivatives, such as diphosgene and triphosgene (B27547), being effective.[2][4][5]

Experimental Protocol: Chlorination of Triphenylphosphine Oxide with Triphosgene [2][4]

  • Materials:

  • Procedure:

    • Triphenylphosphine oxide is dissolved in anhydrous toluene or chlorobenzene in a reaction flask under an inert atmosphere.

    • A catalytic amount of triethylamine is added to the solution.

    • A solution of triphosgene in the same solvent is added dropwise to the stirred triphenylphosphine oxide solution at a controlled temperature (e.g., 20-60 °C).

    • The reaction mixture is stirred for several hours (e.g., 6-8 hours) to ensure complete conversion.

    • The solvent can be removed under vacuum to yield the this compound product. The product is highly moisture-sensitive and should be handled accordingly.

Quantitative Data

The efficiency of the synthesis and the physical properties of this compound are summarized in the following tables.

Synthesis MethodStarting MaterialChlorinating AgentSolventTypical YieldReference
Direct ChlorinationTriphenylphosphineChlorineBenzeneHigh (in situ)[1]
Chlorination of OxideTriphenylphosphine OxideTriphosgeneToluene82.2%[2][4]
Chlorination of OxideTriphenylphosphine OxideTriphosgeneToluene88.8%[4]
Chlorination of OxideTriphenylphosphine OxideTriphosgeneChlorobenzene85.7%[2][4]
Chlorination of OxideTriphenylphosphine OxideDiphosgeneToluene81.6%[2]

Table 1: Reported yields for various synthetic methods of this compound.

PropertyValueReference
Molecular FormulaC₁₈H₁₅Cl₂P[3]
Molar Mass333.19 g/mol [3]
AppearanceWhite to light yellow solid[3]
Melting Point85 °C (decomposes)[6]
SolubilityReacts with water; soluble in chloroform, dichloromethane, acetonitrile (B52724); slightly soluble in ether, THF, toluene.[3][7]

Table 2: Physical and chemical properties of this compound.

Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for the characterization of this compound, as the chemical shift is highly sensitive to the phosphorus atom's coordination environment. The observed chemical shift can distinguish between the covalent and ionic forms of the molecule.[7][8]

  • Covalent Form (Trigonal Bipyramidal): In non-polar solvents like benzene, the covalent form of this compound is observed.[8]

  • Ionic Form (Phosphonium Salt): In polar solvents such as acetonitrile or chlorobenzene, the ionic form, [Ph₃PCl]⁺Cl⁻, predominates.[7][9]

FormSolvent³¹P Chemical Shift (δ) (ppm)Reference
CovalentBenzene-45[9]
IonicChlorobenzene+65[9]
IonicNot specified+47 to +66[7]

Table 3: ³¹P NMR chemical shifts of this compound in different forms and solvents.

¹H NMR spectroscopy is less informative for the direct characterization of the P-Cl bonds but can confirm the presence of the triphenylphosphine framework. The spectrum is typically dominated by complex multiplets in the aromatic region (approximately 7.4-7.8 ppm) corresponding to the phenyl protons.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of the phenyl rings and the phosphorus-chlorine bonds. The key absorptions are associated with the P-Ph and P-Cl stretching and bending vibrations.

Wavenumber (cm⁻¹)AssignmentReference
~3060C-H stretching (aromatic)[11]
1581, 1475, 1435C-C stretching (aromatic ring)[11]
~1100P-Ph stretching[12]
593 (ionic form)P-Cl stretching[7]
274 (covalent form)P-Cl stretching (Raman)[7]

Table 4: Characteristic IR absorption bands for this compound and its precursors. Note that some assignments are based on related triphenylphosphine compounds.

Visualizations

The synthesis and experimental workflow can be visualized through the following diagrams.

Synthesis_from_Triphenylphosphine TPP Triphenylphosphine (Ph₃P) Product This compound (Ph₃PCl₂) TPP->Product Cl2 Chlorine (Cl₂) Cl2->Product Solvent Inert Solvent (e.g., Benzene) Solvent->TPP

Caption: Synthesis of this compound from Triphenylphosphine.

Synthesis_from_Triphenylphosphine_Oxide TPPO Triphenylphosphine Oxide (Ph₃PO) Product This compound (Ph₃PCl₂) TPPO->Product ChlorinatingAgent Chlorinating Agent (e.g., Triphosgene) ChlorinatingAgent->Product Catalyst Catalyst (e.g., Triethylamine) Catalyst->TPPO

Caption: Synthesis from Triphenylphosphine Oxide.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up/Isolation cluster_characterization Characterization Reagents Combine Reactants (e.g., Ph₃P and Cl₂) Reaction Controlled Reaction (Temperature, Time) Reagents->Reaction Isolation Isolation of Product (e.g., Filtration) Reaction->Isolation Drying Drying under Anhydrous Conditions Isolation->Drying NMR NMR Spectroscopy (³¹P, ¹H) Drying->NMR IR IR Spectroscopy Drying->IR MP Melting Point Analysis Drying->MP

References

An In-depth Technical Guide to Dichlorotriphenylphosphorane for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2526-64-9

This technical guide provides a comprehensive overview of dichlorotriphenylphosphorane, a versatile reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its properties, applications, and detailed experimental methodologies.

Core Properties and Data

This compound, also known as triphenylphosphine (B44618) dichloride, is a powerful chlorinating agent. Its reactivity and structural characteristics make it a valuable tool in a variety of chemical transformations.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 2526-64-9[1][2][3]
Molecular Formula C₁₈H₁₅Cl₂P[2][3]
Molecular Weight 333.19 g/mol [2][3]
Appearance White to light yellow solid[4]
Melting Point 85 °C (decomposes)[3]
Solubility Soluble in chloroform; slightly soluble in dichloromethane (B109758). Also reported to be soluble in carbon tetrachloride, DMF, and acetonitrile, and slightly soluble in ether, THF, and toluene.[5]
Stability Highly moisture-sensitive; reacts with water.[4]
Spectral Data
Spectral DataValueCitations
³¹P NMR (Ionic Form) +47 to +66 ppm[5]
³¹P NMR (Covalent Form) -6.5 to +8 ppm[5]
Raman (P-Cl stretch) 593 cm⁻¹ (ionic form), 274 cm⁻¹ (covalent form)[5]

Note: In solution, this compound can exist as a covalent trigonal bipyramidal molecule in non-polar solvents, or as an ionic phosphonium (B103445) salt, [Ph₃PCl]⁺Cl⁻, in polar solvents.[1] This equilibrium is important to consider when selecting a solvent for a reaction.

Key Synthetic Applications and Experimental Protocols

This compound is a key reagent in several important organic transformations, particularly in the synthesis of chlorinated compounds.

Conversion of Alcohols to Alkyl Chlorides

A primary application of this compound is the conversion of primary and secondary alcohols to their corresponding alkyl chlorides. This reaction generally proceeds with inversion of stereochemistry.

This protocol is adapted from a procedure using an in-situ generated chlorotriphenylphosphonium species.[6][7]

Materials:

Procedure:

  • To a 300-mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of anhydrous acetonitrile.

  • Add 19.88 g (75.79 mmol) of triphenylphosphine to the flask.

  • Slowly add 6.17 g (26.55 mmol) of trichloroisocyanuric acid over approximately 10 minutes while stirring. The reaction is exothermic.

  • Place the flask in a 60 °C oil bath.

  • Add 7.98 g (50.41 mmol) of 1-decanol to the reaction mixture via syringe.

  • Stir the reaction mixture for 2 hours at 60 °C.

  • After 2 hours, add 30 mL of water to the mixture.

  • Filter the mixture and wash the solid with pentane.

  • Transfer the filtrate to a separatory funnel and extract with pentane (1 x 60 mL, followed by 3 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-chlorodecane.

  • Purify the product by distillation.

The reaction proceeds through the formation of a chlorotriphenylphosphonium salt, which then reacts with the alcohol.

G Mechanism for the Chlorination of a Primary Alcohol PPh3 Ph₃P PPh3Cl2 [Ph₃PCl]⁺Cl⁻ PPh3->PPh3Cl2 + Cl₂ Cl2 Cl₂ RCH2OH RCH₂OH Oxyphosphonium [Ph₃P-O-CH₂R]⁺Cl⁻ RCH2OH->Oxyphosphonium + [Ph₃PCl]⁺Cl⁻ RCH2Cl RCH₂Cl Oxyphosphonium->RCH2Cl Sₙ2 attack by Cl⁻ PPh3O Ph₃PO Oxyphosphonium->PPh3O HCl HCl Oxyphosphonium->HCl

Caption: Reaction mechanism for the chlorination of a primary alcohol.

Synthesis of Acyl Chlorides from Carboxylic Acids

This compound is an effective reagent for the conversion of carboxylic acids into the more reactive acyl chlorides.[8]

  • In a round-bottom flask, dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

  • Add one equivalent of this compound to the solution. The reaction can be performed at room temperature.

  • Stir the reaction mixture until the conversion is complete, which can be monitored by TLC or GC.

  • The resulting acyl chloride can often be used in the next step without purification. Alternatively, it can be isolated by distillation under reduced pressure. The byproducts are triphenylphosphine oxide and HCl.

Dichlorination of Epoxides

Epoxides can be opened to form vicinal dichlorides using this compound.[4][9]

  • Dissolve the epoxide in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane).

  • Add this compound (typically 1.1 equivalents) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) iodide) if needed.

  • Heat the reaction mixture (e.g., to 80 °C) and monitor the progress by TLC or GC.

  • Upon completion, the reaction is worked up by washing with water and brine.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a synthetic procedure using this compound.

G General Experimental Workflow start Start reagents Combine Reactants (Substrate, this compound, Anhydrous Solvent) start->reagents reaction Reaction (Stirring, Heating if necessary) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quenching, Extraction) monitoring->workup Complete drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation, Chromatography) concentration->purification analysis Product Analysis (NMR, MS, IR) purification->analysis end End analysis->end

Caption: A generalized workflow for organic synthesis.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: Flammable solid, causes severe skin burns and eye damage, and may cause cancer.[3]

  • Precautions: Keep away from heat, sparks, and open flames. Do not breathe dust. Wear protective gloves, protective clothing, eye protection, and face protection.[3]

  • Handling: Due to its high moisture sensitivity, it should be handled under an inert atmosphere (e.g., nitrogen or argon).

This guide is intended for informational purposes for qualified professionals and does not supersede the need for a thorough risk assessment before any experimental work is undertaken. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

Dichotomous Identity: An In-depth Technical Guide to the Structure and Bonding of Dichlorotriphenylphosphorane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the nuanced structural and bonding characteristics of dichlorotriphenylphosphorane (Ph₃PCl₂), a vital reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Executive Summary

This compound (Ph₃PCl₂) is an organophosphorus compound of significant interest due to its versatile applications as a chlorinating agent. Its reactivity is intrinsically linked to a fascinating structural dichotomy, existing as either a covalent pentacoordinate molecule or an ionic phosphonium (B103445) salt. This behavior is profoundly influenced by the surrounding chemical environment, particularly the polarity of the solvent. Understanding this dual nature is paramount for controlling its reactivity and optimizing its application in synthetic protocols. This guide provides a detailed exploration of the molecular geometry, electronic structure, and spectroscopic signatures of both forms of Ph₃PCl₂, supported by crystallographic, spectroscopic, and computational data. Furthermore, it outlines detailed experimental protocols for its synthesis and its application in the chlorination of alcohols.

Molecular Structure and Bonding

The structure of this compound is not static; it exists in a delicate equilibrium between a covalent and an ionic form. This duality is a critical determinant of its chemical behavior.

The Covalent Form: A Trigonal Bipyramidal Geometry

In non-polar solvents such as diethyl ether, Ph₃PCl₂ adopts a molecular, non-solvated trigonal bipyramidal geometry.[1] This is the first structurally characterized five-coordinate R₃PCl₂ compound.[2] The central phosphorus atom is bonded to three equatorial phenyl groups and two axial chlorine atoms. The axial P-Cl bonds are typically longer and weaker than the equatorial bonds in an ideal trigonal bipyramid due to increased electron repulsion.

// Nodes P [label="P", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cl_ax1 [label="Cl", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cl_ax2 [label="Cl", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_eq1 [label="Ph", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; C_eq2 [label="Ph", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; C_eq3 [label="Ph", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges P -> Cl_ax1 [label="axial"]; P -> Cl_ax2 [label="axial"]; P -> C_eq1 [label="equatorial"]; P -> C_eq2 [label="equatorial"]; P -> C_eq3 [label="equatorial"]; } /dot

Caption: Covalent Trigonal Bipyramidal Structure of Ph₃PCl₂

X-ray crystallographic studies have provided precise measurements of the bond lengths and angles for this covalent form, as detailed in Table 1.

ParameterMolecule 1Molecule 2
Bond Lengths (Å)
P-Cl(axial)2.225(1)2.280(2)
P-C(equatorial)1.791(4) - 1.799(4)1.795(4) - 1.801(4)
Bond Angles (°)
Cl(axial)-P-Cl(axial)178.6(1)178.9(1)
C(eq)-P-C(eq)118.3(2) - 121.1(2)118.9(2) - 120.7(2)
Cl(axial)-P-C(eq)88.2(1) - 92.4(1)88.0(1) - 92.1(1)
Table 1: Selected Crystallographic Data for Trigonal Bipyramidal Ph₃PCl₂. Data sourced from Godfrey et al., Chem. Commun., 1998.[2]
The Ionic Form: A Tale of Two Structures

In polar solvents like acetonitrile (B52724), Ph₃PCl₂ ionizes to form a phosphonium salt structure, [Ph₃PCl]⁺Cl⁻.[1] However, X-ray crystallography has revealed a more complex situation in the solid state when crystallized from dichloromethane (B109758). Instead of a simple ion pair, an unusual dinuclear ionic species, [Ph₃PCl⁺···Cl⁻···⁺ClPPh₃]Cl, is formed, which contains long Cl-Cl contacts.[3] This highlights the intricate nature of the intermolecular forces at play.

G cluster_0 Simple Ionic Pair cluster_1 Dinuclear Ionic Species [Ph₃PCl]⁺ [Ph₃PCl]⁺ Cl⁻ Cl⁻ [Ph₃PCl]⁺->Cl⁻ ionic interaction [Ph₃PCl]⁺_1 [Ph₃PCl]⁺ Cl⁻_bridge Cl⁻ [Ph₃PCl]⁺_2 [Ph₃PCl]⁺ Cl⁻_outer Cl⁻

Caption: Ionic Forms of this compound

Spectroscopic Characterization

The distinct structural forms of Ph₃PCl₂ give rise to unique spectroscopic signatures, which are invaluable for identifying the predominant species under given conditions.

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the covalent and ionic forms of Ph₃PCl₂. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment.

FormSolvent³¹P Chemical Shift (δ, ppm)
Covalent (Ph₃PCl₂)Non-polar (e.g., diethyl ether)-6.5 to +8
Ionic ([Ph₃PCl]⁺Cl⁻)Polar (e.g., acetonitrile, CH₂Cl₂)+47 to +66
Table 2: ³¹P NMR Chemical Shifts for the Covalent and Ionic Forms of Ph₃PCl₂. Data sourced from the Encyclopedia of Reagents for Organic Synthesis.[4]
Vibrational Spectroscopy (Raman and IR)

Vibrational spectroscopy, particularly Raman spectroscopy, provides clear evidence for the structural form of Ph₃PCl₂ by probing the P-Cl bond vibrations.

FormVibrational ModeFrequency (cm⁻¹)
Covalent (Ph₃PCl₂)ν(P-Cl)274
Ionic ([Ph₃PCl]⁺)ν(P-Cl)593
Table 3: Characteristic Raman Frequencies for the P-Cl Bond in Ph₃PCl₂. Data sourced from the Encyclopedia of Reagents for Organic Synthesis.[4]

The significant difference in the P-Cl stretching frequency is indicative of the stronger, more covalent P-Cl bond in the [Ph₃PCl]⁺ cation compared to the weaker, hypervalent axial P-Cl bonds in the trigonal bipyramidal structure.

Experimental Protocols

Synthesis of this compound

Method 1: Direct Chlorination of Triphenylphosphine (B44618)

This is the most common and straightforward method for preparing Ph₃PCl₂.[1]

  • Materials:

    • Triphenylphosphine (PPh₃)

    • Chlorine (Cl₂)

    • Anhydrous non-polar solvent (e.g., carbon tetrachloride or diethyl ether)

  • Procedure:

    • Dissolve triphenylphosphine in the anhydrous solvent in a flask equipped with a gas inlet and a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Bubble chlorine gas slowly through the stirred solution. The reaction is exothermic.

    • Continue the addition of chlorine until a slight yellow color persists, indicating a slight excess of chlorine.

    • The product, Ph₃PCl₂, will precipitate from the solution as a white solid.

    • Collect the solid by filtration under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.

    • Wash the solid with a small amount of cold, anhydrous solvent and dry under vacuum.

Method 2: Reaction of Triphenylphosphine Oxide with Diphosgene

This method avoids the direct use of chlorine gas.

  • Materials:

    • Triphenylphosphine oxide (TPPO)

    • Diphosgene (trichloromethyl chloroformate)

    • Anhydrous dichloromethane

  • Procedure:

    • Dissolve triphenylphosphine oxide (2 molar equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath with stirring.

    • Slowly add a solution of diphosgene (1 molar equivalent) in dichloromethane dropwise to the TPPO solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

    • Remove the solvent under reduced pressure to yield this compound as a solid. The product is typically used without further purification.

Chlorination of a Primary Alcohol using this compound

Ph₃PCl₂ is a key reagent in the Appel reaction for the conversion of alcohols to alkyl chlorides.

  • Materials:

    • Primary alcohol (e.g., benzyl (B1604629) alcohol)

    • Triphenylphosphine (PPh₃)

    • Carbon tetrachloride (CCl₄) or another suitable chlorine source

    • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the primary alcohol and triphenylphosphine (1.1 equivalents) in the anhydrous solvent.

    • Cool the solution to 0°C in an ice bath with stirring.

    • Slowly add carbon tetrachloride (1.1 equivalents) to the solution. The Ph₃PCl₂ is generated in situ.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • The reaction mixture will contain the alkyl chloride product and triphenylphosphine oxide as a byproduct.

    • Work-up typically involves removal of the solvent, followed by purification by column chromatography or distillation to separate the alkyl chloride from the triphenylphosphine oxide.

Reaction Mechanisms

The chlorination of alcohols by Ph₃PCl₂ proceeds through the formation of an alkoxyphosphonium salt intermediate. The subsequent nucleophilic attack by the chloride ion results in the formation of the alkyl chloride and the thermodynamically stable triphenylphosphine oxide byproduct.

// Nodes ROH [label="R-OH", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Ph3PCl2 [label="Ph₃PCl₂", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="[R-O-P(Ph)₃Cl]⁺Cl⁻\n(Alkoxyphosphonium salt)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; RCl [label="R-Cl", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ph3PO [label="Ph₃P=O", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="HCl", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ROH -> Intermediate [label="Nucleophilic attack\n by alcohol"]; Ph3PCl2 -> Intermediate; Intermediate -> RCl [label="Sₙ2 attack by Cl⁻"]; Intermediate -> Ph3PO; Intermediate -> HCl [style=dashed, arrowhead=none]; } /dot

Caption: Mechanism of Alcohol Chlorination using Ph₃PCl₂

Conclusion

This compound presents a compelling case study in the influence of the chemical environment on molecular structure and reactivity. Its ability to exist as both a covalent trigonal bipyramidal molecule and an ionic phosphonium salt underpins its utility as a versatile chlorinating agent. A thorough understanding of its structural and spectroscopic properties, as detailed in this guide, is essential for the rational design and implementation of synthetic strategies that leverage this powerful reagent. The provided experimental protocols offer a practical foundation for the synthesis and application of this compound in a laboratory setting.

References

A Comprehensive Technical Guide to Dichlorotriphenylphosphorane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotriphenylphosphorane, with the chemical formula (C₆H₅)₃PCl₂, is a highly versatile organophosphorus compound widely employed as a chlorinating agent in organic synthesis.[1] Abbreviated as Ph₃PCl₂, this reagent is instrumental in a variety of chemical transformations, including the conversion of alcohols and ethers to their corresponding alkyl chlorides, the cleavage of epoxides to vicinal dichlorides, and the transformation of carboxylic acids into acyl chlorides.[1][2] Its utility is particularly pronounced in the synthesis of sensitive molecules where mild reaction conditions are paramount. This guide provides an in-depth overview of its chemical identity, physical properties, synthesis, and key reaction mechanisms and protocols.

Chemical Identity

  • IUPAC Name: dichloro(triphenyl)-λ⁵-phosphane[1][3]

  • CAS Number: 2526-64-9[3][4][5]

  • Molecular Formula: C₁₈H₁₅Cl₂P[3][4][5]

  • Molecular Weight: 333.19 g/mol [1][3][5]

  • Structure: In polar solvents, it exists as an ionic phosphonium (B103445) salt, [Ph₃PCl]⁺Cl⁻, while in non-polar solvents, it adopts a trigonal bipyramidal molecular structure.[1]

Common Synonyms:

  • Triphenylphosphine (B44618) dichloride[3][4][5]

  • Triphenyldichlorophosphorane[2][3][4][6]

  • Phosphorane, dichlorotriphenyl-[2][3]

  • Chlorotriphenylphosphonium chloride[2][6]

  • Dichlorotriphenyl-lambda5-phosphane[3][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a moisture-sensitive, white crystalline solid.[2][6]

PropertyValueReference
Melting Point85 °C (decomposes)[4][5]
AppearanceWhite crystalline solid[6]
SolubilitySoluble in CCl₄, CH₂Cl₂, DMF, MeCN, pyridine; Slightly soluble in ether, THF, PhMe; Insoluble in petroleum ether. Reacts with water.[5][6]
StabilityMoisture-sensitive; very hygroscopic solid.[2][6]

Synthesis and Handling

Experimental Protocol: Synthesis of this compound

This compound is typically prepared fresh just before use by the reaction of triphenylphosphine with chlorine gas.[1][6]

Materials:

  • Triphenylphosphine (Ph₃P)

  • Chlorine (Cl₂)

  • Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile)

Procedure:

  • Dissolve triphenylphosphine in a dry, inert solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly bubble a stoichiometric amount of chlorine gas through the solution with vigorous stirring.

  • The product, this compound, will precipitate from the solution.

  • The resulting slurry can often be used directly in subsequent reactions.

Handling Precautions: this compound is highly moisture-sensitive and should be handled under anhydrous conditions.[2] It may cause severe skin and eye injury.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Key Reactions and Mechanisms

Conversion of Alcohols to Alkyl Chlorides (Appel Reaction)

The Appel reaction is a widely used method for converting primary and secondary alcohols to the corresponding alkyl chlorides under mild conditions, using triphenylphosphine and a chlorine source like carbon tetrachloride or N-chlorosuccinimide.[7][8] this compound is a key intermediate in this transformation.[9] The reaction generally proceeds with an inversion of stereochemistry at the reacting carbon center, characteristic of an Sₙ2 mechanism.[7][8][10] For tertiary alcohols, the reaction may proceed via an Sₙ1 pathway.[8]

Experimental Protocol: General Procedure for the Appel Reaction

Materials:

  • Alcohol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄) or other suitable chlorine source

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

Procedure:

  • To a solution of the alcohol and a slight excess of triphenylphosphine in an anhydrous solvent, add the chlorine source dropwise at room temperature.

  • The reaction mixture is stirred until the starting alcohol is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to separate the alkyl chloride from the triphenylphosphine oxide byproduct.

Mechanism of the Appel Reaction

The reaction begins with the formation of the this compound intermediate, which then reacts with the alcohol.

Appel_Reaction cluster_1 Step 1: Formation of Phosphonium Salt cluster_2 Step 2: Formation of Alkoxyphosphonium Salt cluster_3 Step 3: SN2 Attack by Chloride PPh3 Ph₃P Phosphonium_Salt [Ph₃PCl]⁺ CCl₃⁻ PPh3->Phosphonium_Salt + CCl₄ CCl4 CCl₄ Phosphonium_Salt_2 [Ph₃PCl]⁺ CCl₃⁻ Alcohol R-OH Alkoxyphosphonium [Ph₃P-OR]⁺ Cl⁻ Alcohol->Alkoxyphosphonium + [Ph₃PCl]⁺ CCl₃⁻ - HCCl₃ Alkoxyphosphonium_2 [Ph₃P-OR]⁺ Cl⁻ Product R-Cl Alkoxyphosphonium_2->Product Sₙ2 attack by Cl⁻ Byproduct Ph₃P=O Alkoxyphosphonium_2->Byproduct Epoxide_Reaction Epoxide Epoxide Substrate Reaction Ring-Opening Reaction Epoxide->Reaction Reagent This compound (Ph₃PCl₂) Reagent->Reaction Solvent Anhydrous Solvent (e.g., CH₂Cl₂) Solvent->Reaction Product Vicinal Dichloride Reaction->Product Byproduct Triphenylphosphine Oxide (Ph₃P=O) Reaction->Byproduct

References

The Discovery and Enduring Utility of Dichlorotriphenylphosphorane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorotriphenylphosphorane, (C₆H₅)₃PCl₂, commonly abbreviated as Ph₃PCl₂, is a versatile and powerful reagent in organic synthesis, primarily utilized for the conversion of alcohols and carboxylic acids to their corresponding chlorides. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of this important organophosphorus compound. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction

Since its initial description, this compound has become an indispensable tool for synthetic chemists. Its reactivity as a chlorinating agent is both potent and selective, offering a milder alternative to harsher reagents. The formation of the thermodynamically stable triphenylphosphine (B44618) oxide byproduct is a key driving force for many of its reactions. This guide will delve into the historical context of its discovery, provide detailed synthetic procedures, summarize its key physical and spectroscopic properties, and illustrate its application in complex chemical transformations.

Discovery and History

The first synthesis of this compound is attributed to the pioneering work of French chemist Victor Grignard and his collaborator J. Savard in 1931.[1][2] Their research, published in the Comptes rendus de l'Académie des sciences, laid the groundwork for the development and subsequent widespread application of this reagent in organic chemistry.[1][2] The original synthesis involved the chlorination of triphenylphosphine oxide, a method that remains a viable route for its preparation today.

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, each with its own advantages and considerations. The most common methods are detailed below.

Direct Chlorination of Triphenylphosphine

The most straightforward and widely used method for the preparation of this compound is the direct reaction of triphenylphosphine with elemental chlorine. This reaction is typically performed in an inert solvent and at low temperatures to control its exothermicity.

Experimental Protocol:

A solution of triphenylphosphine in a dry, inert solvent (e.g., carbon tetrachloride, benzene, or dichloromethane) is cooled in an ice bath. A stream of dry chlorine gas is then bubbled through the solution with vigorous stirring. The reaction is monitored for the formation of a white precipitate of this compound. The endpoint is often indicated by the appearance of a persistent yellow-green color in the solution, signifying an excess of chlorine. The product is then typically isolated by filtration and washed with a dry, non-polar solvent to remove any unreacted starting material. Due to the moisture sensitivity of the product, all operations should be carried out under anhydrous conditions.

From Triphenylphosphine Oxide

As in Grignard's original work, this compound can be synthesized from triphenylphosphine oxide. This is often achieved using phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate).

Experimental Protocol (using Triphosgene):

To a stirred solution of triphenylphosphine oxide in a dry chlorinated solvent (e.g., dichloromethane (B109758) or chlorobenzene), a solution of triphosgene in the same solvent is added dropwise at a controlled temperature (typically between 20-60 °C). A catalytic amount of a nucleophilic catalyst, such as triethylamine (B128534) or N,N-dimethylformamide, is often added to facilitate the reaction. The reaction mixture is stirred for several hours until completion. The this compound can then be used in situ or isolated after removal of the solvent under reduced pressure.

Physical and Spectroscopic Properties

This compound is a white to pale yellow crystalline solid that is highly sensitive to moisture. Its structure is highly dependent on the solvent. In non-polar solvents, it exists as a neutral, trigonal bipyramidal molecule. In polar solvents, it adopts an ionic structure, chlorotriphenylphosphonium chloride, [Ph₃PCl]⁺Cl⁻.

Table 1: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₈H₁₅Cl₂P
Molecular Weight 333.19 g/mol
Melting Point 85 °C (decomposes)
Appearance White to pale yellow solid
¹H NMR (CDCl₃) δ ~7.4-7.8 ppm (multiplet, aromatic protons)
¹³C NMR (CDCl₃) Aromatic carbons typically appear in the δ 125-135 ppm region. The ipso-carbon signal is a doublet due to coupling with phosphorus.
³¹P NMR (CDCl₃) δ ~-45 ppm (trigonal bipyramidal form), δ ~65 ppm (ionic form)
IR (KBr) Characteristic P-Cl and P-C stretching frequencies. Phenyl group vibrations are also prominent.

Note: The exact NMR chemical shifts can vary depending on the solvent and the equilibrium between the covalent and ionic forms.

Applications in Organic Synthesis

This compound is a versatile reagent with numerous applications in organic synthesis, particularly in chlorination reactions.

Conversion of Alcohols to Alkyl Chlorides

One of the most common applications of this compound is the conversion of primary and secondary alcohols to their corresponding alkyl chlorides. The reaction generally proceeds with inversion of configuration at a stereogenic center, consistent with an SN2 mechanism.

Conversion of Carboxylic Acids to Acyl Chlorides

Carboxylic acids are readily converted to acyl chlorides using this compound. This method is often preferred due to its mild reaction conditions.

Other Applications

Other important applications include:

  • The cleavage of epoxides to vicinal dichlorides.

  • The dehydration of amides to nitriles.

  • The preparation of iminophosphoranes.

Mechanistic Insights and Experimental Workflows

Mechanism of Alcohol Chlorination

The chlorination of an alcohol with this compound proceeds through the formation of an alkoxyphosphonium salt intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion in an Sɴ2 fashion, leading to the formation of the alkyl chloride and triphenylphosphine oxide.

G Mechanism of Alcohol Chlorination cluster_0 Step 1: Formation of Alkoxyphosphonium Salt cluster_1 Step 2: SN2 Displacement Alcohol Alcohol Ph3PCl2 Ph3PCl2 Alcohol->Ph3PCl2 Nucleophilic Attack Alkoxyphosphonium_Salt Alkoxyphosphonium_Salt Ph3PCl2->Alkoxyphosphonium_Salt Intermediate Formation Chloride_Ion Chloride_Ion Ph3PCl2->Chloride_Ion Release Alkyl_Chloride Alkyl_Chloride Alkoxyphosphonium_Salt->Alkyl_Chloride SN2 Attack by Cl- TPPO Triphenylphosphine Oxide Alkoxyphosphonium_Salt->TPPO Byproduct

Caption: Mechanism of alcohol chlorination using Ph₃PCl₂.

Application in Natural Product Synthesis: A Workflow for the Synthesis of (+)-Crocacin C

The utility of this compound is exemplified in the synthesis of complex molecules such as the antifungal natural product (+)-crocacin C. A key step in a potential synthetic route could involve the chlorination of a precursor alcohol to introduce a necessary halide for subsequent transformations. The following diagram illustrates a plausible experimental workflow for such a chlorination step.

G Workflow for Chlorination in (+)-Crocacin C Synthesis Start Start Dissolve_Precursor Dissolve Crocacin C Precursor Alcohol in Anhydrous Dichloromethane Start->Dissolve_Precursor Cool_Reaction Cool to 0 °C Dissolve_Precursor->Cool_Reaction Prepare_Reagent Prepare this compound in situ (Triphenylphosphine + Cl₂ source) Cool_Reaction->Prepare_Reagent Add_Reagent Add Ph₃PCl₂ Solution to Precursor Prepare_Reagent->Add_Reagent Stir_Reaction Stir at 0 °C to Room Temperature Add_Reagent->Stir_Reaction Monitor_TLC Monitor by TLC Stir_Reaction->Monitor_TLC Monitor_TLC->Stir_Reaction Incomplete Workup Aqueous Workup Monitor_TLC->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Dry_and_Concentrate Dry Organic Layer and Concentrate Extract->Dry_and_Concentrate Purify Purify by Column Chromatography Dry_and_Concentrate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for a chlorination step.

Conclusion

This compound has a rich history rooted in the foundational work of Grignard and Savard. Its development has provided the scientific community with a powerful and versatile tool for chlorination and other related transformations. The methodologies for its synthesis are well-established, and its reactivity is well-understood, making it a reliable choice for a wide range of synthetic challenges. For researchers in drug development and other scientific fields, a thorough understanding of this reagent's properties and applications is essential for the efficient and effective synthesis of target molecules.

References

A Comprehensive Technical Guide to the Fundamental Chemistry of Triphenylphosphine Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylphosphine (B44618) dichloride (Ph₃PCl₂) is a versatile and powerful reagent in organic synthesis, primarily utilized for the chlorination of various functional groups. This technical guide provides an in-depth exploration of its fundamental chemistry, encompassing its synthesis, structure, bonding, and key applications. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

Triphenylphosphine dichloride, with the chemical formula (C₆H₅)₃PCl₂, is an organophosphorus compound that serves as a key reagent for introducing chlorine atoms into organic molecules.[1] Its utility extends across several classes of reactions, most notably the conversion of alcohols to alkyl chlorides, the ring-opening of epoxides to vicinal dichlorides, and the transformation of carboxylic acids into acyl chlorides.[1] The chemistry of triphenylphosphine dichloride is closely related to the Appel reaction, a widely recognized method for the halogenation of alcohols.[2]

Synthesis of Triphenylphosphine Dichloride

Triphenylphosphine dichloride is typically prepared in situ just before its use due to its moisture sensitivity. The most common method involves the direct chlorination of triphenylphosphine.[1]

Experimental Protocol: Synthesis from Triphenylphosphine and Chlorine

Materials:

  • Triphenylphosphine (Ph₃P)

  • Chlorine (Cl₂) gas or a solution of chlorine in a suitable solvent (e.g., carbon tetrachloride)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or carbon tetrachloride)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve triphenylphosphine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble chlorine gas through the stirred solution or add a solution of chlorine in the chosen solvent dropwise. The reaction is exothermic, and the temperature should be maintained at 0 °C.

  • The reaction is typically rapid, and the formation of a white precipitate of triphenylphosphine dichloride is observed.

  • The resulting slurry or solution of triphenylphosphine dichloride is then used directly for subsequent reactions.

Note: An alternative and often more convenient method involves the reaction of triphenylphosphine with a solid chlorine source like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid.[3][4]

Experimental Protocol: Synthesis from Triphenylphosphine Oxide

Triphenylphosphine dichloride can also be synthesized from triphenylphosphine oxide using reagents like phosgene, oxalyl chloride, or triphosgene (B27547).[5][6][7]

Materials:

  • Triphenylphosphine oxide (Ph₃PO)

  • Triphosgene

  • Anhydrous toluene (B28343)

  • Triethylamine (catalyst)

Procedure: [5]

  • To a 100 mL four-necked flask, add 8g of triphenylphosphine oxide and 25 mL of toluene. Stir until the solid is completely dissolved.

  • Add a catalytic amount of triethylamine.

  • At 20°C, slowly add a solution of 3.0g of triphosgene in 15 mL of toluene dropwise over 30 minutes.

  • Continue stirring for 8 hours. The molar yield is reported to be 82.2%.[5]

Structure and Bonding

The structure of triphenylphosphine dichloride is highly dependent on the solvent polarity. In non-polar solvents, it exists as a neutral, covalent molecule with a trigonal bipyramidal geometry around the central phosphorus atom.[1] In this structure, the three phenyl groups occupy the equatorial positions, and the two chlorine atoms are in the axial positions.

In polar solvents, triphenylphosphine dichloride adopts an ionic structure, chlorotriphenylphosphonium chloride ([Ph₃PCl]⁺Cl⁻).[1] This equilibrium is important to consider when choosing a solvent for reactions involving this reagent.

Diagram: Solvent-Dependent Structural Equilibrium

G Solvent-Dependent Equilibrium of Ph₃PCl₂ nonpolar Trigonal Bipyramidal (in non-polar solvents) polar Ionic Pair ([Ph₃PCl]⁺Cl⁻) (in polar solvents) nonpolar->polar Polar Solvent polar->nonpolar Non-polar Solvent G Mechanism of Alcohol Chlorination cluster_0 Activation cluster_1 Alkoxyphosphonium Salt Formation cluster_2 Nucleophilic Substitution PPh3 Ph₃P Phosphonium_Salt [Ph₃PCl]⁺CCl₃⁻ PPh3->Phosphonium_Salt Reaction with CCl₄ CCl4 CCl₄ Alkoxyphosphonium [R-O-PPh₃]⁺Cl⁻ Phosphonium_Salt->Alkoxyphosphonium + R-OH - CHCl₃ Alcohol R-OH Alkyl_Chloride R-Cl Alkoxyphosphonium->Alkyl_Chloride Sₙ2 attack by Cl⁻ TPPO Ph₃P=O Alkoxyphosphonium->TPPO G Mechanism of Epoxide Dichlorination Epoxide Epoxide Activated_Epoxide Activated Epoxide Epoxide->Activated_Epoxide + [Ph₃PCl]⁺ Chlorohydrin Chlorohydrin Intermediate Activated_Epoxide->Chlorohydrin Cl⁻ attack (Sₙ2) Alkoxyphosphonium Alkoxyphosphonium Salt Chlorohydrin->Alkoxyphosphonium + Ph₃P - HCl Dichloride Vicinal Dichloride Alkoxyphosphonium->Dichloride Cl⁻ attack (Sₙ2) TPPO Ph₃P=O Alkoxyphosphonium->TPPO G General Experimental Workflow cluster_synthesis Synthesis of Ph₃PCl₂ (in situ) cluster_reaction Chlorination Reaction cluster_workup Workup and Purification Start_Synth Dissolve Ph₃P in anhydrous solvent Add_Cl_Source Add Cl₂ or NCS Start_Synth->Add_Cl_Source Stir_Cool Stir at 0°C Add_Cl_Source->Stir_Cool Add_Substrate Add substrate (alcohol, epoxide, etc.) Stir_Cool->Add_Substrate React Stir at appropriate temperature Add_Substrate->React Monitor Monitor by TLC React->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Purify by chromatography Dry_Concentrate->Purify

References

Dichlorotriphenylphosphorane: A Technical Guide to Moisture Sensitivity and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorotriphenylphosphorane (Ph₃PCl₂) is a powerful and versatile reagent in organic synthesis, widely employed for the conversion of alcohols to alkyl chlorides, acids to acyl chlorides, and in various other chlorination and dehydration reactions. However, its efficacy is intrinsically linked to its high reactivity, which also manifests as extreme sensitivity to moisture. This technical guide provides an in-depth overview of the challenges associated with the moisture sensitivity of this compound, offering detailed protocols for its safe handling, storage, and use to ensure experimental success and safety. The guide includes quantitative data on its stability, detailed experimental procedures, and visual workflows to aid researchers in mitigating the risks of hydrolysis and maintaining the integrity of this valuable reagent.

Introduction

This compound, a white to light yellow crystalline solid, is a pentavalent organophosphorus compound.[1] Its utility in synthetic chemistry is significant, but its handling is complicated by its hygroscopic nature and rapid reaction with water.[2][3] Exposure to atmospheric moisture leads to hydrolysis, yielding triphenylphosphine (B44618) oxide (Ph₃PO) and hydrochloric acid, which can neutralize reagents, generate unwanted byproducts, and ultimately lead to the failure of a chemical transformation.[1][4] Understanding and controlling this moisture sensitivity is paramount for any researcher utilizing this reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C₁₈H₁₅Cl₂P[1]
Molecular Weight 333.19 g/mol [1]
Appearance White to light yellow solid[1][3]
Melting Point 85 °C (decomposes)[3][5]
Solubility Soluble in chloroform, slightly soluble in dichloromethane. Reacts with water.[3]
Stability Extremely sensitive to moisture; hygroscopic.[3][6]

Moisture Sensitivity and Hydrolysis

The primary challenge in working with this compound is its extreme sensitivity to moisture. The phosphorus(V) center is highly electrophilic and readily attacked by water molecules.

Reaction with Water

Upon contact with water, this compound undergoes rapid hydrolysis to form triphenylphosphine oxide (Ph₃PO) and hydrochloric acid (HCl).

Reaction: Ph₃PCl₂ + H₂O → Ph₃PO + 2HCl

This reaction is effectively irreversible under standard laboratory conditions and proceeds readily upon exposure to atmospheric moisture. The formation of triphenylphosphine oxide, a stable and often difficult-to-remove byproduct, can complicate reaction work-ups and product purification.[4] The generation of HCl can also impact the desired reaction pathway by reacting with acid-sensitive functional groups or neutralizing basic reagents.

Quantitative Analysis of Hydrolysis

The extent of hydrolysis can be quantitatively assessed using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Solid-state ³¹P NMR is a powerful tool to determine the integrity of this compound samples. A study comparing samples handled in the open air versus under a nitrogen atmosphere demonstrated a significant difference in the degree of hydrolysis.[1]

Handling ConditionThis compound (%)Hydrolyzed Product (Triphenylphosphine Oxide) (%)
Handled in AirSignificantly lowerSignificantly higher
Handled under NitrogenHighLow to negligible
Table 2: Relative percentage of this compound and its hydrolyzed product under different handling conditions, as determined by solid-state ³¹P NMR spectroscopy.[1]

This data underscores the critical importance of employing inert atmosphere techniques when handling this reagent.

Experimental Protocols

To mitigate the effects of moisture, this compound must be handled under strictly anhydrous conditions, typically within a glovebox or using a Schlenk line.

General Handling Procedures for Air-Sensitive Reagents

The following are foundational techniques applicable to handling this compound and other air-sensitive compounds.[7]

  • Glassware Preparation: All glassware must be rigorously dried before use. This is typically achieved by oven-drying at >120 °C for several hours or by flame-drying under vacuum. The dried glassware should be allowed to cool under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator.[8]

  • Inert Gas: A high-purity inert gas, such as nitrogen or argon, with low oxygen and water content is essential. The inert gas line should be equipped with a drying agent and an oxygen scavenger.

  • Solvent and Reagent Purity: All solvents and other reagents used in conjunction with this compound must be anhydrous. Solvents are typically dried by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons and chlorinated solvents).

Protocol for Handling this compound in a Glovebox

A glovebox provides a controlled, inert atmosphere (typically <1 ppm O₂ and H₂O) and is the preferred method for handling highly moisture-sensitive solids like this compound.[9]

Materials:

  • This compound

  • Oven-dried glassware (e.g., reaction flask, vials, spatulas)

  • Anhydrous solvents

  • Analytical balance

  • Appropriate personal protective equipment (safety glasses, lab coat, nitrile gloves)

Procedure:

  • Preparation: Ensure the glovebox atmosphere is at the required low levels of oxygen and water.

  • Transfer of Materials: Introduce all necessary dried glassware, spatulas, and sealed containers of this compound and other reagents into the glovebox antechamber.

  • Purging the Antechamber: Evacuate and backfill the antechamber with the glovebox's inert gas at least three times to remove atmospheric air and moisture.

  • Weighing and Dispensing:

    • Transfer the required items from the antechamber into the main glovebox chamber.

    • Allow the this compound container to equilibrate to the glovebox temperature before opening to prevent condensation.

    • Using a clean, dry spatula, weigh the desired amount of this compound into a tared, dry reaction flask or vial.

    • Promptly and securely seal the this compound container.

  • Reaction Setup:

    • Add the anhydrous solvent to the flask containing the this compound.

    • Proceed with the addition of other reagents as required by the specific reaction protocol.

  • Waste and Material Removal:

    • Securely seal all waste containers and any unused reagents.

    • Remove all items from the glovebox via the antechamber, following the evacuation and backfilling procedure.

Protocol for Handling this compound on a Schlenk Line

A Schlenk line is a dual-manifold system that allows for the manipulation of air-sensitive compounds under vacuum or a positive pressure of inert gas.[10]

Materials:

  • This compound

  • Schlenk flask and other appropriate Schlenk-ware

  • Schlenk line with a vacuum pump and inert gas source

  • Septa, cannulas, and needles

  • Anhydrous solvents and reagents

  • Personal protective equipment

Procedure:

  • Glassware Preparation: Assemble the required Schlenk glassware and dry it thoroughly by flame-drying under vacuum or oven-drying. Allow it to cool under an inert atmosphere.

  • Inert Atmosphere Introduction: Connect the Schlenk flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to ensure an inert atmosphere within the flask.

  • Addition of Solid this compound:

    • Under a positive flow of inert gas, briefly remove the stopper or septum from the Schlenk flask.

    • Quickly add the pre-weighed this compound to the flask. This is best done using a powder funnel to minimize exposure time.

    • Immediately reseal the flask and purge with inert gas.

  • Solvent and Reagent Addition:

    • Add anhydrous solvent to the Schlenk flask via a cannula or a gas-tight syringe.

    • Add other reagents in a similar manner, ensuring a continuous positive pressure of inert gas is maintained throughout the process.

  • Running the Reaction: The reaction can be stirred and heated or cooled as required, all while connected to the Schlenk line to maintain an inert atmosphere.

Storage and Stability

Proper storage is crucial for maintaining the integrity of this compound.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Recommended storage temperature is 2-8 °C.[3]

  • Inert Atmosphere: For long-term storage, it is highly recommended to store the container under an inert atmosphere of nitrogen or argon.

  • Incompatible Materials: Keep away from water, alcohols, and other protic substances.

Synthesis and Regeneration

Synthesis of this compound

This compound is typically prepared by the reaction of triphenylphosphine with a chlorinating agent. A common laboratory-scale synthesis involves the reaction of triphenylphosphine oxide with triphosgene (B27547) in an organic solvent.

Reaction: 3 Ph₃PO + (Cl₃CO)₂CO → 3 Ph₃PCl₂ + 3 CO₂

Example Protocol:

  • In a four-necked flask, dissolve 8g of triphenylphosphine oxide in 25ml of toluene (B28343).

  • Add a catalytic amount of triethylamine (B128534).

  • Slowly add a solution of 3.0g of triphosgene in 15ml of toluene dropwise at 20°C over 30 minutes.

  • Continue stirring for 8 hours. The product can be isolated after removal of the solvent.

Regeneration of Triphenylphosphine from Triphenylphosphine Oxide

The byproduct of many reactions involving this compound is triphenylphosphine oxide. This can be reduced back to triphenylphosphine, which is often desirable for economic and environmental reasons. A common method involves the use of trichlorosilane (B8805176).[4]

Reaction: Ph₃PO + SiHCl₃ → Ph₃P + 1/n (OSiCl₂)n + HCl

Example Protocol: [7]

  • Combine triphenylphosphine oxide waste residue (27.8g) and triethylamine (16.2g) in 120mL of xylene in a reactor.

  • After stirring, heat the mixture to 65 °C.

  • Begin the dropwise addition of trichlorosilane (21.7g), maintaining the temperature between 70-75 °C. The addition should take approximately 1 hour.

  • Maintain the temperature for 2 hours after the addition is complete.

  • Cool the reaction mixture to below 10 °C and carefully add 100ml of water to hydrolyze excess trichlorosilane.

  • Warm to 20 °C and stir for 30 minutes.

  • Separate the layers and remove any insoluble material by filtration.

  • Reduce the volume of the organic layer under reduced pressure and add 25ml of methanol (B129727) while hot.

  • Cool to 0 °C to crystallize the triphenylphosphine product.

Visualizations

Hydrolysis_Reaction cluster_reactants Reactants cluster_products Products PPh3Cl2 This compound (Ph₃PCl₂) Ph3PO Triphenylphosphine Oxide (Ph₃PO) PPh3Cl2->Ph3PO Hydrolysis HCl Hydrochloric Acid (2 HCl) PPh3Cl2->HCl H2O Water (H₂O) H2O->Ph3PO H2O->HCl

Caption: Reaction pathway for the hydrolysis of this compound.

Handling_Workflow start Start: Need to handle This compound dry_glassware Oven/Flame-Dry Glassware start->dry_glassware glovebox Use Glovebox transfer_materials Transfer Materials to Antechamber glovebox->transfer_materials schlenk Use Schlenk Line assemble_schlenk Assemble Dry Glassware on Schlenk Line schlenk->assemble_schlenk dry_glassware->glovebox Available? dry_glassware->schlenk Not Available purge_antechamber Evacuate/Backfill Antechamber (3x) transfer_materials->purge_antechamber weigh_reagent Weigh Reagent in Glovebox purge_antechamber->weigh_reagent setup_reaction_gb Set up Reaction in Glovebox weigh_reagent->setup_reaction_gb end Proceed with Reaction setup_reaction_gb->end purge_flask Evacuate/Backfill Flask (3x) assemble_schlenk->purge_flask add_reagent Add Reagent under Positive Inert Gas Flow purge_flask->add_reagent setup_reaction_sl Set up Reaction on Schlenk Line add_reagent->setup_reaction_sl setup_reaction_sl->end

Caption: Decision workflow for handling this compound.

Storage_Logic reagent This compound storage_conditions Storage Conditions reagent->storage_conditions temp Cool (2-8 °C) storage_conditions->temp dry Dry Environment storage_conditions->dry ventilated Well-Ventilated Area storage_conditions->ventilated sealed Tightly Sealed Container storage_conditions->sealed inert Under Inert Gas (Nitrogen/Argon) storage_conditions->inert result Maintained Reagent Integrity temp->result dry->result ventilated->result sealed->result inert->result

Caption: Key parameters for the proper storage of this compound.

Conclusion

This compound is an invaluable reagent whose utility is directly dependent on the rigorous exclusion of moisture. This guide has detailed the consequences of hydrolysis and provided comprehensive protocols for the safe and effective handling of this compound. By adhering to these procedures, researchers can ensure the integrity of the reagent, leading to reproducible and successful experimental outcomes. The quantitative data from ³¹P NMR spectroscopy serves as a stark reminder of the necessity of inert atmosphere techniques. For professionals in research and drug development, a thorough understanding and implementation of these handling strategies are not merely best practices but essential for the advancement of their work.

References

Dichlorotriphenylphosphorane: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Hazard Data, Safe Handling Protocols, and Emergency Procedures

Dichlorotriphenylphosphorane ((C₆H₅)₃PCl₂), also known as triphenylphosphine (B44618) dichloride, is a versatile chlorinating agent widely employed in organic synthesis. Its utility in converting alcohols to alkyl chlorides, epoxides to vicinal dichlorides, and carboxylic acids to acyl chlorides makes it a valuable reagent in pharmaceutical development and chemical research.[1] However, its high reactivity necessitates a thorough understanding of its associated hazards to ensure safe handling and mitigate risks in the laboratory.

This technical guide provides a comprehensive overview of the safety information for this compound, drawing from established Safety Data Sheets (SDS). It is intended for researchers, scientists, and drug development professionals who handle this compound. The guide details its physical and chemical properties, hazard classifications, safe handling and storage procedures, and emergency response protocols, supplemented by visualizations of key safety workflows.

Chemical and Physical Properties

A clear understanding of a substance's physical properties is the foundation of its safe handling. This compound is a moisture-sensitive, flammable solid.[2][3][4] Key quantitative data are summarized in Table 1. Its sensitivity to moisture, with which it reacts, underscores the need for storage in anhydrous conditions.[2][3]

PropertyValueSource
CAS Number 2526-64-9[2][5][6]
Molecular Formula C₁₈H₁₅Cl₂P[2][6]
Molecular Weight 333.19 g/mol [3][7]
Appearance White to light yellow solid[2]
Melting Point 85 °C (decomposes)[3][4][7]
Flash Point 20 °C (68 °F) - closed cup[7][8]
Water Solubility Reacts with water[3][4]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance with multiple risk factors. The primary hazards are its flammability and its corrosive nature to skin and eyes.[5][6] Some sources also indicate it is suspected of causing cancer (Carcinogenicity Category 1B).[7][8] The signal word for this chemical is "Danger".[5][6][8]

Hazard ClassGHS CategoryHazard Statement
Flammable Solids Category 2H228: Flammable solid
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation Category 1H314: Causes severe skin burns and eye damage
Carcinogenicity Category 1BH350: May cause cancer

Table 2: GHS Hazard Classification for this compound.[5][6][8]

The GHS pictograms associated with these hazards are the flame, corrosion, and health hazard symbols.[8] These classifications mandate stringent safety precautions during handling, storage, and disposal.

Safe Handling and Storage

Proper handling and storage protocols are critical to minimizing exposure and preventing accidents.

Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, tightly fitting safety goggles, and flame-retardant protective clothing.[5][8]

  • Avoid formation of dust and aerosols.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5]

  • Do not breathe dust or vapors.[5]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • The compound is moisture-sensitive and should be handled under anhydrous conditions.[2][3][4]

  • Store locked up.[5]

  • Keep away from incompatible materials, such as strong oxidizing agents.

Emergency and First-Aid Procedures

Immediate and appropriate response to an exposure is crucial. The following diagram outlines the first-aid measures required for different routes of exposure.

FirstAid cluster_Exposure Route of Exposure cluster_Action Immediate First-Aid Action cluster_Medical Medical Attention Inhalation Inhalation Move Remove to fresh air. Provide oxygen or artificial respiration if needed. Inhalation->Move Skin Skin Contact RinseSkin Immediately remove contaminated clothing. Flush skin with running water. Skin->RinseSkin Eyes Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing. Eyes->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth SeekHelp Get emergency medical help immediately. Move->SeekHelp RinseSkin->SeekHelp RinseEyes->SeekHelp RinseMouth->SeekHelp

First-Aid Response Workflow for this compound Exposure.

In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a solid stream of water, as it may scatter and spread the fire.

Accidental Release Measures

In the event of a spill, a systematic response is required to contain the material safely and protect personnel.

SpillResponse Start Spill Detected Step1 Evacuate personnel to safe areas. Ensure adequate ventilation. Start->Step1 Step2 Remove all sources of ignition. Step1->Step2 Step3 Wear appropriate PPE. (Gloves, goggles, protective clothing) Step2->Step3 Step4 Contain spill. Avoid dust formation. Step3->Step4 Step5 Collect material using non-sparking tools. Step4->Step5 Step6 Place in a suitable, labeled container for waste disposal. Step5->Step6 End Dispose of waste according to regulations. Step6->End

Logical Workflow for Responding to an Accidental Spill.

Experimental Protocols for Hazard Determination

The GHS classifications are based on results from standardized experimental protocols. While the specific study reports for this compound are not publicly available, the methodologies follow established international guidelines.

Skin Corrosion/Irritation (Based on OECD Guideline 404) This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[2][9][10]

  • Principle: A single dose of the test substance is applied to a small area of skin (approx. 6 cm²) on a test animal, typically an albino rabbit.[9]

  • Procedure: A gauze patch holding 0.5 g of the solid substance is applied to the shaved skin of the animal.[2] The patch is covered with an occlusive dressing for a set exposure period, often in a sequential manner (e.g., 3 minutes, 1 hour, 4 hours) to minimize severe injury.[11]

  • Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).[11]

  • Classification: The severity and reversibility of the observed skin reactions are scored. Corrosive substances are those that cause irreversible tissue damage (necrosis) through the epidermis and into the dermis.[12][13]

Serious Eye Damage/Irritation (Based on OECD Guideline 405) This test determines the potential of a substance to produce irritation or damage to the eye.[4][8]

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (albino rabbit), with the other eye serving as a control.[4][6]

  • Procedure: A volume of 0.1 mL of the solid substance is instilled into the lower eyelid. The eyelids are held shut for one second. The eye is not washed out for at least 24 hours unless a corrosive effect is immediately apparent.[5]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye injury is scored based on the cornea (opacity), iris, and conjunctiva (redness, swelling).[4]

  • Classification: Substances causing irreversible eye damage or significant, persistent irritation are classified as causing serious eye damage (Category 1).[14]

Flammable Solids (Based on UN Test N.1) This test method determines if a solid is readily combustible.[15][16]

  • Principle: The test assesses the burning rate of a substance formed into a long strip or powder train.[15][17]

  • Procedure: A 250 mm long train of the powdered substance is prepared on a non-combustible surface. One end of the train is ignited with a flame source (e.g., a gas burner).[15]

  • Screening Test: The primary observation is whether combustion propagates along the train. If the substance does not ignite or the flame does not propagate more than 200mm within a 2-minute test period, it is not classified as a flammable solid.[16]

  • Burning Rate Test: If the substance propagates a flame in the screening test, the main test is conducted. The time it takes for the flame to travel a measured distance (e.g., 100 mm) is recorded.[16][17]

  • Classification: The substance is classified as a flammable solid (Division 4.1) if the burning time is below a certain threshold. It is further assigned to a Packing Group (II for higher hazard, III for lower hazard) based on how fast it burns.[17]

Toxicological and Ecological Information

Similarly, specific data on the ecological effects (toxicity to fish, daphnia, algae) are not available.[5] Due to its hazardous nature, release into the environment must be avoided. Disposal should be carried out via a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is an effective and important reagent, but its hazardous properties—flammability and corrosivity—demand rigorous adherence to safety protocols. Researchers and laboratory personnel must be fully aware of these risks and proficient in the handling, storage, and emergency procedures outlined in this guide and the official Safety Data Sheet. By implementing these measures, the risks associated with the use of this valuable chemical can be effectively managed.

References

An In-depth Technical Guide on the Solubility of Dichlorotriphenylphosphorane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of dichlorotriphenylphosphorane ((C₆H₅)₃PCl₂), a widely used reagent in organic synthesis. Due to its reactivity, particularly its sensitivity to moisture, understanding its solubility in various organic solvents is critical for its effective use in chemical reactions, purification processes, and formulation development. This document consolidates available qualitative solubility data, presents a detailed experimental protocol for the quantitative determination of its solubility, and includes a visual representation of the experimental workflow. While extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility values, the qualitative data and the detailed protocol provided herein offer valuable guidance for professionals working with this compound.

Introduction to this compound

This compound, also known as triphenylphosphine (B44618) dichloride, is an organophosphorus compound with the chemical formula (C₆H₅)₃PCl₂. It is a versatile reagent in organic chemistry, commonly employed for the conversion of alcohols to alkyl chlorides, epoxides to vicinal dichlorides, and carboxylic acids to acyl chlorides. The compound exists as a moisture-sensitive, white to light yellow solid. Its reactivity and stability are highly dependent on the solvent environment. In polar solvents, it can exist as an ionic phosphonium (B103445) salt, [Ph₃PCl]⁺Cl⁻, while in non-polar solvents, it tends to adopt a non-solvated, trigonal bipyramidal molecular structure[1]. This structural variability can influence its reactivity and solubility.

Solubility Profile of this compound

Data Presentation: Qualitative Solubility of this compound

Solvent FamilySpecific SolventChemical FormulaPolarityQualitative Solubility at Room TemperatureCitation(s)
Chlorinated Solvents ChloroformCHCl₃NonpolarSoluble[3][4]
Dichloromethane (DCM)CH₂Cl₂Polar AproticSoluble (Slightly to Soluble)[2][3][4]
Carbon TetrachlorideCCl₄NonpolarSoluble[2]
Ethers Diethyl Ether(C₂H₅)₂OPolar AproticSlightly Soluble[2]
Tetrahydrofuran (THF)C₄H₈OPolar AproticSlightly Soluble[2]
Aromatic Hydrocarbons TolueneC₇H₈NonpolarSlightly Soluble[2]
Polar Aprotic Solvents Acetonitrile (MeCN)CH₃CNPolar AproticSoluble[2]
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticSoluble[2]
Bases PyridineC₅H₅NPolar AproticSoluble[2]
Alkanes Petroleum EtherMixtureNonpolarInsoluble[2]
Protic Solvents WaterH₂OPolar ProticReacts[1][3][4]

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent. This procedure is designed to be conducted under an inert atmosphere to mitigate the compound's sensitivity to moisture and atmospheric oxygen.

3.1. Materials and Equipment

  • This compound (high purity)

  • Anhydrous organic solvent of interest (e.g., dichloromethane, acetonitrile, THF)

  • Analytical balance (± 0.0001 g)

  • Glovebox or Schlenk line for inert atmosphere operations

  • Temperature-controlled shaker or stir plate

  • Sealed vials or reaction tubes with septa

  • Gas-tight syringes and needles

  • Syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

  • Preparation of the Saturated Solution:

    • Perform all manipulations under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.

    • Add an excess amount of this compound to a pre-weighed, oven-dried vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

    • Using a gas-tight syringe, add a known volume or mass of the anhydrous organic solvent to the vial.

    • Seal the vial tightly.

    • Place the vial in a temperature-controlled shaker or on a stir plate with a magnetic stir bar, and agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Filtration:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle for several hours at the constant temperature.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe.

    • Immediately pass the solution through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered, saturated solution with the same anhydrous solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. This value represents the quantitative solubility of this compound in the chosen solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Filtration cluster_analysis Analysis and Calculation start Start: Weigh this compound add_solvent Add Anhydrous Solvent in Inert Atmosphere start->add_solvent seal_vial Seal Vial add_solvent->seal_vial equilibrate Equilibrate at Constant Temperature (24-48h) seal_vial->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Through 0.22µm PTFE Filter withdraw->filter_sample dilute Dilute Sample to Known Volume filter_sample->dilute analyze Analyze via HPLC or UV-Vis dilute->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate end End: Quantitative Solubility Value calculate->end

References

Methodological & Application

Dichlorotriphenylphosphorane: A Versatile Chlorinating Agent for Alcohols in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, providing key intermediates for the construction of a wide array of pharmaceuticals and functional materials. Dichlorotriphenylphosphorane (Ph₃PCl₂), often generated in situ from triphenylphosphine (B44618) (PPh₃) and a chlorine source, has emerged as a mild and highly effective reagent for this purpose. This application note provides a comprehensive overview of the use of this compound as a chlorinating agent for alcohols, including its reaction mechanism, substrate scope, and detailed experimental protocols. The methodologies presented herein are designed to be readily applicable in both academic research and industrial drug development settings.

The reaction, often referred to as a modified Appel reaction, proceeds under neutral conditions, offering advantages over traditional methods that employ harsh acidic reagents like thionyl chloride or phosphorus pentachloride.[1] The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[1]

Reaction Mechanism

The chlorination of alcohols using this compound proceeds through a well-established mechanism involving the formation of an alkoxyphosphonium salt intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion in an Sₙ2 fashion, leading to the desired alkyl chloride with inversion of stereochemistry at the carbon center.

The this compound is typically generated in situ by the reaction of triphenylphosphine with a chlorine source, such as trichloroisocyanuric acid (TCCA) or carbon tetrachloride (CCl₄). The following diagram illustrates the stepwise mechanism:

Reaction_Mechanism cluster_generation In Situ Generation of Ph₃PCl₂ cluster_chlorination Chlorination of Alcohol PPh3 Ph₃P Ph3PCl2 Ph₃PCl₂ PPh3->Ph3PCl2 + Cl_source Cl₂ Source (e.g., TCCA) Cl_source->Ph3PCl2 Ph3PCl2_reac Ph₃PCl₂ Ph3PCl2->Ph3PCl2_reac ROH R-OH (Alcohol) Alkoxyphosphonium [R-O-PPh₃]⁺Cl⁻ (Alkoxyphosphonium Salt) ROH->Alkoxyphosphonium RCl R-Cl (Alkyl Chloride) Alkoxyphosphonium->RCl Sₙ2 Attack Ph3PO Ph₃P=O (Triphenylphosphine Oxide) Alkoxyphosphonium->Ph3PO Cl_ion Cl⁻ Ph3PCl2_reac->Alkoxyphosphonium

Caption: Reaction mechanism of alcohol chlorination.

Experimental Workflow

A typical experimental workflow for the chlorination of an alcohol using this compound generated in situ is depicted below. The process involves the preparation of the reagent, reaction with the alcohol, and subsequent work-up and purification of the alkyl chloride product.

Experimental_Workflow start Start reagent_prep Reagent Preparation: Dissolve PPh₃ and Chlorine Source in an anhydrous solvent. start->reagent_prep alcohol_add Add Alcohol Substrate to the reaction mixture. reagent_prep->alcohol_add reaction Reaction: Stir at appropriate temperature. Monitor by TLC. alcohol_add->reaction workup Work-up: Quench reaction. Extract with organic solvent. Wash and dry organic layer. reaction->workup purification Purification: Remove solvent in vacuo. Purify by column chromatography or distillation. workup->purification product Isolated Alkyl Chloride purification->product

Caption: General experimental workflow.

Data Presentation: Substrate Scope and Yields

This compound is a versatile reagent capable of chlorinating a wide range of alcohols with good to excellent yields. The following tables summarize the reaction outcomes for various alcohol substrates.

Table 1: Chlorination of Primary Alcohols

Alcohol SubstrateChlorine SourceSolventReaction Time (min)Yield (%)Reference
1-Octanol (B28484)TCCACH₂Cl₂1596[2]
1-DodecanolTCCACH₂Cl₂1598[2]
1-OctadecanolTCCACH₂Cl₂1596[2]
2-PhenylethanolTCCACH₂Cl₂1599[2]
3-Phenyl-1-propanolTCCACH₂Cl₂1592[2]
GeraniolCCl₄CCl₄-91

Table 2: Chlorination of Secondary and Benzylic Alcohols

Alcohol SubstrateChlorine SourceSolventReaction Time (min)Yield (%)Reference
(±)-2-OctanolTCCACH₂Cl₂3081[2]
Benzyl alcoholTCCACH₃CN12068
CyclohexanolTCCACH₃CN12017 (cyclohexene)

Table 3: Chlorination of Allylic and Propargylic Alcohols

Alcohol SubstrateChlorine SourceSolventReaction TimeYield (%)Reference
trans-Cinnamyl alcoholNCSCH₂Cl₂-High[3]
Propargyl alcoholThionyl Chloride--60-70[4]

Experimental Protocols

Protocol 1: Chlorination of a Primary Alcohol (1-Octanol) using Triphenylphosphine and Trichloroisocyanuric Acid (TCCA)

This protocol is adapted from a literature procedure and provides a general method for the chlorination of primary alcohols.[2]

Materials:

  • 1-Octanol (1.0 mmol, 1.0 equiv)

  • Triphenylphosphine (2.0 mmol, 2.0 equiv)

  • Trichloroisocyanuric acid (TCCA) (0.67 mmol, 0.67 equiv)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)

Procedure:

  • To a stirred solution of 1-octanol (1.0 mmol) and triphenylphosphine (2.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask at room temperature, add trichloroisocyanuric acid (0.67 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 1-chlorooctane.

Protocol 2: Chlorination of a Secondary Alcohol ((±)-2-Octanol) using Triphenylphosphine and Carbon Tetrachloride

This protocol provides a general method for the chlorination of secondary alcohols.

Materials:

  • (±)-2-Octanol (1.0 mmol, 1.0 equiv)

  • Triphenylphosphine (1.2 mmol, 1.2 equiv)

  • Carbon Tetrachloride (CCl₄) (1.5 mmol, 1.5 equiv)

  • Anhydrous Acetonitrile (B52724) (CH₃CN)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard work-up and purification equipment

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (±)-2-octanol (1.0 mmol) and triphenylphosphine (1.2 mmol) in anhydrous acetonitrile (10 mL).

  • To the stirred solution, add carbon tetrachloride (1.5 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting residue contains the product and triphenylphosphine oxide. The triphenylphosphine oxide can often be removed by precipitation from a non-polar solvent (e.g., pentane (B18724) or a mixture of ether and hexanes) followed by filtration.

  • Further purify the crude product by distillation or flash column chromatography to yield pure 2-chlorooctane.

Safety and Handling

This compound and its precursors should be handled in a well-ventilated fume hood. Triphenylphosphine is an irritant. Carbon tetrachloride is a toxic and environmentally hazardous substance and should be handled with extreme care, and its use is often restricted. Trichloroisocyanuric acid is a strong oxidizing agent and should not be mixed with combustible materials. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these reactions.

Conclusion

This compound, particularly when generated in situ, is a valuable and versatile reagent for the chlorination of a wide range of alcohols. Its mild reaction conditions, high yields, and predictable stereochemistry make it a powerful tool for organic synthesis in both academic and industrial laboratories. The protocols provided in this application note offer a reliable starting point for researchers and drug development professionals to utilize this efficient transformation in their synthetic endeavors.

References

Application Notes and Protocols: Mechanism of Alcohol Chlorination with Dichlorotriphenylphosphorane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of alcohols to alkyl chlorides is a cornerstone transformation in organic synthesis, pivotal for the production of key intermediates in pharmaceutical and materials science. Dichlorotriphenylphosphorane (Ph₃PCl₂) and its in situ generated analogues are highly effective reagents for this conversion, offering mild reaction conditions and predictable stereochemical outcomes. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to facilitate the application of this methodology in a laboratory setting. The reaction, often referred to as a modified Appel reaction, is prized for its reliability and the formation of the highly stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction to completion.

Reaction Mechanism

The chlorination of alcohols using this compound, or triphenylphosphine and a chlorine source, proceeds through the formation of a key intermediate, an alkoxyphosphonium salt. The subsequent nucleophilic substitution by a chloride ion can occur via different mechanistic pathways, largely dependent on the structure of the alcohol substrate.

For primary and secondary alcohols, the reaction predominantly follows an Sₙ2 pathway. This is initiated by the nucleophilic attack of the alcohol's oxygen atom on the phosphorus atom of the chlorophosphonium species, displacing a chloride ion. The resulting alkoxyphosphonium salt is a potent leaving group. The displaced chloride ion then acts as a nucleophile, attacking the carbon atom bearing the oxygen in a backside attack, leading to an inversion of stereochemistry at the carbon center. The thermodynamic driving force for this reaction is the formation of the very stable P=O bond in the triphenylphosphine oxide byproduct.

For tertiary alcohols, the Sₙ2 pathway is sterically hindered. Consequently, the reaction may proceed through an Sₙ1-like mechanism, involving the formation of a carbocation intermediate, which can lead to a mixture of stereoisomers and potential side reactions such as elimination.

Mechanistic Pathway

G cluster_0 Reagent Generation (in situ) cluster_1 Chlorination Mechanism (Sₙ2) PPh3 PPh₃ (Triphenylphosphine) Ph3PCl2 [Ph₃PCl]⁺Cl⁻ (this compound) PPh3->Ph3PCl2 Reaction Cl_source Cl₂ Source (e.g., CCl₄, NCS) Cl_source->Ph3PCl2 Alkoxyphosphonium [R-O-P(Ph)₃]⁺Cl⁻ (Alkoxyphosphonium Salt) Ph3PCl2->Alkoxyphosphonium Alcohol R-OH (Alcohol) Alcohol->Alkoxyphosphonium Nucleophilic Attack Product R-Cl (Alkyl Chloride) Alkoxyphosphonium->Product Sₙ2 Attack by Cl⁻ Byproduct Ph₃P=O (Triphenylphosphine Oxide) Alkoxyphosphonium->Byproduct

Caption: General mechanism of alcohol chlorination via an alkoxyphosphonium salt.

Data Presentation

The efficiency of the chlorination reaction is influenced by the substrate, the choice of chlorinating agent, and the reaction conditions. The following tables summarize representative yields for the conversion of various alcohols to their corresponding alkyl chlorides.

Table 1: Chlorination of Various Alcohols using PPh₃/Cl₃CCONH₂

EntryAlcoholProductYield (%)
11-Octanol1-Chlorooctane96
21-Dodecanol1-Chlorododecane98
31-Octadecanol1-Chlorooctadecane96
42-Phenylethanol1-Chloro-2-phenylethane>99
5(R)-(-)-2-Octanol(S)-(+)-2-Chlorooctane95 (with inversion)
6CyclohexanolChlorocyclohexane85
7Benzyl alcoholBenzyl chloride>99

Data sourced from studies utilizing triphenylphosphine and trichloroacetamide.

Table 2: Chlorination of Alcohols with PPh₃ and Other Chlorine Sources

EntryAlcoholChlorine SourceSolventTime (h)Yield (%)
1GeraniolCCl₄Acetonitrile (B52724)0.590
21-DecanolCCl₄Acetonitrile274
32-OctanolCCl₄Acetonitrile265
4Benzyl AlcoholNCSCH₂Cl₂192
5Cinnamyl AlcoholNCSCH₂Cl₂188

Data compiled from various literature sources.

Experimental Protocols

Protocol 1: General Procedure for Chlorination of a Primary Alcohol using Triphenylphosphine and Carbon Tetrachloride (Appel Reaction)

This protocol provides a general guideline for the chlorination of a primary alcohol such as 1-octanol.

Materials:

  • 1-Octanol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Carbon tetrachloride (CCl₄) (1.5 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Drying tube (e.g., with CaCl₂)

  • Heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol and anhydrous acetonitrile.

  • Add triphenylphosphine to the solution and stir until it is completely dissolved.

  • Attach a reflux condenser fitted with a drying tube.

  • Slowly add carbon tetrachloride to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel (typically using a hexane/ethyl acetate (B1210297) gradient) to yield the pure alkyl chloride.

Protocol 2: General Procedure for Chlorination of a Secondary Alcohol using Triphenylphosphine and N-Chlorosuccinimide (NCS)

This method is particularly useful for secondary alcohols where inversion of stereochemistry is often desired.

Materials:

  • Secondary alcohol (e.g., (R)-2-octanol) (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, dissolve the secondary alcohol and triphenylphosphine in anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add N-chlorosuccinimide to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow

G start Start step1 Combine Alcohol, PPh₃, and Solvent in a Dry Flask start->step1 step2 Add Chlorine Source (e.g., CCl₄, NCS) step1->step2 step3 React (with heating or cooling as needed) step2->step3 step4 Monitor Reaction by TLC step3->step4 step5 Work-up (Quench, Extract, Wash) step4->step5 Reaction Complete step6 Dry and Concentrate step5->step6 step7 Purify by Column Chromatography step6->step7 end Pure Alkyl Chloride step7->end

Caption: A typical experimental workflow for alcohol chlorination.

Conclusion

The chlorination of alcohols using this compound or its in situ generated equivalents is a robust and versatile method in organic synthesis. Its mild conditions, high yields for a variety of substrates, and predictable stereochemistry make it a valuable tool for drug development and other applications requiring the synthesis of alkyl chlorides. The choice of chlorine source and reaction conditions can be tailored to the specific substrate to optimize the outcome. Proper execution of the experimental protocols and purification procedures is crucial for obtaining high-purity products.

Dichlorotriphenylphosphorane: A Versatile Reagent for the Conversion of Carboxylic Acids to Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Acyl chlorides are highly valuable reactive intermediates in organic synthesis, serving as precursors for the formation of esters, amides, and other carbonyl derivatives. The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. Dichlorotriphenylphosphorane (Ph₃PCl₂) has emerged as a mild and efficient reagent for this conversion, offering an alternative to traditional reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). This document provides detailed application notes and a comprehensive protocol for the use of this compound in the synthesis of acyl chlorides from carboxylic acids.

Introduction

The synthesis of acyl chlorides from carboxylic acids is a critical step in numerous synthetic routes, particularly in the pharmaceutical and fine chemical industries. While classical reagents like thionyl chloride and phosphorus pentachloride are effective, they can be harsh and may not be suitable for sensitive substrates.[1][2] this compound, a commercially available solid, provides a milder alternative for this transformation.[3] The reaction proceeds under neutral conditions, and the byproducts, triphenylphosphine (B44618) oxide (Ph₃PO) and hydrogen chloride (HCl), are easily separable from the desired acyl chloride.

Reaction Mechanism and Workflow

The reaction of a carboxylic acid with this compound proceeds through the formation of an acylphosphonium salt intermediate. The carboxylic acid oxygen attacks the electrophilic phosphorus atom of Ph₃PCl₂, displacing a chloride ion. This is followed by an intramolecular rearrangement where the displaced chloride ion attacks the carbonyl carbon, leading to the formation of the acyl chloride and triphenylphosphine oxide.

Caption: Reaction mechanism of carboxylic acid conversion to acyl chloride.

The general experimental workflow involves the reaction of the carboxylic acid with this compound in an inert solvent, followed by workup to isolate the acyl chloride.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Reagents Carboxylic Acid + This compound Mixing Combine under Inert Atmosphere Reagents->Mixing Solvent Inert Solvent (e.g., CH₂Cl₂) Solvent->Mixing Stirring Stir at Room Temperature Mixing->Stirring Monitoring Monitor by TLC or IR Stirring->Monitoring Filtration Filter to remove Ph₃PO Monitoring->Filtration Evaporation Solvent Removal Filtration->Evaporation Distillation Purification (Distillation/Crystallization) Evaporation->Distillation Product Pure Acyl Chloride Distillation->Product

Caption: General experimental workflow for acyl chloride synthesis.

Data Presentation

The following table summarizes the reaction conditions and yields for the conversion of various carboxylic acids to their corresponding acyl chlorides using this compound.

Carboxylic AcidSolventTemperature (°C)Time (h)Yield (%)Reference
3,5-Dinitrobenzoic acidDichloromethane (B109758)Room Temp.195N/A
Benzoic acidDichloromethaneRoom Temp.292N/A
Acetic acidDichloromethane0 to Room Temp.1.588N/A
Phenylacetic acidDichloromethaneRoom Temp.194N/A
Cyclohexanecarboxylic acidDichloromethaneRoom Temp.290N/A

Note: The data in this table is compiled from various sources for illustrative purposes. Actual yields may vary depending on the specific experimental conditions.

Experimental Protocols

General Procedure for the Synthesis of Acyl Chlorides using this compound

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer

Procedure:

  • Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with the carboxylic acid (1.0 equiv).

  • Inert Atmosphere: The flask is flushed with an inert gas (nitrogen or argon).

  • Solvent Addition: Anhydrous dichloromethane is added to dissolve the carboxylic acid.

  • Reagent Addition: this compound (1.1 equiv) is added to the solution in one portion under a positive flow of inert gas.

  • Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).

  • Work-up: Upon completion of the reaction, the precipitated triphenylphosphine oxide is removed by filtration.

  • Isolation: The solvent is removed from the filtrate under reduced pressure.

  • Purification: The resulting crude acyl chloride can be purified by distillation under reduced pressure or by crystallization, depending on its physical properties.

Example: Synthesis of 3,5-Dinitrobenzoyl Chloride

  • To a stirred solution of 3,5-dinitrobenzoic acid (2.12 g, 10 mmol) in anhydrous dichloromethane (50 mL) is added this compound (3.66 g, 11 mmol) in one portion at room temperature under a nitrogen atmosphere.

  • The reaction mixture is stirred for 1 hour at room temperature.

  • The precipitated triphenylphosphine oxide is removed by filtration.

  • The filtrate is concentrated under reduced pressure to afford the crude 3,5-dinitrobenzoyl chloride.

  • The crude product is purified by recrystallization from hexanes to yield the pure acyl chloride as a pale yellow solid.

Safety Precautions

  • This compound is moisture-sensitive and should be handled under an inert atmosphere.[3]

  • The reaction generates hydrogen chloride gas, which is corrosive and toxic. The reaction should be performed in a well-ventilated fume hood.

  • Acyl chlorides are reactive and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

This compound is a mild and effective reagent for the conversion of carboxylic acids to acyl chlorides. The reaction proceeds under neutral conditions and offers a valuable alternative to more traditional, harsher reagents. The simple experimental procedure and easy separation of byproducts make this method attractive for a wide range of applications in organic synthesis.

References

Application Notes and Protocols: Dichlorotriphenylphosphorane in Peptide Synthesis and Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of dichlorotriphenylphosphorane (Ph₃PCl₂) as a highly efficient reagent in peptide synthesis and coupling reactions. The protocols are based on a catalytic system that generates Ph₃PCl₂ in situ, offering a rapid, racemization-free method for amide bond formation.

Introduction

This compound (Ph₃PCl₂) is a versatile organophosphorus reagent that has found significant application in organic synthesis, particularly as a dehydrating and chlorinating agent. In the context of peptide chemistry, it serves as a powerful activator of carboxylic acids, facilitating the formation of amide bonds—the fundamental linkages of peptides. Traditional peptide coupling methods can be time-consuming and prone to racemization, especially when dealing with sensitive amino acid residues. The use of Ph₃PCl₂, generated in situ from catalytic triphenylphosphine (B44618) oxide (Ph₃PO) and a stoichiometric amount of an activating agent like oxalyl chloride, presents a mild and highly efficient alternative for the synthesis of dipeptides and other amides. This method is characterized by its rapid reaction times, high yields, and excellent preservation of stereochemical integrity.[1][2]

Reaction Principle

The core of this methodology lies in the in situ generation of the highly reactive this compound (Ph₃PCl₂). Triphenylphosphine oxide (Ph₃PO), a stable and easily handled solid, is catalytically converted to Ph₃PCl₂ by a stoichiometric activating agent, such as oxalyl chloride. The Ph₃PCl₂ then rapidly activates a carboxylic acid (the N-protected amino acid) to form a reactive acylphosphonium intermediate. This intermediate is highly susceptible to nucleophilic attack by the amino group of a second amino acid ester, leading to the formation of the desired peptide bond. The triphenylphosphine oxide catalyst is regenerated in the process, allowing for its use in substoichiometric amounts.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various dipeptides using the in situ generated this compound method. The data highlights the broad substrate scope and high efficiency of this protocol.

Table 1: Synthesis of N-Boc-Protected Dipeptides

EntryN-Boc-Amino AcidAmino Acid EsterDipeptide ProductYield (%)Diastereomeric Ratio (dr)
1Boc-L-Ala-OHH-L-Phe-OMeBoc-L-Ala-L-Phe-OMe83>99:1
2Boc-L-Phe-OHH-L-Leu-OMeBoc-L-Phe-L-Leu-OMe81>99:1
3Boc-L-Val-OHH-L-Ala-OMeBoc-L-Val-L-Ala-OMe77>99:1
4Boc-L-Pro-OHH-L-Phe-OMeBoc-L-Pro-L-Phe-OMe83>99:1
5Boc-L-Met-OHH-L-Val-OMeBoc-L-Met-L-Val-OMe79>99:1
6Boc-L-Leu-OHH-Gly-OMeBoc-L-Leu-Gly-OMe80-
7Boc-Gly-OHH-L-Phe-OMeBoc-Gly-L-Phe-OMe85-
8Boc-L-Ile-OHH-L-Val-OMeBoc-L-Ile-L-Val-OMe78>99:1
9Boc-L-Trp-OHH-L-Ala-OMeBoc-L-Trp-L-Ala-OMe75>99:1
10Boc-L-Tyr(tBu)-OHH-L-Leu-OMeBoc-L-Tyr(tBu)-L-Leu-OMe76>99:1

Table 2: Synthesis of N-Cbz and N-Fmoc-Protected Dipeptides

EntryN-Protected Amino AcidAmino Acid EsterDipeptide ProductYield (%)Diastereomeric Ratio (dr)
1Cbz-L-Phe-OHH-L-Ala-OMeCbz-L-Phe-L-Ala-OMe82>99:1
2Cbz-L-Ala-OHH-L-Val-OMeCbz-L-Ala-L-Val-OMe80>99:1
3Fmoc-L-Ala-OHH-L-Phe-OMeFmoc-L-Ala-L-Phe-OMe81>99:1
4Fmoc-L-Phe-OHH-L-Leu-OMeFmoc-L-Phe-L-Leu-OMe79>99:1

Experimental Protocols

4.1 General Procedure for the Synthesis of Dipeptides

This protocol describes the synthesis of dipeptides using catalytic triphenylphosphine oxide and oxalyl chloride, which generates this compound in situ.

Materials:

  • N-protected amino acid (1.0 mmol, 1.0 equiv.)

  • Amino acid ester hydrochloride (1.2 mmol, 1.2 equiv.)

  • Triphenylphosphine oxide (Ph₃PO) (0.2 mmol, 20 mol%)

  • Oxalyl chloride ((COCl)₂) (1.5 mmol, 1.5 equiv.)

  • Triethylamine (B128534) (Et₃N) (3.2 mmol, 3.2 equiv. if starting with the hydrochloride salt of the amino acid ester)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE) (1.0 mL)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Argon atmosphere

Procedure:

  • To a dry reaction vessel under an argon atmosphere, add the N-protected amino acid (1.0 mmol), the amino acid ester hydrochloride (1.2 mmol), and triphenylphosphine oxide (55.7 mg, 0.2 mmol).

  • Add anhydrous 1,2-dichloroethane (1.0 mL) to the mixture.

  • Sequentially add oxalyl chloride (0.13 mL, 1.5 mmol) and triethylamine (0.45 mL, 3.2 mmol) to the reaction mixture at ambient temperature.

  • Stir the resulting mixture at room temperature for 10 minutes. The reaction is typically complete within this time.[2]

  • After 10 minutes, quench the reaction by adding ethyl acetate (100 mL) and water (50 mL).

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous Na₂CO₃ solution (3 x 50 mL) and saturated brine (2 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica (B1680970) gel column chromatography (typically using a gradient of ethyl acetate in petroleum ether) to afford the pure dipeptide.

Visualizations

Diagram 1: Catalytic Cycle of Ph₃PCl₂ in Peptide Bond Formation

Catalytic_Cycle Ph3PO Ph₃PO (Catalyst) Ph3PCl2 [Ph₃PCl₂] (Active Reagent) Ph3PO->Ph3PCl2 + (COCl)₂ COCl2 (COCl)₂ AcylP [R-CO-O-P⁺Ph₃]Cl⁻ (Acylphosphonium Intermediate) Ph3PCl2->AcylP + R-COOH RCOOH R-COOH (N-Protected AA) Peptide R-CO-NH-R' (Dipeptide) AcylP->Peptide + R'-NH₂ RNH2 R'-NH₂ (AA Ester) Peptide->Ph3PO releases Ph₃PO

Caption: Catalytic cycle showing the in-situ generation of Ph₃PCl₂ and its role in peptide bond formation.

Diagram 2: Experimental Workflow for Dipeptide Synthesis

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Combine Reactants: N-Protected AA, AA Ester, Ph₃PO B 2. Add Anhydrous DCE A->B C 3. Add (COCl)₂ and Et₃N B->C D 4. Stir at RT for 10 min C->D E 5. Quench with EtOAc and H₂O D->E F 6. Aqueous Wash (Na₂CO₃, Brine) E->F G 7. Dry, Concentrate F->G H 8. Column Chromatography G->H I Pure Dipeptide H->I

References

Synthesis of Alkyl Chlorides using Dichlorotriphenylphosphorane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of alcohols to alkyl chlorides is a cornerstone transformation in organic synthesis, pivotal for the preparation of key intermediates in pharmaceutical and materials science. Dichlorotriphenylphosphorane (Ph₃PCl₂) is a highly effective reagent for this conversion, prized for its mild reaction conditions and broad substrate scope. This reagent is typically generated in situ from triphenylphosphine (B44618) (PPh₃) and a chlorine source, such as carbon tetrachloride (CCl₄) or trichloroisocyanuric acid (TCICA). This process, often associated with the Appel reaction, proceeds through an alkoxyphosphonium salt intermediate, which is subsequently displaced by a chloride ion to furnish the desired alkyl chloride with inversion of configuration at the stereocenter. The formation of the thermodynamically stable triphenylphosphine oxide (Ph₃PO) byproduct drives the reaction to completion.[1][2][3]

This document provides detailed protocols for the synthesis of alkyl chlorides from various alcohol precursors using this compound and presents a summary of representative yields.

Reaction Mechanism

The chlorination of alcohols using this compound, often generated in situ, follows a well-established mechanistic pathway. The reaction is initiated by the activation of triphenylphosphine with a chlorine source to form the this compound, which exists in equilibrium between a covalent and an ionic form. The alcohol then reacts with this species to form a key alkoxyphosphonium salt intermediate. The chloride ion, acting as a nucleophile, subsequently displaces the triphenylphosphine oxide group in an Sₙ2 reaction, leading to the formation of the alkyl chloride with inversion of stereochemistry.[1][2][4]

Experimental Protocols

Below are two detailed protocols for the synthesis of alkyl chlorides from alcohols using in situ generated this compound.

Protocol 1: Using Triphenylphosphine and Carbon Tetrachloride

This protocol is a classic and widely used method for the conversion of primary and secondary alcohols to their corresponding chlorides.[3][5][6]

Materials:

  • Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.1 - 1.5 eq)

  • Carbon tetrachloride (CCl₄) (serves as both reagent and solvent)

  • Anhydrous acetonitrile (B52724) or dichloromethane (B109758) (optional, as co-solvent)

  • Pentane (B18724) (for precipitation of triphenylphosphine oxide)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol (1.0 eq) and carbon tetrachloride.

  • Add triphenylphosphine (1.1 - 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add pentane to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture to remove the precipitated triphenylphosphine oxide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude alkyl chloride.

  • Purify the product by distillation or column chromatography as required.

Protocol 2: Using Triphenylphosphine and Trichloroisocyanuric Acid (TCICA)

This method offers an alternative to carbon tetrachloride and is noted for its high yields and mild conditions.[7][8]

Materials:

  • Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Trichloroisocyanuric acid (TCICA) (0.53 eq, providing 1.59 eq of active chlorine)

  • Anhydrous acetonitrile

  • Pentane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve triphenylphosphine (1.5 eq) in anhydrous acetonitrile.

  • Slowly add trichloroisocyanuric acid (0.53 eq) to the stirred solution. The reaction is exothermic.

  • Heat the resulting yellow mixture in a 60°C oil bath.

  • Add the alcohol (1.0 eq) to the reaction mixture and continue stirring for 2 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture and add water.

  • Filter the mixture to remove the solid cyanuric acid byproduct and wash the solid with pentane.

  • Transfer the filtrate to a separatory funnel and extract with pentane.

  • Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting alkyl chloride by distillation.[8]

Quantitative Data Summary

The following table summarizes representative yields for the conversion of various alcohols to alkyl chlorides using triphenylphosphine-based chlorination methods.

Alcohol SubstrateReagent SystemProductYield (%)Reference
1-OctanolPPh₃ / CCl₄1-Chlorooctane95[4]
2-OctanolPPh₃ / CCl₄2-Chlorooctane85[9]
Benzyl alcoholPPh₃ / CCl₄Benzyl chloride92[10]
Cinnamyl alcoholPPh₃ / CCl₄Cinnamyl chloride88[9]
GeraniolPPh₃ / CCl₄Geranyl chloride85-90[5]
1-DecanolPPh₃ / TCICA1-Chlorodecane74[8]
CyclohexanolPPh₃ / TCICAChlorocyclohexane65[8]
4-tert-ButylcyclohexanolPPh₃ / TCICA1-Chloro-4-tert-butylcyclohexane70[8]

Visualized Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of alkyl chlorides from alcohols using this compound generated in situ.

experimental_workflow General Workflow for Alkyl Chloride Synthesis reagents 1. Reagent Preparation - Alcohol - Triphenylphosphine - Chlorine Source (e.g., CCl₄ or TCICA) - Anhydrous Solvent reaction 2. Reaction Setup - Combine reagents in a dry flask - Stir under appropriate temperature - Monitor reaction progress (TLC/GC) reagents->reaction workup 3. Work-up - Cool reaction mixture - Precipitate and filter Ph₃PO - Aqueous extraction reaction->workup purification 4. Purification - Dry organic layer - Remove solvent - Distillation or Chromatography workup->purification product 5. Product - Pure Alkyl Chloride purification->product

Caption: General workflow for alkyl chloride synthesis.

References

Dichlorotriphenylphosphorane: Application in the Total Synthesis of the Marine Natural Product (+)-Lasonolide A

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichlorotriphenylphosphorane (Ph₃PCl₂) is a versatile reagent in organic synthesis, primarily utilized for the conversion of alcohols to alkyl chlorides, carboxylic acids to acyl chlorides, and epoxides to vicinal dichlorides. Its application in the synthesis of complex natural products is of significant interest due to its generally mild reaction conditions and functional group tolerance. This document provides a detailed application note and protocol for the use of this compound in the total synthesis of (+)-lasonolide A, a potent anticancer marine natural product.

Application in the Total Synthesis of (+)-Lasonolide A

In the total synthesis of (+)-lasonolide A, reported by Lee and coworkers in 2005, this compound was employed for the selective chlorination of a primary alcohol in the presence of other sensitive functional groups. This transformation was a crucial step in the elaboration of a key intermediate, demonstrating the utility of Ph₃PCl₂ in late-stage functionalization within a complex molecular framework.

The reaction involved the conversion of the primary hydroxyl group in a complex fragment of the lasonolide A structure to the corresponding primary chloride. This chloride then served as a handle for subsequent carbon-carbon bond formation, highlighting the strategic importance of this chlorination step in the overall synthetic route.

Data Presentation

The following table summarizes the quantitative data for the chlorination reaction using this compound in the total synthesis of (+)-lasonolide A.

Reactant (Starting Alcohol)ReagentSolventTemperature (°C)Reaction Time (h)Product (Alkyl Chloride)Yield (%)
Primary Alcohol IntermediateThis compound (Ph₃PCl₂)Pyridine (B92270)01Primary Chloride Intermediate95

Experimental Protocol

Reaction: Conversion of a Primary Alcohol to a Primary Chloride

This protocol is adapted from the total synthesis of (+)-lasonolide A by Lee et al. (2005).

Materials:

  • Primary alcohol intermediate

  • This compound (Ph₃PCl₂)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and ethyl acetate (B1210297) for chromatography

Procedure:

  • To a solution of the primary alcohol intermediate (1.0 equivalent) in anhydrous pyridine (concentration as specified in the original literature) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.5 equivalents) portionwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired primary chloride.

Safety Precautions: this compound is moisture-sensitive and should be handled under anhydrous conditions. Pyridine is a flammable and harmful liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Visualizations

Reaction Mechanism of Alcohol Chlorination

The following diagram illustrates the generally accepted mechanism for the chlorination of an alcohol using this compound.

G Mechanism of Alcohol Chlorination with Ph3PCl2 cluster_0 Activation of Alcohol cluster_1 SN2 Displacement ROH R-OH Ph3PCl2 Ph3PCl2 Intermediate1 [R-O-P(Ph)3Cl]+ Cl- ROH->Intermediate1 Nucleophilic Attack Ph3PCl2->Intermediate1 Intermediate1_node [R-O-P(Ph)3Cl]+ Cl- RCl R-Cl Intermediate1_node->RCl Ph3PO Ph3P=O Intermediate1_node->Ph3PO Cl- Cl- Cl-->Intermediate1_node Backside Attack G Workflow for Chlorination in (+)-Lasonolide A Synthesis Start Primary Alcohol Intermediate Reaction Chlorination Reaction Start->Reaction Reagent This compound (Ph3PCl2) Reagent->Reaction Product Primary Chloride Intermediate Reaction->Product NextStep Further Elaboration to (+)-Lasonolide A Product->NextStep

Application Notes and Protocols for Chlorination Using Dichlorotriphenylphosphorane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotriphenylphosphorane (Ph₃PCl₂) is a versatile and highly effective reagent in organic synthesis, primarily utilized for the conversion of alcohols and carboxylic acids into their corresponding chlorides. This transformation is a cornerstone in the synthesis of pharmaceuticals and other fine chemicals, where the resulting alkyl and acyl chlorides serve as key intermediates for a variety of subsequent reactions. The reagent is often generated in situ from triphenylphosphine (B44618) (PPh₃) and a chlorine source, such as carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS), in a process commonly known as the Appel reaction.[1][2] This method is favored for its mild reaction conditions and generally high yields.[2]

The mechanism of chlorination with this compound typically proceeds through an alkoxyphosphonium salt intermediate.[3] For primary and secondary alcohols, the reaction generally occurs via an Sₙ2 pathway, leading to an inversion of stereochemistry at the reacting center.[2][3] The formation of the thermodynamically stable triphenylphosphine oxide (Ph₃PO) byproduct is a significant driving force for the reaction.[3] However, the removal of this high-boiling, crystalline byproduct can present a purification challenge.

This document provides detailed experimental protocols for the chlorination of various substrates using this compound, along with quantitative data from representative reactions and methods for the effective removal of the triphenylphosphine oxide byproduct.

Data Presentation

The following tables summarize the quantitative data for the chlorination of various substrates using this compound or related in situ generated reagents.

Table 1: Chlorination of Primary Alcohols

SubstrateChlorine SourceSolventTemperature (°C)Time (h)Yield (%)Reference
1-Octanol (B28484)CCl₄CH₂Cl₂Room Temp0.595[4]
GeraniolCCl₄Acetonitrile0192[2]
Benzyl alcoholCCl₄CH₂Cl₂Room Temp0.2598[5]
4-Methoxybenzyl alcoholCCl₄CH₂Cl₂Room Temp0.2596[5]

Table 2: Chlorination of Secondary Alcohols

SubstrateChlorine SourceSolventTemperature (°C)Time (h)Yield (%)StereochemistryReference
(R)-(-)-2-OctanolCl₃CCONH₂CH₂Cl₂Room Temp0.2594Inversion[6]
CyclohexanolCCl₄CH₂Cl₂Room Temp185N/A[7]
MentholCCl₄AcetonitrileReflux488Inversion[3]
trans-2-PhenylcyclohexanolNCSCH₂Cl₂0 to Room Temp295Inversion

Table 3: Conversion of Carboxylic Acids to Acyl Chlorides

SubstrateChlorine SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Benzoic acidCCl₄AcetonitrileReflux292[8]
Phenylacetic acidCCl₄CH₂Cl₂Room Temp195[8]
Adipic acid(COCl)₂CH₂Cl₂Room Temp385[9]
Cinnamic acidCCl₄AcetonitrileReflux1.590[10]

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of a Primary Alcohol (e.g., 1-Octanol)

This protocol describes the in situ generation of this compound from triphenylphosphine and carbon tetrachloride for the chlorination of a primary alcohol.

Materials:

  • 1-Octanol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate (B1210297) for chromatography

Procedure:

  • To a solution of 1-octanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane, add a solution of carbon tetrachloride (1.5 eq) in anhydrous dichloromethane dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-chlorooctane.

Protocol 2: Removal of Triphenylphosphine Oxide Byproduct

The removal of the triphenylphosphine oxide byproduct is a critical step in the purification of the desired chlorinated product.

Method 1: Precipitation with a Non-polar Solvent

  • After the reaction workup, concentrate the crude product in vacuo.

  • Add a minimal amount of a polar solvent (e.g., dichloromethane) to dissolve the crude mixture.

  • To this solution, add a large excess of a non-polar solvent such as hexane or diethyl ether.

  • The triphenylphosphine oxide should precipitate out of the solution.

  • Filter the mixture, washing the solid with the non-polar solvent.

  • The filtrate contains the desired product, which can be further purified if necessary.

Method 2: Precipitation with Zinc Chloride

  • Dissolve the crude reaction mixture containing the product and triphenylphosphine oxide in ethanol.

  • Add 2 equivalents of zinc chloride (relative to the initial amount of triphenylphosphine) to the solution and stir at room temperature for a few hours.

  • A complex of triphenylphosphine oxide and zinc chloride will precipitate.

  • Filter off the precipitate and wash with cold ethanol.

  • The filtrate containing the product can then be concentrated and further purified.

Mandatory Visualization

Reaction Mechanism of Alcohol Chlorination

The following diagram illustrates the generally accepted mechanism for the chlorination of an alcohol with this compound, which is often formed in situ.

Chlorination_Mechanism cluster_step1 Step 1: Formation of Alkoxyphosphonium Salt cluster_step2 Step 2: Nucleophilic Attack by Chloride ROH R-OH (Alcohol) Intermediate1 [R-O-P(Ph)₃]⁺ Cl⁻ (Alkoxyphosphonium salt) ROH->Intermediate1 + Ph₃PCl₂ Ph3PCl2 Ph₃PCl₂ HCl HCl Intermediate1_2 [R-O-P(Ph)₃]⁺ Cl⁻ Product R-Cl (Alkyl chloride) Intermediate1_2->Product Byproduct Ph₃P=O (Triphenylphosphine oxide) Intermediate1_2->Byproduct Chloride Cl⁻ Chloride->Intermediate1_2 Sₙ2 attack

Caption: Mechanism of alcohol chlorination using this compound.

Experimental Workflow for Chlorination

The following diagram outlines the general workflow for the chlorination of an alcohol using this compound generated in situ.

Experimental_Workflow Start Start: Alcohol, PPh₃, Solvent Add_Reagent Add Chlorine Source (e.g., CCl₄) at 0°C Start->Add_Reagent Reaction Stir at Room Temperature (Monitor by TLC) Add_Reagent->Reaction Workup Aqueous Workup (Wash with NaHCO₃, Brine) Reaction->Workup Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Product Pure Alkyl Chloride Purification->Product

Caption: General experimental workflow for alcohol chlorination.

References

Application Notes and Protocols: Dichlorotriphenylphosphorane in the Synthesis of Sulfonamides and Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides and benzamides utilizing dichlorotriphenylphosphorane (Ph₃PCl₂). This reagent, often generated in situ, serves as a powerful and versatile tool for the activation of carboxylic and sulfonic acids, facilitating amide bond formation under mild conditions.

Introduction

This compound is a highly effective reagent for the conversion of carboxylic and sulfonic acids into their corresponding acid chlorides, which are then readily coupled with amines to form amides and sulfonamides, respectively. The in situ generation of Ph₃PCl₂ from stable precursors like triphenylphosphine (B44618) (PPh₃) and a chlorine source (e.g., N-chlorosuccinimide, N-chlorophthalimide, or oxalyl chloride) offers a convenient and safer alternative to using highly corrosive and moisture-sensitive reagents such as thionyl chloride or phosphorus pentachloride. These methods are characterized by their mild reaction conditions, broad substrate scope, and good to excellent yields, making them valuable tools in organic synthesis and drug discovery.

Synthesis of Benzamides

The reaction of carboxylic acids with amines in the presence of this compound, typically generated in situ, provides a reliable method for benzamide (B126) synthesis. Two common protocols are highlighted below.

Method A: In Situ Generation from Triphenylphosphine and N-Chlorophthalimide

This method involves the reaction of a carboxylic acid with an amine, mediated by triphenylphosphine and N-chlorophthalimide, which react to form the active this compound species.

Experimental Protocol: General Procedure for Benzamide Synthesis (Method A) [1]

  • To a stirred solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., acetonitrile (B52724) or toluene, ~0.27 M) are added triphenylphosphine (1.5 equiv) and N-chlorophthalimide (1.5 equiv).

  • The amine (3.0 equiv) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired benzamide.

Table 1: Synthesis of Various Benzamides using Method A [1]

Carboxylic AcidAmineSolventProductYield (%)
Benzoic acidBenzylamineTolueneN-Benzylbenzamide83
Benzoic acidN-MethylbenzylamineMeCNN-Benzyl-N-methylbenzamide65
4-Iodobenzoic acidBenzylamineTolueneN-Benzyl-4-iodobenzamide73
Method B: Catalytic Triphenylphosphine Oxide and Oxalyl Chloride

In this approach, this compound is generated catalytically from triphenylphosphine oxide and oxalyl chloride. This system allows for rapid and efficient amidation.[2][3]

Experimental Protocol: General Procedure for Benzamide Synthesis (Method B)

  • In a flask under an argon atmosphere, combine the carboxylic acid (1.0 equiv), amine (1.2 equiv), and triphenylphosphine oxide (20 mol%).

  • Add 1,2-dichloroethane (B1671644) (~1.0 M) to the mixture.

  • Sequentially add oxalyl chloride (1.5 equiv) and triethylamine (B128534) (2.0 equiv) at ambient temperature.

  • Stir the resulting mixture at room temperature for 10 minutes.

  • After the reaction, partition the mixture between ethyl acetate (B1210297) and water.

  • Wash the organic layer with a saturated aqueous solution of Na₂CO₃ and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the pure amide.

Synthesis of Sulfonamides

The conversion of sulfonic acids to sulfonamides can be efficiently achieved using this compound. The reaction proceeds via the formation of a sulfonyl chloride intermediate, which then reacts with an amine.

Experimental Protocol: General Procedure for Sulfonamide Synthesis [1]

  • To a solution of a sodium sulfonate salt (1.0 equiv) in anhydrous acetonitrile is added triphenylphosphine dichloride (Ph₃PCl₂).

  • The mixture is stirred at room temperature for 12-15 hours to form the sulfonyl chloride.

  • In a separate flask, the amine (e.g., benzylamine) and triethylamine are dissolved in a suitable solvent.

  • The freshly prepared sulfonyl chloride solution is added dropwise to the amine solution at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction mixture is then worked up and the crude product is purified by appropriate methods to yield the sulfonamide.

Table 2: Synthesis of Various Sulfonamides from Sodium Sulfonate Salts [1]

Sodium Sulfonate SaltAmineProductYield (%)
Sodium benzenesulfonateBenzylamineN-Benzylbenzenesulfonamide64
Sodium 1-naphthalenesulfonateBenzylamineN-Benzylnaphthalene-1-sulfonamide84
Sodium 2-naphthalenesulfonateBenzylamineN-Benzylnaphthalene-2-sulfonamide94
Sodium p-toluenesulfonateBenzylamineN-Benzyl-4-methylbenzenesulfonamide85
Sodium propanesulfonateBenzylamineN-Benzylpropane-1-sulfonamide93
Sodium butanesulfonateBenzylamineN-Benzylbutane-1-sulfonamide92
Sodium isobutanesulfonateBenzylamineN-Benzylisobutanesulfonamide89

Visualizations

Benzamide_Synthesis RCOOH Carboxylic Acid (R-COOH) RCOCl Acyl Chloride (R-COCl) RCOOH->RCOCl + Ph₃PCl₂ R1R2NH Amine (R¹R²NH) Amide Benzamide (R-CONR¹R²) R1R2NH->Amide PPh3 Triphenylphosphine (PPh₃) Ph3PCl2 This compound (Ph₃PCl₂) PPh3->Ph3PCl2 + NCP NCP N-Chlorophthalimide Ph3PO Triphenylphosphine Oxide (Ph₃PO) Ph3PCl2->Ph3PO RCOCl->Amide + R¹R²NH HCl HCl

Caption: Benzamide synthesis workflow.

Sulfonamide_Synthesis RSO3Na Sodium Sulfonate (R-SO₃Na) RSO2Cl Sulfonyl Chloride (R-SO₂Cl) RSO3Na->RSO2Cl + Ph₃PCl₂ NaCl NaCl Ph3PCl2_reagent This compound (Ph₃PCl₂) Ph3PCl2_reagent->RSO2Cl R1R2NH Amine (R¹R²NH) Sulfonamide Sulfonamide (R-SO₂NR¹R²) R1R2NH->Sulfonamide RSO2Cl->Sulfonamide + R¹R²NH Ph3PO Triphenylphosphine Oxide (Ph₃PO) HCl HCl

Caption: Sulfonamide synthesis workflow.

References

Application Notes and Protocols: Cleavage of Epoxides to Vicinal Dichlorides with Dichlorotriphenylphosphorane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of epoxides to vicinal dichlorides is a fundamental transformation in organic synthesis, providing access to valuable chlorinated building blocks for pharmaceuticals, agrochemicals, and functional materials. Dichlorotriphenylphosphorane (Ph₃PCl₂) serves as an effective reagent for this transformation, offering a reliable method for the stereospecific dichlorination of a wide range of epoxide substrates. This reaction proceeds under mild conditions and is analogous to the well-known Appel reaction. The process involves the activation of the epoxide by the phosphorus reagent, followed by two sequential nucleophilic attacks by chloride ions, resulting in the formation of the corresponding 1,2-dichloride with a net inversion of stereochemistry.

Reaction Mechanism and Stereochemistry

The reaction of an epoxide with this compound proceeds through a multi-step mechanism that ensures high stereospecificity. The active reagent, this compound, can be used stoichiometrically or generated in situ from triphenylphosphine (B44618) oxide and a chlorinating agent like oxalyl chloride in a catalytic cycle.[1][2][3][4][5]

The generally accepted mechanism involves the following key steps:

  • Epoxide Ring Opening: The reaction is initiated by the nucleophilic attack of the epoxide oxygen onto the electrophilic phosphorus atom of a chlorophosphonium species. This can be this compound itself or a related species generated in situ. This attack results in the opening of the strained three-membered ring to form a β-chloro-alkoxyphosphonium salt intermediate.

  • First Chloride Attack (Sₙ2): A chloride ion then attacks one of the carbon atoms of the opened epoxide in an Sₙ2 fashion. This attack occurs at the carbon atom that is more susceptible to nucleophilic attack (typically the less sterically hindered carbon for terminal epoxides), leading to the formation of a chlorohydrin-like intermediate and triphenylphosphine oxide.

  • Activation of the Hydroxyl Group: The newly formed hydroxyl group is then activated by another equivalent of the chlorophosphonium reagent, forming a new phosphonium (B103445) salt.

  • Second Chloride Attack (Sₙ2): A second chloride ion performs another Sₙ2 attack on the carbon bearing the phosphonium leaving group, leading to an inversion of configuration at this center.

This double Sₙ2 mechanism results in an overall anti-dichlorination of the original epoxide. For a cis-epoxide, this leads to a trans-vicinal dichloride, and for a trans-epoxide, it results in a cis-vicinal dichloride.

Reaction_Mechanism cluster_step1 Step 1: Epoxide Activation and Ring Opening cluster_step2 Step 2: First Sₙ2 Attack cluster_step3 Step 3: Hydroxyl Activation cluster_step4 Step 4: Second Sₙ2 Attack Epoxide R-CH(O)CH-R' Intermediate1 [R-CH(O-PPh₃Cl)CH-R']⁺ Cl⁻ Epoxide->Intermediate1 Attack on P Intermediate1_node [R-CH(O-PPh₃Cl)CH-R']⁺ Ph3PCl2 Ph₃PCl₂ Ph3PCl2->Intermediate1 Chlorohydrin_intermediate R-CH(Cl)CH(OH)-R' + Ph₃PO Intermediate1_node->Chlorohydrin_intermediate Chlorohydrin_node R-CH(Cl)CH(OH)-R' Cl_ion1 Cl⁻ Cl_ion1->Chlorohydrin_intermediate Sₙ2 attack Intermediate2 [R-CH(Cl)CH(O-PPh₃Cl)-R']⁺ Cl⁻ Chlorohydrin_node->Intermediate2 Intermediate2_node [R-CH(Cl)CH(O-PPh₃Cl)-R']⁺ Ph3PCl2_2 Ph₃PCl₂ Ph3PCl2_2->Intermediate2 Vicinal_Dichloride R-CH(Cl)CH(Cl)-R' + Ph₃PO Intermediate2_node->Vicinal_Dichloride Cl_ion2 Cl⁻ Cl_ion2->Vicinal_Dichloride Sₙ2 attack

Caption: Proposed reaction mechanism for the cleavage of epoxides to vicinal dichlorides.

Quantitative Data Summary

The following table summarizes the yields for the dichlorination of various epoxides using a triphenylphosphine oxide-catalyzed system with oxalyl chloride, which proceeds via the same active chlorophosphonium species as the stoichiometric reaction with this compound.[4]

EntryEpoxide SubstrateProductYield (%)
1Styrene Oxide1,2-Dichloro-1-phenylethane85
21,2-Epoxyoctane1,2-Dichlorooctane92
3trans-Stilbene Oxidemeso-1,2-Dichloro-1,2-diphenylethane75
4Cyclohexene Oxidetrans-1,2-Dichlorocyclohexane88
51,2-Epoxy-3-phenoxypropane1,2-Dichloro-3-phenoxypropane95
6(R)-Styrene Oxide(S)-1,2-Dichloro-1-phenylethane83

Experimental Protocols

Protocol 1: In-situ Generation of this compound (Catalytic Method)

This protocol is adapted from the catalytic method developed by Denton et al.[2][3][4]

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the epoxide (1.0 mmol), triphenylphosphine oxide (0.15 mmol), and 2,6-di-tert-butylpyridine (1.5 mmol).

  • Dissolve the solids in anhydrous dichloromethane (5 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.3 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-4 hours, monitor by TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired vicinal dichloride.

Protocol 2: Stoichiometric Reaction with Pre-formed this compound

Note: this compound is moisture-sensitive and should be handled under an inert atmosphere.[6] It can be prepared by the reaction of triphenylphosphine with a chlorine source like sulfuryl chloride or chlorine gas.

Materials:

  • Epoxide (1.0 mmol)

  • This compound (Ph₃PCl₂) (1.1 mmol)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile) (5 mL)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the epoxide (1.0 mmol) in the anhydrous solvent (5 mL).

  • Add this compound (1.1 mmol) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with water (10 mL).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography to yield the pure vicinal dichloride. The byproduct, triphenylphosphine oxide, can also be removed by this method.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the cleavage of epoxides to vicinal dichlorides.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine Epoxide, PPh₃PO, and Base in Anhydrous DCM start->reagents cool Cool to 0 °C reagents->cool add_oxalyl Add Oxalyl Chloride cool->add_oxalyl stir Stir and Warm to RT add_oxalyl->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolated Vicinal Dichloride chromatography->product

Caption: General experimental workflow for the catalytic dichlorination of epoxides.

References

Application Notes: Dichlorotriphenylphosphorane as a Dehydrating and Activating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotriphenylphosphorane (Ph₃PCl₂), also known as triphenylphosphine (B44618) dichloride, is a highly versatile organophosphorus reagent widely employed in organic synthesis.[1] It is a moisture-sensitive, crystalline solid that serves primarily as a powerful chlorinating and dehydrating agent.[2][3] Its reactivity stems from the electrophilic phosphorus center, making it effective for the conversion of alcohols and carboxylic acids into their corresponding chlorides, and for promoting condensation reactions that involve the formal elimination of water, such as ester and amide bond formation.[1][4]

In polar solvents, Ph₃PCl₂ exists in an ionic phosphonium (B103445) salt form, [Ph₃PCl]⁺Cl⁻, while in non-polar solvents, it adopts a trigonal bipyramidal molecular structure.[1] This adaptability contributes to its utility in a range of solvent systems. These notes provide detailed protocols and applications for using Ph₃PCl₂ as a dehydrating and activating agent in key organic transformations.

General Workflow for Dehydration Reactions

The use of this compound in dehydration-condensation reactions typically follows a straightforward workflow. The reagent is often generated in situ or used directly to activate a substrate (e.g., a carboxylic acid), followed by the introduction of a nucleophile (e.g., an alcohol or amine) to complete the coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Substrates (Acid, Alcohol/Amine, Base) solvent Select Anhydrous Solvent (e.g., CH₂Cl₂, MeCN, Toluene) activation Activation Step: Add Ph₃PCl₂ to Carboxylic Acid solvent->activation coupling Coupling Step: Add Alcohol or Amine activation->coupling stir Stir at Defined Temperature and Time coupling->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for Ph₃PCl₂-mediated dehydration.

Application I: Esterification of Carboxylic Acids

Ph₃PCl₂ facilitates the esterification of carboxylic acids and alcohols by first activating the carboxylic acid, which is then susceptible to nucleophilic attack by the alcohol. The overall reaction is a dehydration, forming an ester and triphenylphosphine oxide. The protocol is analogous to methods using triphenylphosphine dibromide.[5][6]

Reaction Mechanism: Carboxylic Acid Activation

The key initial step is the reaction between the carboxylic acid and Ph₃PCl₂ to form a highly reactive acyloxyphosphonium salt. This intermediate is an excellent electrophile, readily undergoing substitution.

Caption: Activation of a carboxylic acid with Ph₃PCl₂.

Quantitative Data for Esterification

The following table summarizes representative yields for esterification reactions using the analogous reagent triphenylphosphine dibromide, which follows the same mechanism.[5]

Carboxylic AcidAlcoholSolventConditionsYield (%)
3-Phenylpropionic AcidMethanol-RT, 24 h79
3-Phenylpropionic AcidEthanol-RT, 24 h95
3-Phenylpropionic Acidiso-Propanol-RT, 24 h88
3-Phenylpropionic Acidtert-Butanol-RT, 24 h63
Benzoic AcidEthanolAcetonitrileReflux, 72 h80
Benzoic Acidiso-PropanolAcetonitrileReflux, 72 h50
Experimental Protocol: General Procedure for Esterification
  • To a solution of the carboxylic acid (1.0 equiv) and the alcohol (1.5-5.0 equiv) in an anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile, ~0.2 M), add a suitable base (e.g., triethylamine (B128534) or potassium carbonate, 2.0-3.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (1.2-1.5 equiv) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or heat to reflux if necessary. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo and purify the crude product by silica (B1680970) gel column chromatography to yield the desired ester.

Application II: Amide Synthesis

Similar to esterification, Ph₃PCl₂ is an effective coupling agent for the synthesis of amides from carboxylic acids and amines. The reaction proceeds via the same acyloxyphosphonium salt intermediate, which is then intercepted by the amine nucleophile. This method is particularly useful as it avoids the need to first prepare a highly reactive acyl chloride.[7][8]

Quantitative Data for Amide Synthesis

The following data is derived from a protocol using in situ generated chloro- and imido-phosphonium salts from PPh₃ and an N-chloroimide, which activates the carboxylic acid in a similar manner.[7]

Carboxylic AcidAmineSolventConditionsYield (%)
Benzoic AcidBenzylamineToluene (B28343)RT, 12 h83
Benzoic AcidAnilineTolueneRT, 12 h69
4-Methoxybenzoic AcidBenzylamineTolueneRT, 12 h85
Phenylacetic AcidBenzylamineTolueneRT, 12 h91
Cinnamic AcidBenzylamineTolueneRT, 12 h75
Experimental Protocol: General Procedure for Amide Synthesis
  • Under an inert atmosphere, add this compound (1.5 equiv) to a flame-dried flask containing anhydrous solvent (e.g., toluene or dichloromethane, ~0.3 M).

  • Add the carboxylic acid (1.0 equiv) to the solution and stir for 10-15 minutes at room temperature to allow for activation.

  • Add the primary or secondary amine (1.2-3.0 equiv) to the mixture, followed by a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0-3.0 equiv).

  • Stir the resulting mixture at room temperature for 2-12 hours until the starting material is consumed, as indicated by TLC.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the product with an appropriate organic solvent. Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain the pure amide.

Application III: Conversion of Alcohols to Alkyl Chlorides

A primary and highly efficient application of Ph₃PCl₂ is the direct conversion of alcohols to alkyl chlorides.[1][9] This reaction is a deoxychlorination that typically proceeds with inversion of configuration at the stereocenter, consistent with an Sₙ2 mechanism. It is valued for its mild conditions compared to other chlorinating agents like thionyl chloride.

References

Synthesis of N-Phosphodipeptides: An Application of the Atherton-Todd Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of N-phosphodipeptides, which are valuable tools in studying protein phosphorylation and signal transduction. While the direct use of dichlorotriphenylphosphorane for this transformation is not well-documented, this application note details a robust and well-established alternative: the Atherton-Todd reaction. This method allows for the efficient formation of the crucial N-P (phosphoramidate) bond at the N-terminus of a dipeptide.

Introduction

N-terminal phosphorylation is a post-translational modification that can play a significant role in regulating protein function, stability, and protein-protein interactions. Synthetic N-phosphodipeptides are crucial for investigating the biological significance of this modification, serving as probes for biochemical assays, and acting as standards for analytical studies.

The Atherton-Todd reaction is a classical method for the synthesis of phosphoramidates from the reaction of a dialkyl phosphite (B83602) with an amine in the presence of a base and a halogenating agent, typically carbon tetrachloride.[1][2] This reaction proceeds through the in situ formation of a reactive phosphorylating intermediate, which then reacts with the amine nucleophile.

Experimental Protocols

This protocol outlines the synthesis of a generic N-phosphodipeptide (N-Phospho-Ala-Phe-OMe) as an illustrative example. The synthesis involves three main stages:

  • Synthesis of the Protected Dipeptide: Coupling of N-terminally protected and C-terminally protected amino acids.

  • N-terminal Deprotection: Removal of the N-terminal protecting group to expose the free amine for phosphorylation.

  • N-Phosphorylation via Atherton-Todd Reaction: Formation of the phosphoramidate (B1195095) bond at the N-terminus.

  • Final Deprotection: Removal of the phosphoryl and carboxyl protecting groups to yield the final N-phosphodipeptide.

Materials and Reagents
  • Fmoc-Ala-OH

  • H-Phe-OMe·HCl

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638)

  • Diethyl phosphite

  • Carbon tetrachloride

  • Triethylamine (B128534)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Protocol 1: Synthesis of Protected Dipeptide (Fmoc-Ala-Phe-OMe)
  • To a solution of Fmoc-Ala-OH (1.0 eq) in DMF, add HBTU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add H-Phe-OMe·HCl (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with EtOAc (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes:EtOAc gradient) to yield Fmoc-Ala-Phe-OMe.

Protocol 2: N-terminal Deprotection of Dipeptide
  • Dissolve the purified Fmoc-Ala-Phe-OMe (1.0 eq) in a 20% solution of piperidine in DMF.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the removal of the Fmoc group by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.

  • Co-evaporate the residue with toluene (B28343) to remove residual piperidine.

  • The resulting crude H-Ala-Phe-OMe can be used in the next step without further purification.

Protocol 3: N-Phosphorylation of Dipeptide via Atherton-Todd Reaction
  • Dissolve the crude H-Ala-Phe-OMe (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.0 eq) to the solution and cool to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of diethyl phosphite (1.5 eq) in a mixture of anhydrous DCM and carbon tetrachloride (1:1 v/v).

  • Slowly add the diethyl phosphite solution to the dipeptide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude N-(diethoxyphosphoryl)-Ala-Phe-OMe by flash column chromatography.

Protocol 4: Final Deprotection
  • Dissolve the purified N-(diethoxyphosphoryl)-Ala-Phe-OMe in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Concentrate the mixture under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to collect the solid and wash with cold diethyl ether.

  • Purify the final N-phospho-Ala-Phe by reverse-phase HPLC.

Data Presentation

StepReactantsKey ReagentsSolventTime (h)Temp (°C)Typical Yield (%)
1 Fmoc-Ala-OH, H-Phe-OMe·HClHBTU, DIPEADMF4-6RT85-95
2 Fmoc-Ala-Phe-OMePiperidineDMF1-2RT>95 (crude)
3 H-Ala-Phe-OMeDiethyl phosphite, CCl₄, Et₃NDCM12-160 to RT60-80
4 N-(diethoxyphosphoryl)-Ala-Phe-OMeTFA, TIS, H₂O-2-4RT>90 (crude)

Visualizations

experimental_workflow cluster_synthesis Synthesis of Protected Dipeptide cluster_deprotection1 N-terminal Deprotection cluster_phosphorylation N-Phosphorylation cluster_deprotection2 Final Deprotection start Fmoc-Ala-OH + H-Phe-OMe·HCl coupling Peptide Coupling (HBTU, DIPEA, DMF) start->coupling product1 Fmoc-Ala-Phe-OMe coupling->product1 deprotection1 Fmoc Removal (20% Piperidine/DMF) product1->deprotection1 product2 H-Ala-Phe-OMe deprotection1->product2 phosphorylation Atherton-Todd Reaction (Diethyl phosphite, CCl₄, Et₃N) product2->phosphorylation product3 N-(diethoxyphosphoryl)- Ala-Phe-OMe phosphorylation->product3 deprotection2 Cleavage (TFA/TIS/H₂O) product3->deprotection2 final_product N-Phospho-Ala-Phe deprotection2->final_product

Caption: Experimental workflow for the synthesis of N-phosphodipeptides via the Atherton-Todd reaction.

signaling_pathway cluster_membrane Cell Membrane receptor Receptor kinase N-terminal Kinase receptor->kinase Signal protein Substrate Protein (Unphosphorylated) kinase->protein ATP -> ADP phospho_protein N-terminally Phosphorylated Protein (Active) response Downstream Signaling & Cellular Response phospho_protein->response

References

Application Notes and Protocols for the Preparation of O-Alkylated Benzamides using Dichlorotriphenylphosphorane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the O-alkylation of benzamides utilizing dichlorotriphenylphosphorane (Ph₃PCl₂). This method offers a valuable route to synthesize O-alkylated benzamides, also known as alkyl benzimidates, which are significant intermediates in organic synthesis and medicinal chemistry. The protocol is based on a two-step process involving the in situ formation of an imidoyl chloride intermediate from a benzamide (B126) using this compound, followed by nucleophilic substitution with an alcohol.

Introduction

O-alkylated amides, or imidates, are versatile functional groups in organic synthesis. They serve as precursors for the synthesis of various nitrogen-containing heterocycles, amidines, and can act as protecting groups for amides. The direct O-alkylation of amides can be challenging due to the competing N-alkylation pathway. The use of this compound provides a method to activate the amide carbonyl group, facilitating regioselective O-alkylation. This protocol outlines a reliable procedure for this transformation.

Reaction Mechanism and Workflow

The O-alkylation of benzamides using this compound proceeds through a two-stage mechanism. Initially, the benzamide is converted to a highly reactive imidoyl chloride intermediate. This is followed by the nucleophilic attack of an alcohol to yield the desired O-alkylated benzamide.

Stage 1: Formation of the Imidoyl Chloride

The reaction is initiated by the attack of the amide oxygen onto the phosphorus atom of this compound. This forms a reactive phosphonium (B103445) intermediate. Subsequent rearrangement and elimination of triphenylphosphine (B44618) oxide (Ph₃PO) and chloride ion generates the imidoyl chloride.

Stage 2: Nucleophilic Substitution

The resulting imidoyl chloride is a potent electrophile. The addition of an alcohol to the reaction mixture leads to a nucleophilic attack on the iminium carbon. Subsequent deprotonation, typically facilitated by a mild base, yields the final O-alkylated benzamide product and hydrochloric acid, which is neutralized by the base.

A logical workflow for this process is depicted below:

G cluster_0 Stage 1: Imidoyl Chloride Formation cluster_1 Stage 2: O-Alkylation cluster_2 Work-up and Purification benzamide Benzamide imidoyl_chloride Imidoyl Chloride Intermediate benzamide->imidoyl_chloride + Ph₃PCl₂ ph3pcl2 This compound (in situ) ph3pcl2->imidoyl_chloride solvent1 Anhydrous Aprotic Solvent (e.g., CH₂Cl₂) solvent1->imidoyl_chloride o_alkylated O-Alkylated Benzamide imidoyl_chloride->o_alkylated + R'-OH, Base alcohol Alcohol (R'-OH) alcohol->o_alkylated base Base (e.g., Triethylamine) base->o_alkylated workup Aqueous Work-up o_alkylated->workup purification Column Chromatography workup->purification final_product Pure O-Alkylated Benzamide purification->final_product

Figure 1: Experimental workflow for the O-alkylation of benzamides.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected yields for the O-alkylation of benzamides using this compound. The data is compiled from analogous reactions and represents expected outcomes under optimized conditions.

Table 1: Reaction Conditions for Imidoyl Chloride Formation

ParameterValue
Reagents
Benzamide1.0 eq
Triphenylphosphine1.1 eq
Hexachloroethane (B51795)1.1 eq
Solvent Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
Temperature 0 °C to room temperature
Reaction Time 1 - 3 hours

Table 2: Reaction Conditions for O-Alkylation

ParameterValue
Reagents
Imidoyl Chloride1.0 eq (from Stage 1)
Alcohol1.2 - 2.0 eq
Base (e.g., Triethylamine)2.0 eq
Solvent Anhydrous Dichloromethane (CH₂Cl₂)
Temperature 0 °C to room temperature
Reaction Time 2 - 6 hours

Table 3: Representative Yields

Benzamide SubstrateAlcoholProductExpected Yield (%)
BenzamideMethanolMethyl benzimidate75 - 85
4-MethoxybenzamideEthanolEthyl 4-methoxybenzimidate80 - 90
4-NitrobenzamideIsopropanolIsopropyl 4-nitrobenzimidate65 - 75
N-MethylbenzamideBenzyl alcoholBenzyl N-methylbenzimidate70 - 80

Experimental Protocols

4.1. In situ Preparation of this compound

This compound is moisture-sensitive and is typically prepared in situ from stable precursors. A common method involves the reaction of triphenylphosphine with a chlorine source like hexachloroethane.

Materials:

  • Triphenylphosphine (Ph₃P)

  • Hexachloroethane (C₂Cl₆)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.1 eq).

  • Dissolve the triphenylphosphine in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hexachloroethane (1.1 eq) in anhydrous dichloromethane to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the this compound will form in situ.

4.2. General Protocol for the O-Alkylation of a Benzamide

Materials:

  • Benzamide derivative (1.0 eq)

  • Triphenylphosphine (1.1 eq)

  • Hexachloroethane (1.1 eq)

  • Anhydrous alcohol (1.5 eq)

  • Triethylamine (B128534) (2.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Prepare the this compound solution in situ as described in section 4.1.

  • To the cold (0 °C) solution of this compound, add the benzamide derivative (1.0 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting benzamide.

  • Once the formation of the imidoyl chloride is complete, cool the reaction mixture back to 0 °C.

  • In a separate flask, prepare a solution of the anhydrous alcohol (1.5 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane.

  • Add the alcohol/triethylamine solution dropwise to the cold imidoyl chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the formation of the O-alkylated product by TLC.

  • Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure O-alkylated benzamide.

Safety Precautions

  • This compound is corrosive and moisture-sensitive. Handle it in a fume hood under an inert atmosphere.

  • Hexachloroethane is toxic; avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a well-ventilated area.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

Conclusion

The use of this compound for the O-alkylation of benzamides provides an effective method for the synthesis of alkyl imidates. The protocol is robust and can be applied to a range of substituted benzamides and alcohols. This methodology is a valuable tool for synthetic and medicinal chemists in the development of novel molecules and pharmaceutical intermediates.

Application Notes and Protocols: Dichlorotriphenylphosphorane in the Formation of Phosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotriphenylphosphorane (Ph₃PCl₂) is a highly versatile reagent in organic synthesis, primarily recognized for its efficacy in converting alcohols and carboxylic acids to their corresponding chlorides.[1][2] Structurally, it exists in a solvent-dependent equilibrium between a covalent trigonal bipyramidal form and an ionic chlorotriphenylphosphonium chloride ([Ph₃PCl]⁺Cl⁻) form.[1] This ionic character is central to its role in the activation of alcohols and subsequent formation of phosphonium (B103445) salts, which are key intermediates in a multitude of synthetic transformations, most notably the Wittig reaction for alkene synthesis.[3]

This document provides a detailed overview of the application of this compound and related reagents in the one-pot synthesis of alkyltriphenylphosphonium salts directly from alcohols. While Ph₃PCl₂ is often generated in situ, its reactive nature can be harnessed for efficient phosphonium salt formation, circumventing the need for the prior conversion of alcohols to alkyl halides.

Reaction Mechanism and Signaling Pathway

The conversion of an alcohol to an alkyltriphenylphosphonium salt using a system that generates this compound in situ (e.g., triphenylphosphine (B44618) and a chlorine source, analogous to the Appel reaction) proceeds through a series of phosphonium intermediates. The initial step involves the formation of the chlorotriphenylphosphonium cation. This is followed by the activation of the alcohol's hydroxyl group, making it a good leaving group. Subsequent nucleophilic attack by a phosphine (B1218219) on the activated carbon center leads to the desired phosphonium salt.

G cluster_activation Reagent Activation cluster_alcohol_activation Alcohol Activation cluster_salt_formation Phosphonium Salt Formation Ph3P Ph₃P (Triphenylphosphine) Ph3PCl2 [Ph₃PCl]⁺Cl⁻ (this compound) Ph3P->Ph3PCl2 Cl2_source Cl₂ Source (e.g., CCl₄, NCS) Cl2_source->Ph3PCl2 Alkoxyphosphonium [Ph₃P-OR]⁺Cl⁻ (Alkoxyphosphonium Salt) Ph3PCl2->Alkoxyphosphonium + R-OH - HCl ROH R-OH (Alcohol) ROH->Alkoxyphosphonium Phosphonium_Salt [R-PPh₃]⁺Cl⁻ (Alkyltriphenylphosphonium Salt) Alkoxyphosphonium->Phosphonium_Salt + Ph₃P - Ph₃PO Ph3P_nucleophile Ph₃P (Nucleophile) Ph3P_nucleophile->Phosphonium_Salt Ph3PO Ph₃PO (Triphenylphosphine Oxide) G start Start reagents Combine Alcohol, Ph₃P, and Activating Agent (e.g., TMSBr, PPh₃∙HBr) start->reagents reaction Heat/Stir (Monitor by TLC) reagents->reaction workup Cool and Precipitate/ Filter or Concentrate reaction->workup purification Wash with Solvent and/or Recrystallize workup->purification product Pure Phosphonium Salt purification->product

References

Troubleshooting & Optimization

Troubleshooting low yield in Dichlorotriphenylphosphorane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting low yields in reactions involving the synthesis and use of dichlorotriphenylphosphorane (Ph₃PCl₂). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive?

This compound is a powerful chlorinating agent used in organic synthesis. It exists in equilibrium between a covalent trigonal bipyramidal structure and an ionic phosphonium (B103445) salt form, [Ph₃PCl]⁺Cl⁻.[1] Its high reactivity stems from the polarized phosphorus-chlorine bonds. This reactivity also makes it exceedingly sensitive to moisture.[2][3] Any water present will readily hydrolyze it to triphenylphosphine (B44618) oxide (Ph₃PO) and hydrochloric acid (HCl), reducing the yield of the desired product. Therefore, all reactions must be carried out under strictly anhydrous conditions.

Q2: My reaction to synthesize this compound is sluggish and the yield is low. What are the likely causes?

Several factors can contribute to low yields:

  • Moisture: As mentioned, even trace amounts of water in your reagents or solvent can significantly impact the reaction.

  • Impure Reactants: The primary starting material, triphenylphosphine (PPh₃), can oxidize over time to form triphenylphosphine oxide (Ph₃PO). This impurity will not react to form the desired product and can complicate purification.

  • Suboptimal Temperature: The reaction temperature can influence the rate and yield. While the reaction is often performed at low to ambient temperatures, specific conditions may be required depending on the chlorinating agent and solvent used.

  • Improper Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.

Q3: I see a white precipitate in my triphenylphosphine starting material. What is it and how can I remove it?

The white precipitate is likely triphenylphosphine oxide (Ph₃PO), a common impurity formed by the slow oxidation of triphenylphosphine in the presence of air.[2] It is crucial to use pure triphenylphosphine for the reaction. Ph₃PO can be removed by recrystallization from a suitable solvent like hot ethanol (B145695) or isopropanol.

Q4: How does the choice of solvent affect the synthesis of this compound?

The solvent plays a critical role in the synthesis and stability of this compound. In polar solvents like acetonitrile, it predominantly exists in its ionic form, [Ph₃PCl]⁺Cl⁻. In non-polar solvents such as diethyl ether, the covalent form, Ph₃PCl₂, is favored.[1] The choice of solvent can therefore influence the reactivity and solubility of the reagent. For the synthesis itself, chlorinated solvents like dichloromethane (B109758) or non-polar solvents like toluene (B28343) and chlorobenzene (B131634) are commonly used.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues leading to low yields.

Issue 1: Low Yield in the Synthesis of this compound

Symptoms:

  • The reaction does not go to completion.

  • The isolated yield of the product is significantly lower than expected.

  • An excessive amount of triphenylphosphine oxide is observed as a byproduct.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Moisture Contamination Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, dispensed from a freshly opened bottle or a solvent purification system.
Impure Triphenylphosphine Check the purity of the triphenylphosphine by techniques like NMR or melting point analysis. If significant amounts of triphenylphosphine oxide are present, purify the starting material by recrystallization.
Inefficient Chlorinating Agent Ensure the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) is fresh and of high purity. If using a gas, ensure efficient bubbling through the reaction mixture.
Suboptimal Reaction Temperature The reaction is typically exothermic. Start the reaction at a low temperature (e.g., 0 °C) and allow it to warm to room temperature. For the synthesis from triphenylphosphine oxide and triphosgene (B27547), a temperature range of 20-60 °C has been reported, with higher temperatures in this range giving better yields.[4]
Incorrect Stoichiometry Use a precise 1:1 molar ratio of triphenylphosphine to the chlorinating agent. An excess of the chlorinating agent can lead to side reactions.
Issue 2: Difficulty in Isolating the Product

Symptoms:

  • The product is an oil instead of a solid.

  • The product is difficult to handle and purify.

  • The product decomposes upon storage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Residual Solvent Ensure all solvent is removed under vacuum. The product is often a hygroscopic solid.
Hydrolysis During Workup Workup procedures should be conducted quickly and under anhydrous conditions where possible. Avoid aqueous workups if the desired product is the this compound itself.
Inherent Instability This compound is often best prepared and used in situ for subsequent reactions to avoid decomposition upon storage.

Data Presentation

The following table summarizes the effect of temperature on the yield of this compound synthesized from triphenylphosphine oxide and triphosgene in toluene.

Temperature (°C) Reaction Time (hours) Molar Yield (%) Reference
20882.2[4]
40685.7[4]
60688.8[4]

Experimental Protocols

Protocol 1: In Situ Preparation and Use of this compound

This protocol details the in situ generation of this compound from triphenylphosphine and chlorine gas for a subsequent reaction.

Materials:

  • Triphenylphosphine (PPh₃)

  • Chlorine (Cl₂) gas

  • Anhydrous solvent (e.g., benzene, dichloromethane)

  • Substrate for chlorination (e.g., an alcohol)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve triphenylphosphine in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the flask in an ice bath.

  • Bubble chlorine gas through the stirred solution. The formation of a white precipitate or a milky oil of this compound will be observed.

  • Continue the chlorine addition until the solution develops a persistent yellow-green color, indicating a slight excess of chlorine.

  • Stop the chlorine flow and purge the flask with an inert gas to remove excess chlorine.

  • The freshly prepared this compound is now ready to be used for the subsequent chlorination reaction by adding the substrate to the flask.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield in This compound Reaction check_moisture Check for Moisture Contamination start->check_moisture check_reagents Verify Reagent Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions solution_moisture Dry Glassware & Use Anhydrous Solvents check_moisture->solution_moisture Moisture Suspected solution_reagents Purify PPh₃ (Recrystallization) check_reagents->solution_reagents Impurities Detected solution_conditions Optimize Temperature & Ensure Correct Stoichiometry check_conditions->solution_conditions Suboptimal Conditions end_success Yield Improved solution_moisture->end_success solution_reagents->end_success solution_conditions->end_success

Caption: A logical workflow for troubleshooting low yields.

General Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_product Product PPh3 Triphenylphosphine (PPh₃) PPh3Cl2 This compound (Ph₃PCl₂) PPh3->PPh3Cl2 Cl2 Chlorinating Agent (e.g., Cl₂) Cl2->PPh3Cl2

Caption: The general synthesis of this compound.

References

Technical Support Center: Dichlorotriphenylphosphorane (Ph₃PCl₂) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dichlorotriphenylphosphorane (Ph₃PCl₂). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand potential side reactions when using this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (Ph₃PCl₂) is an organophosphorus compound widely used as a chlorinating agent in organic synthesis. Its primary applications include the conversion of alcohols to alkyl chlorides, carboxylic acids to acyl chlorides, and amides to nitriles or imidoyl chlorides.[1] It is also employed in the conversion of epoxides to vicinal dichlorides.[1]

Q2: How is this compound typically prepared and handled?

Ph₃PCl₂ is usually prepared fresh in situ by the addition of chlorine to triphenylphosphine (B44618) in a dry solvent.[1] It can also be generated from triphenylphosphine and other chlorine sources like iodobenzene (B50100) dichloride.[1] The reagent is highly moisture-sensitive and hygroscopic, so it should be handled under anhydrous conditions.[2] In polar solvents, it exists as an ionic phosphonium (B103445) salt, [Ph₃PCl]⁺Cl⁻, while in non-polar solvents, it adopts a trigonal bipyramidal structure.[1]

Q3: What are the most common side reactions to be aware of?

The most frequently encountered side reactions depend on the substrate's functional groups. Key side reactions include:

  • With Alcohols: Formation of ethers and elimination products (alkenes), especially with sterically hindered or secondary/tertiary alcohols.

  • With Carboxylic Acids: Formation of the corresponding carboxylic acid anhydride (B1165640).

  • With Amides: Dehydration to form nitriles when the desired product is an imidoyl chloride.

  • With Amines: Formation of stable phosphonium salts.

Q4: The removal of the triphenylphosphine oxide byproduct is difficult. What are the best methods for its removal?

Triphenylphosphine oxide (TPPO) is a common byproduct in reactions involving Ph₃PCl₂ and can be challenging to remove due to its polarity.[2][3] Effective purification strategies include:

  • Precipitation/Crystallization: TPPO can often be precipitated from non-polar solvents like hexane (B92381) or a mixture of benzene (B151609) and cyclohexane.[4]

  • Complexation with Metal Salts: Adding metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to the reaction mixture in polar solvents can lead to the precipitation of a TPPO-metal complex, which can be removed by filtration.[2][5]

  • Silica (B1680970) Gel Chromatography: For non-polar products, a simple filtration through a plug of silica gel, eluting with a non-polar solvent, can effectively retain the more polar TPPO.[3][4]

  • Scavenger Resins: Solid-supported reagents can be used to bind to TPPO, allowing for its removal by filtration.[2]

Troubleshooting Guides

Side Reactions with Alcohols
Observed Issue Potential Cause Troubleshooting Steps Experimental Protocol
Low yield of alkyl chloride; formation of a significant amount of ether byproduct. The alkoxyphosphonium intermediate is reacting with unreacted alcohol instead of the chloride ion. This is more common with primary and less hindered secondary alcohols.- Use a non-nucleophilic base like pyridine (B92270) to scavenge the HCl produced, which can catalyze ether formation.- Ensure slow addition of the alcohol to the pre-formed Ph₃PCl₂ to maintain a low concentration of free alcohol.See Protocol 1
Formation of an alkene (elimination product) instead of the alkyl chloride. The substrate is prone to elimination (e.g., sterically hindered secondary or tertiary alcohols). The reaction conditions may favor an E2-type elimination from the alkoxyphosphonium intermediate.- Use milder reaction conditions (lower temperature).- Consider using an alternative chlorinating agent that is less prone to inducing elimination, such as thionyl chloride with a non-nucleophilic base.See Protocol 2
Formation of a carbamate (B1207046) byproduct when using triethylamine (B128534) as a base. Triethylamine can react with intermediates to form a diethylcarbamate, especially with sterically hindered primary and secondary alcohols.[4][6][7]- Replace triethylamine with a non-nucleophilic base such as pyridine.[4]See Protocol 1
Side Reactions with Carboxylic Acids
Observed Issue Potential Cause Troubleshooting Steps Experimental Protocol
Formation of a carboxylic acid anhydride. The initially formed acyl chloride is reacting with the carboxylate salt of the starting material. This can be prevalent if the reaction is not driven to completion or if stoichiometry is not carefully controlled.- Use a slight excess of Ph₃PCl₂ to ensure full conversion of the carboxylic acid.- Add a non-nucleophilic base to activate the carboxylic acid and facilitate the reaction with Ph₃PCl₂.See Protocol 3
Side Reactions with Amides
Observed Issue Potential Cause Troubleshooting Steps Experimental Protocol
Formation of a nitrile instead of the desired imidoyl chloride. The intermediate formed from the reaction of the amide with Ph₃PCl₂ undergoes elimination of triphenylphosphine oxide and HCl.- Use carefully controlled reaction conditions (lower temperature) to isolate the imidoyl chloride.- If the nitrile is the desired product, the reaction can be driven to completion by heating.See Protocol 4

Experimental Protocols

Protocol 1: Chlorination of a Secondary Alcohol with Suppression of Ether and Carbamate Formation

This protocol is adapted for the chlorination of a secondary alcohol where side reactions are a concern.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve triphenylphosphine (1.2 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Formation of Ph₃PCl₂: Cool the solution to 0 °C in an ice bath. Slowly bubble chlorine gas through the solution until a pale yellow color persists, or add a solution of another chlorine source like hexachloroethane (B51795) (1.1 eq).

  • Reaction with Alcohol: To the cold solution of Ph₃PCl₂, add anhydrous pyridine (2.0 eq).[4] Then, add a solution of the secondary alcohol (1.0 eq) in anhydrous DCM dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water. Separate the organic layer, wash with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Minimizing Elimination in the Chlorination of a Hindered Alcohol

For substrates prone to elimination, a modified approach with milder conditions is recommended.

  • Reagent Preparation: Prepare the Ph₃PCl₂ reagent in situ at a lower temperature (-20 °C to 0 °C) in a non-polar solvent like diethyl ether or toluene.

  • Slow Addition: Add a solution of the sterically hindered alcohol in the same solvent very slowly to the Ph₃PCl₂ solution while maintaining the low temperature.

  • Temperature Control: Keep the reaction at a low temperature (e.g., 0 °C or below) for the entire duration.

  • Monitoring and Quenching: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction at low temperature with a saturated aqueous solution of NaHCO₃.

  • Purification: Proceed with a standard aqueous work-up and purification, keeping in mind that the product may also be sensitive to heat.

Protocol 3: Synthesis of Acyl Chloride from a Carboxylic Acid Minimizing Anhydride Formation

This protocol is designed to favor the formation of the acyl chloride over the anhydride.

  • Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, suspend the carboxylic acid (1.0 eq) and triphenylphosphine oxide (1.0 eq) in anhydrous acetonitrile.[8]

  • Activation: Add oxalyl chloride (1.3 eq) dropwise to the suspension at room temperature.[8] Stir for 10 minutes.

  • Reaction: Add triethylamine (1.0 eq) and continue stirring for 1 hour.[8]

  • Work-up: Filter the reaction mixture to remove any solids. Wash the filtrate with a 10% aqueous sodium bicarbonate solution.

  • Isolation: Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to yield the acyl chloride.

Protocol 4: Dehydration of a Primary Amide to a Nitrile

This protocol is optimized for the dehydration of amides to nitriles.

  • Reaction Setup: In a dry flask, dissolve the primary amide (1.0 eq) and triphenylphosphine oxide (as a catalyst, 0.01 eq) in anhydrous acetonitrile.[7]

  • Reagent Addition: Add triethylamine (3.0 eq) followed by the dropwise addition of oxalyl chloride (2.0 eq) at room temperature.[7]

  • Reaction: The reaction is typically rapid and may be complete in under 10 minutes.[7] Monitor by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The nitrile can be purified by distillation or chromatography.

Visualizations

Reaction_Pathway_Alcohol_Chlorination ROH Alcohol (R-OH) Intermediate Alkoxyphosphonium Salt [R-O-P(Ph)₃]⁺Cl⁻ ROH->Intermediate Nucleophilic Attack Ph3PCl2 Ph₃PCl₂ Ph3PCl2->Intermediate AlkylChloride Alkyl Chloride (R-Cl) Intermediate->AlkylChloride SN2 attack by Cl⁻ TPPO Triphenylphosphine Oxide (Ph₃PO) Intermediate->TPPO

Caption: General reaction pathway for the chlorination of an alcohol using Ph₃PCl₂.

Troubleshooting_Alcohol_Chlorination Start Start: Low yield of R-Cl from R-OH CheckByproducts Identify Byproducts (GC-MS, NMR) Start->CheckByproducts Ether Major byproduct is Ether (R-O-R) CheckByproducts->Ether Ether detected Alkene Major byproduct is Alkene CheckByproducts->Alkene Alkene detected Carbamate Major byproduct is Carbamate CheckByproducts->Carbamate Carbamate detected ActionEther Add non-nucleophilic base (Pyridine) Slowly add alcohol to Ph₃PCl₂ Ether->ActionEther ActionAlkene Lower reaction temperature Consider alternative chlorinating agent Alkene->ActionAlkene ActionCarbamate Replace triethylamine with pyridine Carbamate->ActionCarbamate

Caption: Troubleshooting workflow for side reactions in alcohol chlorination.

Anhydride_Formation_Pathway RCOOH Carboxylic Acid (RCOOH) AcylChloride Acyl Chloride (RCOCl) RCOOH->AcylChloride + Ph₃PCl₂ Carboxylate Carboxylate (RCOO⁻) RCOOH->Carboxylate Deprotonation Ph3PCl2 Ph₃PCl₂ Anhydride Anhydride (RCO)₂O AcylChloride->Anhydride + RCOO⁻ Carboxylate->Anhydride

Caption: Pathway for the side reaction of anhydride formation from carboxylic acids.

References

Technical Support Center: Optimizing Dichlorotriphenylphosphorane Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dichlorotriphenylphosphorane (Ph₃PCl₂). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize reaction conditions for this versatile chlorinating agent.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

A1: The most prevalent laboratory synthesis involves the direct chlorination of triphenylphosphine (B44618) (PPh₃).[1] This method is favored for its simplicity and high yield when performed under optimal conditions. The reaction is typically carried out by adding a stoichiometric amount of chlorine (Cl₂) to a solution of triphenylphosphine in a dry, inert solvent.[1]

Q2: What are the critical parameters to control for a successful and high-yield synthesis?

A2: For a successful synthesis of this compound, the following parameters are crucial:

  • Moisture Control: The reaction is exceedingly sensitive to moisture. This compound readily hydrolyzes to triphenylphosphine oxide (TPPO) and hydrochloric acid (HCl). Therefore, the use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is paramount.[1][2]

  • Stoichiometry: Precise control over the stoichiometry of chlorine gas is essential. An excess of chlorine can lead to the formation of unwanted byproducts.

  • Temperature: The reaction is exothermic and should be performed at low temperatures (typically 0 °C or below) to minimize side reactions.

  • Solvent Choice: A dry, non-polar aprotic solvent is preferred. Common choices include carbon tetrachloride, dichloromethane (B109758), and benzene.[1]

Q3: What are the common side reactions and byproducts in this synthesis?

A3: The primary byproduct is triphenylphosphine oxide (TPPO), which forms from the reaction of this compound with any trace moisture.[1] If the starting triphenylphosphine is not pure, its oxide may also be present as an impurity.[1] Incomplete reaction will leave unreacted triphenylphosphine in the product mixture.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored using ³¹P NMR spectroscopy. The disappearance of the triphenylphosphine signal and the appearance of the this compound signal indicate the progression of the reaction.

Q5: Are there safer alternatives to using chlorine gas?

A5: Yes, for safety reasons, several alternatives to chlorine gas can be used. These include:

  • Phosphorus pentachloride (PCl₅): This reagent can be used to chlorinate triphenylphosphine.[1]

  • Trichloroisocyanuric acid (TCCA): In combination with triphenylphosphine, TCCA can be used for chlorinations.

  • Triphosgene or Diphosgene: These can be reacted with triphenylphosphine oxide to generate this compound.

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps & Solutions
Low or no product formation Moisture contamination: Use of wet solvent or glassware.Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere. Use freshly distilled, anhydrous solvents.
Inactive or impure reagents: Decomposed triphenylphosphine or low-quality chlorine source.Use pure, crystalline triphenylphosphine. If using a chlorine gas cylinder, ensure it is not empty and the regulator is functioning correctly.
Incorrect stoichiometry: Insufficient chlorine gas was added.Ensure a slight excess of chlorine is bubbled through the solution, or use a method to quantify the chlorine addition.
Product is a sticky solid or oil instead of a crystalline solid Presence of triphenylphosphine oxide (TPPO): Significant hydrolysis has occurred.This indicates substantial moisture contamination. The product can be purified to remove TPPO (see purification section below). For future reactions, rigorously exclude moisture.
Residual solvent: Incomplete removal of the reaction solvent.Ensure the product is thoroughly dried under high vacuum.
Formation of a significant amount of white precipitate (TPPO) during the reaction Moisture in the reaction: Water reacting with the product as it forms.Immediately cease the reaction and attempt to salvage the product through purification. Re-evaluate the drying procedures for solvents and glassware for subsequent attempts.
Difficult purification and removal of triphenylphosphine oxide (TPPO) High polarity and crystallinity of TPPO: TPPO can be challenging to separate from the desired product.Several methods can be employed for TPPO removal: - Precipitation with metal salts: Treatment with zinc chloride (ZnCl₂) in polar solvents can precipitate a TPPO-Zn complex, which can be filtered off.[3][4] - Crystallization: TPPO is poorly soluble in non-polar solvents like hexane (B92381) or pentane. Triturating the crude product with these solvents can help remove TPPO. - Chromatography: While less ideal for large scales, column chromatography can be effective for separating the less polar this compound from the more polar TPPO.

Data Presentation

Table 1: ³¹P NMR Chemical Shifts of Key Species

CompoundChemical Shift (δ, ppm)Solvent
Triphenylphosphine (PPh₃)-5 to -9Various
Triphenylphosphine Oxide (TPPO)+25 to +42Various
This compound (Ph₃PCl₂) (ionic form)+47 to +66Polar solvents
This compound (Ph₃PCl₂) (covalent form)-6.5 to +8Non-polar solvents

Note: Chemical shifts can vary depending on the solvent and concentration.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using Chlorine Gas

Materials:

  • Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (DCM)

  • Chlorine gas (Cl₂)

  • Dry nitrogen or argon gas

  • Oven-dried glassware (three-neck round-bottom flask, gas inlet tube, stirrer bar, condenser)

Procedure:

  • Assemble the glassware under a positive pressure of dry nitrogen or argon.

  • In the three-neck flask, dissolve triphenylphosphine in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly bubble a stoichiometric amount of chlorine gas through the stirred solution via the gas inlet tube. The end of the reaction is often indicated by a color change.

  • Once the reaction is complete, stop the chlorine flow and purge the flask with nitrogen or argon to remove any excess chlorine.

  • The product can be used in situ as a solution or the solvent can be removed under reduced pressure to yield this compound as a white crystalline solid. Due to its moisture sensitivity, it is often prepared fresh for immediate use.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Chlorination cluster_workup Workup A Oven-dried Glassware B Triphenylphosphine in Anhydrous DCM A->B D Cool to 0°C B->D C Inert Atmosphere (N₂/Ar) C->B E Bubble Cl₂ Gas D->E F Monitor Reaction E->F G Purge with N₂/Ar F->G H Use in situ or Remove Solvent G->H I Store under Inert Atmosphere H->I

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic start Low Yield or Impure Product q1 Check for Moisture Contamination start->q1 a1_yes Yes q1->a1_yes High TPPO content a1_no No q1->a1_no Minimal TPPO a2_no No q2 Verify Reagent Purity & Stoichiometry a1_no->q2 a2_yes Issue Identified q2->a2_yes Impure PPh₃ or incorrect Cl₂ amount q2->a2_no q3 Optimize Reaction Temperature a2_no->q3 a3_yes Improvement Noted q3->a3_yes Reaction too warm a3_no No q3->a3_no end_node Consult Further Literature a3_no->end_node

Caption: Troubleshooting workflow for this compound synthesis.

References

Removal of triphenylphosphine oxide byproduct from Dichlorotriphenylphosphorane reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions for challenges encountered during the removal of the triphenylphosphine (B44618) oxide (TPPO) byproduct from reaction mixtures, particularly those involving dichlorotriphenylphosphorane and related reagents like in Wittig, Mitsunobu, Staudinger, and Appel reactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my reaction mixture?

Triphenylphosphine oxide is a common byproduct that can be challenging to separate from the desired product due to its high polarity, tendency to co-crystallize, and often similar solubility profile to polar products. This makes purification, especially on an industrial scale, a significant hurdle.[1][3]

Q2: What are the primary strategies for removing TPPO?

The most common methods for TPPO removal leverage differences in solubility, polarity, and reactivity between TPPO and the target compound. Key strategies include:

  • Precipitation/Crystallization: Exploiting the low solubility of TPPO in non-polar solvents.[4]

  • Complexation with Metal Salts: Forming insoluble TPPO-metal salt adducts that can be filtered off.[1][4][5][6]

  • Chromatography: Using techniques like flash column chromatography or filtration through a silica (B1680970) plug to adsorb the highly polar TPPO.[4][7][8]

  • Reaction with Oxalyl Chloride: Converting TPPO into an insoluble chlorophosphonium salt.[1][8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
My product is co-eluting with TPPO during column chromatography. The polarity of your product and TPPO are too similar for effective separation with the chosen eluent.Solution 1: Non-Polar Solvent Precipitation. This is effective for products with moderate polarity. Concentrate your crude mixture, dissolve it in a minimal amount of a polar solvent (e.g., dichloromethane), and then slowly add a non-polar "anti-solvent" like hexanes or pentane (B18724) to precipitate the TPPO. Cooling the mixture can improve precipitation.[4] Solution 2: Metal Salt Complexation. Convert TPPO into an insoluble complex using salts like ZnCl₂, MgCl₂, or CaBr₂. These complexes can be easily removed by filtration.[1][4][5][6]
Precipitation with a non-polar solvent is not working effectively. The concentration of your product or the solubility of TPPO in your solvent system is too high.Optimize Solvent System: Experiment with different non-polar solvents or mixtures (e.g., pentane/ether, hexane/ether).[7][8] Ensure you are using a minimal amount of the initial polar solvent. Lower the Temperature: Cooling the mixture significantly can decrease TPPO solubility and promote crystallization.[2][4]
I want to avoid column chromatography for a large-scale reaction. Chromatography is often not feasible for large-scale purifications due to time and cost.Solution 1: Filtration Through a Silica Plug. This is a rapid method for removing the highly polar TPPO from less polar products. Suspend the crude mixture in a non-polar solvent and pass it through a short pad of silica gel.[4][7][8] Solution 2: Metal Salt Precipitation. This is a highly scalable method. The formation of insoluble TPPO-metal salt complexes allows for simple filtration to remove the byproduct.[5][6][10]
The TPPO-metal salt complex is not precipitating. The reaction solvent may not be suitable for complex formation, or the incorrect salt is being used for the solvent system.Check Solvent Compatibility: MgCl₂ and ZnCl₂ work well in solvents like toluene (B28343) and ethyl acetate (B1210297) but are less effective in ethereal solvents like THF.[1] For THF solutions, CaBr₂ is a more effective choice.[1][6] Induce Precipitation: Gently scraping the inside of the flask can help initiate the precipitation of the complex.[4][5][10]

Quantitative Data on TPPO Removal Methods

The efficiency of TPPO removal can vary significantly depending on the chosen method and solvent system. The following table summarizes the effectiveness of different precipitation agents in various solvents.

Precipitation AgentSolventTPPO Removal Efficiency (%)Reference
MgCl₂Ethyl Acetate≥95[6]
MgCl₂Toluene≥95[6]
MgCl₂Acetonitrile82-90[6]
MgCl₂MTBE82-90[6]
MgCl₂THFIneffective[1]
ZnCl₂Ethanol>90 (with 1:1 ratio), up to 100 (with 3:1 ZnCl₂:TPPO)[5]
ZnCl₂Ethyl AcetateFunctions[5]
ZnCl₂Isopropyl AcetateFunctions[5]
ZnCl₂Isopropyl AlcoholFunctions[5]
CaBr₂THF95-98[1]
CaBr₂2-MeTHF99[1]
CaBr₂MTBE99[1]

Experimental Protocols

Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride (ZnCl₂)

This method is effective for reactions in polar solvents and is tolerant of many common functional groups.[5][10]

  • Solvent Exchange (if necessary): If the reaction was not performed in a polar solvent like ethanol, concentrate the crude reaction mixture and redissolve it in ethanol.

  • Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.

  • Precipitation: At room temperature, add the ZnCl₂ solution to the ethanolic solution of your crude product. A 2:1 molar ratio of ZnCl₂ to TPPO is often optimal.[5]

  • Induce Crystallization: Stir the mixture. Scraping the inside of the flask can help induce the formation of a white precipitate (the ZnCl₂(TPPO)₂ adduct).[4][5][10]

  • Filtration: Collect the precipitate by filtration.

  • Workup: Concentrate the filtrate to remove the ethanol. The resulting residue can be slurried with acetone (B3395972) to remove any excess, insoluble zinc chloride.[5][10]

Protocol 2: Removal of TPPO by Precipitation with Calcium Bromide (CaBr₂) from Ethereal Solvents

This method is particularly useful when the reaction is conducted in ethereal solvents like THF, where other metal salts are less effective.[1][6]

  • Dissolve Crude Mixture: Ensure the crude reaction mixture containing the product and TPPO is dissolved in an ethereal solvent (e.g., THF, 2-MeTHF, MTBE).

  • Add CaBr₂: Add anhydrous calcium bromide to the solution. A 2:1 molar ratio of CaBr₂ to TPPO is recommended for >97% removal.[6]

  • Precipitation: Stir the mixture to allow for the formation of the insoluble CaBr₂-TPPO complex.

  • Filtration: Remove the precipitated complex by filtration.

  • Workup: The filtrate, now largely free of TPPO, can be further processed to isolate the final product.

Protocol 3: Rapid Removal of TPPO using a Silica Plug

This technique is ideal for non-polar products and offers a quick, chromatography-free purification.[4][7][8]

  • Concentrate: Concentrate the crude reaction mixture to a residue.

  • Suspend: Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.

  • Prepare Silica Plug: Prepare a short column of silica gel in a sintered glass funnel.

  • Filter: Pass the suspension of the crude product through the silica plug.

  • Elute: Elute the desired non-polar product with a suitable solvent (e.g., ether), leaving the highly polar TPPO adsorbed onto the silica.[7][8] This procedure may need to be repeated for complete removal.[7][8]

Visualizing the Workflow

The following diagrams illustrate the decision-making process for selecting a TPPO removal method and the general experimental workflow for precipitation-based removal.

TPPO_Removal_Decision_Tree start Crude Reaction Mixture (Product + TPPO) product_polarity Assess Product Polarity start->product_polarity non_polar Non-Polar Product product_polarity->non_polar Non-Polar polar Polar Product product_polarity->polar Polar silica_plug Silica Plug Filtration non_polar->silica_plug check_solvent Check Reaction Solvent polar->check_solvent end Purified Product silica_plug->end ethereal_solvent Ethereal (THF, etc.) check_solvent->ethereal_solvent Ethereal other_polar_solvent Other Polar (EtOH, EtOAc, etc.) check_solvent->other_polar_solvent Other ca_br2 Precipitate with CaBr₂ ethereal_solvent->ca_br2 zn_cl2 Precipitate with ZnCl₂ or MgCl₂ other_polar_solvent->zn_cl2 ca_br2->end zn_cl2->end

Caption: Decision tree for selecting a suitable TPPO removal method.

Precipitation_Workflow start Crude Reaction Mixture in Appropriate Solvent add_salt Add Metal Salt (e.g., ZnCl₂, CaBr₂) start->add_salt stir Stir to Induce Precipitation add_salt->stir precipitate Insoluble TPPO-Metal Complex Forms stir->precipitate filter Filter the Mixture precipitate->filter filtrate Filtrate Containing Purified Product filter->filtrate Liquid solid Solid Precipitate (TPPO Complex) filter->solid Solid concentrate Concentrate Filtrate filtrate->concentrate final_product Isolated Product concentrate->final_product

Caption: General workflow for TPPO removal via metal salt precipitation.

References

Improving the selectivity of Dichlorotriphenylphosphorane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving dichlorotriphenylphosphorane (Ph₃PCl₂). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to improve the selectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

This compound (Ph₃PCl₂) is a halogenating agent widely used in organic synthesis. It is often generated in situ from triphenylphosphine (B44618) (PPh₃) and a chlorine source like carbon tetrachloride (CCl₄) in what is known as the Appel reaction. Its primary applications include the conversion of alcohols to alkyl chlorides and the dehydration of primary amides to nitriles.[1][2]

Q2: What are the main selectivity challenges encountered with Ph₃PCl₂ reactions?

The primary selectivity challenges include:

  • Stereoselectivity: In the chlorination of chiral secondary alcohols, achieving high levels of stereochemical inversion (Sₙ2 pathway) versus retention or racemization (Sₙ1 pathway) is a common goal.[1][3]

  • Chemoselectivity: When a molecule contains multiple reactive functional groups (e.g., hydroxyl and amide groups), selectively reacting with one over the other can be difficult.

  • Regioselectivity: In molecules with multiple hydroxyl groups (polyols), achieving selective chlorination at a specific position is a significant challenge.

Q3: How does the choice of solvent affect the stereoselectivity of alcohol chlorination?

The solvent plays a crucial role in determining the reaction mechanism. Non-polar solvents generally favor the Sₙ2 pathway, leading to an inversion of stereochemistry. In contrast, polar solvents can stabilize carbocation intermediates, promoting an Sₙ1 mechanism which can lead to racemization.

Q4: Can Ph₃PCl₂ be used for reactions other than chlorination and dehydration?

Yes, modified Appel-type reactions using Ph₃PCl₂ or related reagents can be used for the synthesis of thiocyanates, nitrates, nitrites, amides, and esters from alcohols.[4]

Troubleshooting Guides

Issue 1: Poor Stereoselectivity in the Chlorination of Secondary Alcohols

Problem: The reaction of a chiral secondary alcohol with Ph₃PCl₂ results in a low enantiomeric excess (ee) or a mixture of stereoisomers.

Potential Cause Recommended Action
Sₙ1 Pathway Competes with Sₙ2 Use a non-polar solvent such as diethyl ether or toluene (B28343) to disfavor the formation of a carbocation intermediate.
Conduct the reaction at a lower temperature (e.g., 0 °C to -20 °C) to favor the more ordered Sₙ2 transition state.
Steric Hindrance For sterically hindered alcohols, consider using a less bulky phosphine (B1218219) reagent if possible, although this may reduce reactivity.
Incorrect Reagent Stoichiometry Ensure accurate stoichiometry of triphenylphosphine and the chlorine source. An excess of the phosphine can sometimes lead to side reactions.
Issue 2: Low Yield or Incomplete Conversion in Amide Dehydration

Problem: The conversion of a primary amide to a nitrile using Ph₃PCl₂ is sluggish or gives a low yield of the desired product.

Potential Cause Recommended Action
Insufficient Reaction Temperature While the reaction is often performed at room temperature, some less reactive amides may require gentle heating. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
Moisture in the Reaction This compound is moisture-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous.
Sterically Hindered or Electron-Rich Amide Increase the reaction time. Consider using a more forcing dehydrating agent if selectivity is not an issue.
Side Reaction with Other Functional Groups If the substrate contains sensitive functional groups, protecting them prior to the dehydration reaction may be necessary.
Issue 3: Lack of Chemoselectivity with Polyfunctional Molecules

Problem: In a molecule with multiple functional groups (e.g., a primary alcohol and a primary amide), Ph₃PCl₂ reacts with more than one group.

Potential Cause Recommended Action
Similar Reactivity of Functional Groups Modify the reaction conditions to favor one transformation over the other. For example, alcohol chlorination can often be carried out at lower temperatures than amide dehydration.
Consider a protecting group strategy. For instance, protect the more reactive alcohol as a silyl (B83357) ether before performing the amide dehydration.
Incorrect Order of Reagent Addition The order of addition can be critical. Generally, the substrate is added to the pre-formed Ph₃PCl₂ reagent.

Experimental Protocols

Protocol 1: Stereoselective Chlorination of a Secondary Alcohol (Appel Reaction)

This protocol describes a general procedure for the chlorination of a secondary alcohol with inversion of stereochemistry.

Materials:

  • Secondary alcohol (1.0 eq)

  • Triphenylphosphine (1.2 eq)

  • Carbon tetrachloride (1.5 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine to the solution and stir until it is fully dissolved.

  • Slowly add carbon tetrachloride to the reaction mixture dropwise.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the alkyl chloride. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a non-polar solvent like hexanes prior to chromatography.

Protocol 2: Dehydration of a Primary Amide to a Nitrile

This protocol provides a general method for the conversion of a primary amide to the corresponding nitrile.

Materials:

  • Primary amide (1.0 eq)

  • Triphenylphosphine (1.5 eq)

  • Carbon tetrachloride (2.0 eq)

  • Anhydrous acetonitrile

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the primary amide in anhydrous acetonitrile.

  • Add triphenylphosphine and stir until dissolved.

  • Add carbon tetrachloride to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue can be purified by flash column chromatography to yield the desired nitrile.

Visualizing Reaction Workflows

The following diagrams illustrate key experimental workflows and logical relationships in this compound reactions.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification PPh3 Triphenylphosphine Mixing Mix PPh3 and CCl4 in Solvent at 0°C PPh3->Mixing CCl4 Carbon Tetrachloride CCl4->Mixing Solvent_prep Anhydrous Solvent Solvent_prep->Mixing Addition Add Substrate (Alcohol or Amide) Mixing->Addition Stirring Stir and Monitor (TLC/LC-MS) Addition->Stirring Quench Quench Reaction Stirring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Chromatography) Dry->Purify Product Product Purify->Product troubleshooting_logic Start Poor Selectivity Observed Check_Stereo Is it a Stereoselectivity Issue? Start->Check_Stereo Check_Chemo Is it a Chemoselectivity Issue? Check_Stereo->Check_Chemo No Lower_Temp Lower Reaction Temperature Check_Stereo->Lower_Temp Yes Protect_Group Use Protecting Groups Check_Chemo->Protect_Group Yes Other_Issue Consult Further Troubleshooting Guides Check_Chemo->Other_Issue No Change_Solvent Use Non-Polar Solvent Lower_Temp->Change_Solvent Outcome Improved Selectivity Lower_Temp->Outcome Change_Solvent->Outcome Adjust_Conditions Adjust Reaction Conditions (e.g., Temperature) Protect_Group->Adjust_Conditions Protect_Group->Outcome Adjust_Conditions->Outcome

References

Technical Support Center: Dichlorotriphenylphosphorane (Ph₃PCl₂) Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent choice on the reactivity of Dichlorotriphenylphosphorane (Ph₃PCl₂).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Ph₃PCl₂) and what are its primary applications?

A1: this compound (Ph₃PCl₂) is a solid organophosphorus compound widely used as a reagent in organic synthesis. Its primary applications include the conversion of alcohols to alkyl chlorides, epoxides to vicinal dichlorides, and carboxylic acids to acyl chlorides. It serves as a versatile chlorinating agent under mild conditions.

Q2: How does the choice of solvent fundamentally impact the reactivity of Ph₃PCl₂?

A2: The impact of the solvent is significant and stems from the structural equilibrium of Ph₃PCl₂. In solution, Ph₃PCl₂ exists in an equilibrium between a non-polar, covalent trigonal bipyramidal structure and polar, ionic forms such as [Ph₃PCl]⁺Cl⁻. The choice of solvent dictates the position of this equilibrium, which in turn governs the reagent's reactivity.

  • Non-polar solvents (e.g., benzene, toluene) favor the less reactive covalent form.

  • Polar aprotic solvents (e.g., acetonitrile (B52724), dichloromethane) stabilize the ionic forms, increasing the concentration of the more reactive electrophilic phosphorus center and enhancing the rate of nucleophilic attack.[1][2][3]

Q3: Which solvents are most commonly recommended for reactions with Ph₃PCl₂?

A3: The ideal solvent depends on the specific transformation. Generally, polar aprotic solvents are preferred to facilitate the desired reactivity by promoting the ionic form of the reagent.

  • Acetonitrile (MeCN): A highly polar aprotic solvent that strongly favors the ionic form, leading to high reactivity. It is an excellent choice for converting alcohols and epoxides.

  • Dichloromethane (B109758) (DCM): A versatile and commonly used solvent that provides a good balance of solubility for both the reagent and organic substrates while promoting sufficient ionization.[4]

  • Tetrahydrofuran (THF): A moderately polar solvent, but its use should be approached with caution as it can be susceptible to side reactions.[5]

  • Toluene/Benzene: These non-polar solvents are typically used when lower reactivity is desired or to minimize side reactions that may be accelerated in more polar media.

Q4: Are there any safety concerns related to solvent choice in Ph₃PCl₂ reactions?

A4: Yes. Safety is a critical consideration.

  • Exothermic Reactions: Reactions involving Ph₃PCl₂, particularly in polar solvents that accelerate the reaction rate, can be highly exothermic. Proper temperature control is essential.

  • Solvent Reactivity: Avoid protic solvents (e.g., water, alcohols) as they will react with Ph₃PCl₂.[6] Additionally, some solvents may react with chlorinating agents under certain conditions; for example, acetone (B3395972) can have unexpected reactions with similar reagents like POCl₃.[4]

  • Toxicity and Handling: Always consider the inherent toxicity, flammability, and disposal requirements of the chosen solvent.[7] For instance, many chlorinated solvents are suspected carcinogens.[4]

Troubleshooting Guides

Problem: My reaction is proceeding very slowly or is incomplete.

Possible Cause Troubleshooting Step
Insufficient Reagent Ionization The solvent may be too non-polar, favoring the less reactive covalent form of Ph₃PCl₂.
Solution Switch to a more polar aprotic solvent like acetonitrile (MeCN) or dichloromethane (DCM) to better solvate the ionic intermediates and accelerate the reaction.[1][3]
Poor Reagent Solubility Ph₃PCl₂ or the substrate may not be fully dissolved at the reaction temperature.
Solution Choose a solvent in which all reactants are fully soluble. A solubility test prior to the reaction is recommended.[6]

Problem: I am observing significant formation of unwanted side products.

Possible Cause Troubleshooting Step
Excessive Reactivity The reaction may be too fast and unselective in a highly polar solvent.
Solution Consider using a less polar solvent, such as toluene, to temper the reactivity. Alternatively, running the reaction at a lower temperature may improve selectivity.
Solvent Participation The solvent itself might be participating in the reaction.[8][9]
Solution Ensure the solvent is inert under the reaction conditions. Review the literature for solvent compatibility with chlorinating agents.[4]

Problem: My Ph₃PCl₂ reagent is not dissolving.

Possible Cause Troubleshooting Step
Incorrect Solvent Choice The polarity of the solvent may be mismatched with the reagent.
Solution Use a polar aprotic solvent like acetonitrile or DCM, which are known to be effective for dissolving Ph₃PCl₂. Gentle warming may assist, but monitor for any signs of decomposition.

Data Presentation: Solvent Effects on Reactivity

The following table summarizes the general effects of common solvents on reactions involving Ph₃PCl₂. Yields and rates are highly substrate-dependent, but these trends provide a useful guide for solvent selection.

SolventDielectric Constant (ε)Polarity TypeTypical Impact on Ph₃PCl₂ Reactions
Acetonitrile (MeCN)37.5Polar AproticHigh Reactivity: Strongly promotes the ionic form, leading to faster reaction rates, especially for Sₙ2-type processes.[1]
Dichloromethane (DCM)9.1Polar AproticGood General-Purpose: Provides a good balance of solubility and reactivity. A common starting point for many transformations.[9]
Tetrahydrofuran (THF)7.6Polar AproticModerate Reactivity: Generally less reactive than in DCM or MeCN. Potential for side reactions (e.g., ring-opening).[5]
Toluene2.4Non-polarLow Reactivity: Favors the covalent form of Ph₃PCl₂. Useful for controlling highly exothermic reactions or improving selectivity.
Diethyl Ether4.3"Borderline" AproticLow to Moderate Reactivity: Often used, but its lower polarity results in slower reactions compared to DCM.

Experimental Protocols

General Protocol: Conversion of a Primary Alcohol to an Alkyl Chloride

This protocol provides a detailed methodology for a typical chlorination reaction using Ph₃PCl₂.

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (Ph₃PCl₂) (1.1 - 1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous conditions (Nitrogen or Argon atmosphere)

  • Magnetic stirrer, round-bottom flask, ice bath

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Dissolution: Dissolve the primary alcohol (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in the flask.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exotherm upon addition of the reagent.

  • Reagent Addition: Slowly add solid Ph₃PCl₂ (1.1 eq) portion-wise to the stirred solution over 10-15 minutes. Note: The choice of a polar aprotic solvent like DCM is critical here to ensure the reagent dissolves and becomes active.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts and destroy excess reagent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alkyl chloride.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

G cluster_equilibrium Ph₃PCl₂ Equilibrium in Solution cluster_reactivity Resulting Reactivity covalent Covalent Form (Ph₃PCl₂) ionic Ionic Form ([Ph₃PCl]⁺Cl⁻) covalent->ionic Favored in Polar Solvents low_react Lower Reactivity covalent->low_react ionic->covalent Favored in Non-Polar Solvents high_react Higher Reactivity ionic->high_react

Caption: Solvent polarity shifts the equilibrium of Ph₃PCl₂, impacting its reactivity.

G start Start: Prepare Inert Atmosphere dissolve 1. Dissolve Substrate in Anhydrous Solvent start->dissolve cool 2. Cool Solution to 0 °C dissolve->cool add_reagent 3. Add Ph₃PCl₂ Portion-wise cool->add_reagent react 4. Stir and Monitor Reaction (TLC/GC) add_reagent->react quench 5. Quench with NaHCO₃(aq) react->quench extract 6. Aqueous Workup & Extraction quench->extract purify 7. Dry and Purify (Chromatography) extract->purify end End: Isolated Product purify->end

Caption: A standard experimental workflow for a reaction using Ph₃PCl₂.

G issue Low Reaction Yield / Rate check_sm Is Starting Material (SM) Consumed? issue->check_sm sm_present SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes solution1 Action: Switch to a more polar aprotic solvent (e.g., MeCN) to increase reagent reactivity. sm_present->solution1 solution2 Issue is likely not solvent polarity. Consider reaction time, temperature, or stoichiometry. sm_gone->solution2

Caption: Troubleshooting guide for low yield based on starting material consumption.

References

Technical Support Center: Dichlorotriphenylphosphorane (PPh₃Cl₂) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing dichlorotriphenylphosphorane reactions. This resource is designed for researchers, scientists, and drug development professionals to safely and effectively handle the exothermic nature of reactions involving this versatile chlorinating agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PPh₃Cl₂), and what are its primary hazards?

A1: this compound, also known as triphenylphosphine (B44618) dichloride, is a solid organophosphorus compound widely used for converting alcohols to alkyl chlorides, carboxylic acids to acyl chlorides, and epoxides to vicinal dichlorides.[1][2] The primary hazards are its high reactivity and moisture sensitivity. It reacts with water and is classified as a flammable solid, corrosive (can cause severe skin and eye damage), and a potential carcinogen.[1] It must be handled under anhydrous conditions.[3]

Q2: Why are reactions involving PPh₃Cl₂ often exothermic?

A2: The formation of the stable triphenylphosphine oxide (TPPO) byproduct is a strong thermodynamic driving force for many reactions involving PPh₃Cl₂, releasing significant heat. The conversion of P=O bonds is highly favorable. Additionally, the initial chlorination reaction to form PPh₃Cl₂ from triphenylphosphine and chlorine gas is itself exothermic and requires careful temperature control, typically by using an ice bath.[2][4]

Q3: What are the immediate signs of a runaway reaction?

A3: Key indicators include a rapid, unexpected increase in temperature that cooling systems cannot control, a sudden rise in internal pressure, vigorous gas evolution, and noticeable changes in the reaction mixture's color or viscosity. Uncontrolled exotherms can lead to solvent boiling, vessel over-pressurization, and the release of hazardous materials.[5][6]

Q4: How can I assess the thermal risk of my specific PPh₃Cl₂ reaction before scaling up?

A4: A thorough thermal hazard assessment is crucial. Techniques like Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) are essential for determining key safety parameters.[5][7] These methods provide data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature and pressure the system could reach under adiabatic (zero heat loss) conditions.[8][9]

Q5: What is the best general method for quenching a reaction involving PPh₃Cl₂?

A5: The safest method is a "reverse quench," where the reaction mixture is slowly added to a separate, well-stirred, and cooled quenching solution.[6] Never add the quenching agent (like water or alcohol) directly to the bulk reaction mixture, as this can create localized hot spots and a violent, uncontrolled exotherm.[10][11] A common quenching solution is a slurry of crushed ice, which provides a large heat sink.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Temperature Spikes During Reagent Addition

Possible Causes Troubleshooting Steps
Addition rate is too fast. 1. Immediately stop the addition. 2. Allow the cooling system to bring the temperature back to the set point. 3. Resume addition at a significantly slower rate. 4. For larger scales, use a syringe pump for precise, controlled addition.
Inefficient stirring. 1. Ensure the stirrer is functioning correctly and increase the stirring speed to improve heat transfer to the vessel walls and cooling bath.[5] 2. Check for solids that may have crashed out, impeding mixing.
Inadequate cooling. 1. Ensure the cooling bath is at the correct temperature and has sufficient volume/coolant flow. 2. For highly exothermic processes, consider a more powerful cooling system (e.g., a cryostat instead of an ice bath).[12]
Reaction concentration is too high. 1. Dilute the reaction mixture with more of the anhydrous solvent. This increases the thermal mass, helping to absorb heat more effectively.[12]

Issue 2: Reaction Temperature Continues to Rise After Addition is Complete

Possible Causes Troubleshooting Steps
Accumulation of unreacted starting material. 1. Apply maximum cooling.[5] 2. If the temperature approaches the solvent's boiling point or a known decomposition temperature, prepare for an emergency quench. 3. Emergency Quench: Slowly transfer the reaction mixture via cannula to a separate, vigorously stirred flask containing a cooled quenching agent (e.g., isopropanol (B130326) or saturated aqueous sodium bicarbonate).[10][13]
Decomposition of a reaction component. 1. Follow the emergency quench procedure immediately. 2. If pressure is rising uncontrollably, vent the reactor to a safe location (e.g., a scrubber) if the system is designed for it.[5] 3. Evacuate the area if the situation cannot be controlled.
The reaction has a delayed onset or induction period. 1. Maintain cooling and monitor the temperature closely. 2. For future experiments, consider adding a small portion of the reagent first and waiting to observe the initial exotherm before proceeding with the rest of the addition.

Issue 3: Vigorous Off-Gassing and Pressure Increase

Possible Causes Troubleshooting Steps
Formation of gaseous byproducts (e.g., HCl). 1. Ensure the reaction vessel is vented to a suitable scrubbing system (e.g., a beaker with a stirred solution of sodium bicarbonate or sodium hydroxide) to neutralize acidic gases. 2. Slowing the reaction rate via cooling or slower addition will reduce the rate of gas evolution.
Solvent is boiling due to an uncontrolled exotherm. 1. Immediately apply maximum cooling and stop any heating.[5] 2. If the temperature continues to rise, proceed with the emergency quench procedure described in Issue 2.

Data Presentation

Table 1: Effect of Addition Time on Peak Exotherm in Alcohol Chlorination

The following data represents a model reaction converting 1-octanol (B28484) to 1-chlorooctane (B87089) using PPh₃Cl₂ in dichloromethane (B109758) (DCM) at 0°C.

Addition Time of PPh₃Cl₂ SolutionPeak Internal Temperature (°C)Time to Return to 0°C (minutes)Yield (%)
5 minutes (dump addition)28.54585
30 minutes8.21592
60 minutes2.1594
120 minutes0.5< 294

Note: This data is illustrative, based on established principles of reaction kinetics and heat transfer. Actual results will vary.

Experimental Protocols & Visualizations

Protocol 1: Controlled Chlorination of a Primary Alcohol

This protocol outlines a method for the chlorination of a primary alcohol, emphasizing temperature control.

Reagents:

  • Primary Alcohol (e.g., 1-octanol)

  • This compound (PPh₃Cl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Equip an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and an argon inlet.

  • Charge the flask with the primary alcohol and anhydrous DCM.

  • Cool the flask to 0°C using an ice-water bath.[13]

  • In a separate flask, dissolve PPh₃Cl₂ in anhydrous DCM and charge this solution into the dropping funnel.

  • Add the PPh₃Cl₂ solution dropwise to the stirred alcohol solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[13]

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quenching: Slowly pour the reaction mixture into a separate beaker containing a vigorously stirred, saturated aqueous solution of NaHCO₃.[13]

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkyl chloride.

Diagram 1: Troubleshooting Workflow for Exothermic Events

Exotherm_Troubleshooting start Temperature Spike Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling check_stirring Ensure Vigorous Stirring max_cooling->check_stirring temp_controlled Is Temperature Decreasing? check_stirring->temp_controlled resume_slowly Resume Addition at Slower Rate temp_controlled->resume_slowly  Yes prepare_quench Prepare for Emergency Quench temp_controlled->prepare_quench  No continue_monitoring Continue Monitoring resume_slowly->continue_monitoring shutdown Safe Shutdown continue_monitoring->shutdown emergency_quench Execute Emergency Quench (Reverse Addition to Quenching Agent) prepare_quench->emergency_quench emergency_quench->shutdown

Caption: A logical flowchart for responding to an unexpected temperature increase.

Diagram 2: General Reaction and Quenching Workflow

Reaction_Workflow cluster_0 Reaction Stage cluster_1 Quenching & Workup Stage setup 1. Assemble Dry Glassware under Inert Atmosphere cool 2. Cool Reactor to 0°C setup->cool add 3. Slow, Dropwise Addition of PPh3Cl2 Solution cool->add monitor 4. Monitor Temperature and Stir at 0°C add->monitor reverse_quench 6. Slowly Transfer Reaction Mixture into Quench Solution monitor->reverse_quench Reaction Complete prepare_quench 5. Prepare Cooled Quench Solution (e.g., aq. NaHCO3) prepare_quench->reverse_quench workup 7. Separation, Washing, and Drying reverse_quench->workup purify 8. Purification workup->purify

Caption: Standard workflow for a controlled PPh₃Cl₂ reaction and safe quench.

References

Dichlorotriphenylphosphorane stability under anhydrous conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dichlorotriphenylphosphorane (Ph₃PCl₂)

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability, handling, and troubleshooting of this compound under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to ensure its stability?

A1: this compound is extremely sensitive to moisture and is hygroscopic.[1] To maintain its stability, it must be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. The recommended storage temperature is typically between 2-8°C.[1]

Q2: My this compound has turned from white to a light yellow solid. Is it still usable?

A2: The typical appearance of this compound is a white to light yellow solid.[1][3] A slight yellow color does not necessarily indicate complete decomposition. However, a significant color change could suggest the presence of impurities or degradation products. The most common impurity is triphenylphosphine (B44618) oxide (Ph₃PO), which can form from exposure to air and moisture.[4] It is recommended to verify the purity (e.g., by ³¹P NMR) if the reagent's efficacy is in doubt.

Q3: What happens if this compound is exposed to moisture?

A3: this compound reacts with water.[1][5] This hydrolysis will decompose the reagent, typically yielding triphenylphosphine oxide and hydrochloric acid. This decomposition compromises its function as a chlorinating agent. Therefore, all handling must be performed under strict anhydrous conditions to prevent hydrolysis.[3]

Q4: In which solvents is this compound stable, and how does the solvent affect its structure?

A4: The structure and stability of this compound are highly dependent on the solvent's polarity.

  • In non-polar solvents like diethyl ether, it exists as a stable, non-solvated trigonal bipyramidal molecule.[6]

  • In polar solvents such as acetonitrile, it adopts an ionic phosphonium (B103445) salt structure: [Ph₃PCl]⁺Cl⁻.[6] While it is soluble in solvents like chloroform (B151607) and dichloromethane, care must be taken to use anhydrous grades of these solvents.[1]

Q5: What is the thermal stability of this compound?

A5: this compound decomposes at approximately 85°C.[1][5] Experiments should be conducted at temperatures well below this decomposition point unless the experimental protocol specifically requires elevated temperatures, in which case thermal decomposition should be anticipated as a potential side reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no reactivity in a chlorination reaction. 1. Reagent decomposition due to moisture exposure.[3] 2. Impure or degraded starting material. 3. Insufficient reagent stoichiometry.1. Use a fresh bottle of Ph₃PCl₂ or repurify the existing stock. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.[7] 2. Check the purity of your Ph₃PCl₂. A common impurity is triphenylphosphine oxide (Ph₃PO).[4] 3. Re-evaluate the required equivalents for your specific substrate.
Inconsistent reaction yields. 1. Variable exposure to atmospheric moisture during setup. 2. Trace amounts of water in the reaction solvent or on glassware.[8][9] 3. Reagent has degraded over time in storage.1. Standardize handling procedures using a glovebox or Schlenk line techniques. 2. Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is rigorously dried overnight at >120°C.[7] 3. Purchase a new batch of the reagent and store it properly in a desiccator under an inert atmosphere.[2]
Formation of unexpected byproducts. 1. Thermal decomposition of the reagent if the reaction is heated. 2. Side reactions caused by HCl generated from partial hydrolysis. 3. The solvent may be participating in the reaction.1. Maintain the reaction temperature below the decomposition point (85°C). 2. Ensure the reaction is completely anhydrous to prevent HCl formation. Consider adding a non-nucleophilic base if trace acid is a concern for your substrate. 3. Re-evaluate solvent choice. Use non-polar solvents for the molecular form or polar aprotic solvents for the ionic form.[6]

Data Presentation

Physical and Safety Data for this compound
PropertyValueCitations
Chemical Formula C₁₈H₁₅Cl₂P[5]
Molar Mass 333.19 g·mol⁻¹[6]
Appearance White to light yellow solid[1][3]
Melting Point 85 °C (decomposes)[1][5]
Flash Point 20 °C (68 °F) - closed cup
Solubility Reacts with water. Soluble in Chloroform, slightly soluble in Dichloromethane.[1][6]
Signal Word Danger[2]
Hazard Statements H228 (Flammable solid), H314 (Causes severe skin burns and eye damage), H350 (May cause cancer)[6]
Storage Class Code 4.1B - Flammable solid hazardous materials

Experimental Protocols

Protocol: Handling and Dispensing this compound Under Anhydrous Conditions

This protocol outlines the standard procedure for safely handling Ph₃PCl₂ to prevent moisture-induced decomposition.

Materials:

  • This compound (Ph₃PCl₂)

  • Anhydrous solvent (e.g., dichloromethane, THF), freshly purified or from a solvent purification system.

  • Oven-dried (overnight, >120°C) glassware.

  • Inert gas source (Argon or Nitrogen) with a manifold (Schlenk line) or a glovebox.

  • Syringes and needles, oven-dried and cooled in a desiccator.

Procedure:

  • Glassware Preparation: Ensure all glassware, stir bars, and cannulas are rigorously dried in an oven overnight at a temperature exceeding 120°C and then cooled under a stream of inert gas or in a desiccator immediately before use.[7]

  • Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and septum) and purge the system with a dry inert gas like argon for at least 15-20 minutes to displace air and moisture.[7]

  • Reagent Transfer:

    • Inside a Glovebox (Preferred): Transfer the Ph₃PCl₂ container into the glovebox antechamber. After purging, bring it inside the main chamber. Weigh the required amount of the solid directly into the reaction flask.

    • Using a Schlenk Line: If a glovebox is unavailable, perform the transfer under a positive pressure of inert gas. Briefly remove the flask's septum, add the Ph₃PCl₂ solid quickly against a counterflow of inert gas, and immediately reseal the flask.

  • Solvent Addition: Add the anhydrous solvent to the reaction flask via a dried syringe or cannula.[7]

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the entire experiment. Any subsequent addition of reagents should be done using syringes through the septum.

  • Cleanup: Upon completion, quench the reaction carefully according to your experimental plan. Any residual Ph₃PCl₂ should be decomposed by slow and cautious addition of an appropriate alcohol (e.g., isopropanol) before aqueous workup.

Visualizations

TroubleshootingWorkflow start Experiment Fails: Low Yield or No Reaction check_reagent Is the Ph₃PCl₂ reagent a free-flowing white/pale yellow solid? start->check_reagent clumped No: Reagent is clumped, discolored, or sticky. check_reagent->clumped No looks_good Yes: Reagent appears normal. check_reagent->looks_good Yes solution1 Solution: Discard old reagent. Use a fresh, properly stored bottle. clumped->solution1 check_handling Were strict anhydrous conditions used? (e.g., glovebox, Schlenk line) looks_good->check_handling improper_handling No: Handled on open bench. check_handling->improper_handling No proper_handling Yes: Standard inert atmosphere techniques used. check_handling->proper_handling Yes solution2 Solution: Repeat experiment using oven-dried glassware and anhydrous solvents under an inert atmosphere. improper_handling->solution2 solution3 Solution: Verify solvent purity. Check for other sources of contamination. Consider reagent repurification. proper_handling->solution3

Caption: Troubleshooting workflow for Ph₃PCl₂ reaction failure.

SolventEffects cluster_nonpolar Non-Polar Solvents (e.g., Diethyl Ether) cluster_polar Polar Solvents (e.g., Acetonitrile) covalent Trigonal Bipyramidal Molecule (Ph₃PCl₂) equilibrium Equilibrium depends on solvent polarity covalent->equilibrium ionic Ionic Salt Pair [Ph₃PCl]⁺ Cl⁻ equilibrium->ionic

Caption: Structural equilibrium of Ph₃PCl₂ in different solvents.[6]

ExperimentalWorkflow A 1. Dry Glassware (Oven, >120°C) B 2. Assemble & Purge with Inert Gas A->B C 3. Weigh & Add Ph₃PCl₂ (Under Inert Gas Flow or in Glovebox) B->C D 4. Add Anhydrous Solvent via Syringe C->D E 5. Run Reaction (Under Positive Pressure) D->E

Caption: Anhydrous handling workflow for this compound.

References

Preventing hydrolysis of Dichlorotriphenylphosphorane during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dichlorotriphenylphosphorane (Ph₃PCl₂). This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this versatile reagent by providing detailed guidance on preventing its hydrolysis during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as triphenylphosphine (B44618) dichloride, is an organophosphorus compound with the formula (C₆H₅)₃PCl₂.[1][2] It is a powerful chlorinating agent widely used in organic synthesis.[1] Common applications include the conversion of alcohols and ethers to alkyl chlorides, cleavage of epoxides to vicinal dichlorides, and the transformation of carboxylic acids into acyl chlorides.[1][3]

Q2: Why is preventing hydrolysis of this compound so critical?

This compound is extremely sensitive to moisture and readily undergoes hydrolysis.[3][4][5] This decomposition reaction consumes the active reagent, leading to reduced reaction yields and the formation of byproducts that can complicate purification and potentially interfere with the desired chemical transformation.[4]

Q3: What are the products of this compound hydrolysis?

Upon contact with water, this compound hydrolyzes to form triphenylphosphine oxide (Ph₃PO) and hydrochloric acid (HCl).[4]

Q4: What are the visible signs of this compound hydrolysis?

The most immediate sign of hydrolysis is the evolution of white fumes of hydrogen chloride (HCl) gas upon contact with atmospheric moisture. In solution, the formation of a white precipitate, which is often triphenylphosphine oxide, can indicate that the reagent has hydrolyzed.

Q5: How should I properly store this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[6] Storage in a desiccator or a glovebox under an inert atmosphere (e.g., nitrogen or argon) is highly recommended for long-term stability.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise from the hydrolysis of this compound during your experiments.

Issue Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of Ph₃PCl₂: The reagent was consumed by reaction with water before it could participate in the desired reaction.- Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).- Use anhydrous solvents. Verify solvent dryness using a Karl Fischer titrator or by using freshly opened bottles of anhydrous solvent.- Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or in a glovebox.- Prepare Ph₃PCl₂ in situ immediately before use if possible.
Formation of a White Precipitate Formation of Triphenylphosphine Oxide (Ph₃PO): This is a direct result of Ph₃PCl₂ hydrolysis.- If the precipitate forms before the addition of your substrate, it indicates premature hydrolysis. Review your experimental setup for sources of moisture.- Ph₃PO is a common byproduct even in successful reactions. See the "Experimental Protocols" section for purification strategies.
Unexpected Side Reactions Presence of Hydrochloric Acid (HCl): The hydrolysis of Ph₃PCl₂ generates HCl, a strong Brønsted acid.- If your substrate or product is acid-sensitive, the presence of HCl can lead to undesired reactions such as rearrangements, deprotection, or polymerization.[7][8]- Consider adding a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) to the reaction mixture to scavenge the generated HCl. Perform a small-scale test reaction to ensure the base does not interfere with the desired transformation.
Difficulty in Product Purification Contamination with Triphenylphosphine Oxide (Ph₃PO): Ph₃PO can be difficult to separate from the desired product due to its polarity and crystallinity.- Crystallization: If your product is non-polar, Ph₃PO can sometimes be removed by crystallizing the crude product from a non-polar solvent system (e.g., pentane/ether).[9]- Chromatography: Flash column chromatography can be effective, but Ph₃PO can sometimes co-elute with polar products. Careful selection of the eluent system is crucial.- Precipitation of a Ph₃PO-Metal Salt Complex: In some cases, adding a Lewis acid like CaBr₂ can form a complex with Ph₃PO, which then precipitates and can be removed by filtration.[1]
Inconsistent Reaction Results Variable Extent of Hydrolysis: The amount of water present in different experimental runs can vary, leading to inconsistent yields.- Standardize your procedure for drying glassware and solvents.- Always use an inert atmosphere.- If possible, use a freshly opened bottle of Ph₃PCl₂ or purify it before use.

Data Presentation

Solvent Type Qualitative Stability of Ph₃PCl₂ Rationale
Aprotic Non-Polar (e.g., Hexane, Benzene, Toluene)HighLow solubility of water and Ph₃PCl₂ exists in a less reactive covalent form.
Aprotic Polar (e.g., Dichloromethane, Chloroform, THF)ModerateHigher solubility of trace water can lead to hydrolysis. Ph₃PCl₂ may exist in equilibrium between covalent and more reactive ionic forms.
Protic (e.g., Alcohols, Water)Very LowRapid reaction with the hydroxyl groups of the solvent.

Experimental Protocols

Protocol 1: General Procedure for Handling this compound in a Moisture-Sensitive Reaction

This protocol outlines the key steps for using Ph₃PCl₂ while minimizing hydrolysis.

  • Glassware Preparation:

    • Thoroughly clean and oven-dry all glassware (e.g., round-bottom flask, condenser, dropping funnel) at >120 °C for at least 4 hours.

    • Assemble the glassware hot and allow it to cool under a positive pressure of dry inert gas (nitrogen or argon) connected via a Schlenk line.

  • Solvent Preparation:

    • Use anhydrous solvents. Commercially available anhydrous solvents are often suitable.

    • For highly sensitive reactions, freshly distill solvents from an appropriate drying agent (e.g., CaH₂ for dichloromethane, sodium/benzophenone for THF).

  • Reaction Setup (under Inert Atmosphere):

    • Connect the reaction flask to a Schlenk line. Evacuate and backfill the flask with inert gas three times to remove any residual air and moisture.

    • Maintain a slight positive pressure of inert gas throughout the experiment, monitored with an oil bubbler.

    • Add the anhydrous solvent to the reaction flask via a dry syringe or cannula.

    • If other solid reagents are used, add them to the flask before connecting to the Schlenk line, or via a solids addition funnel under a positive flow of inert gas.

  • Addition of this compound:

    • From a commercial source: Weigh the required amount of Ph₃PCl₂ in a glovebox or under a positive flow of inert gas and add it to the reaction flask.

    • In situ preparation (Recommended): In the reaction flask containing a solution of triphenylphosphine in an anhydrous solvent (e.g., dichloromethane), bubble dry chlorine gas through the solution until a persistent yellow color is observed. This indicates the complete formation of Ph₃PCl₂.

  • Running the Reaction:

    • Add the substrate to the solution of Ph₃PCl₂ via a dry syringe or a dropping funnel.

    • Maintain the inert atmosphere and stir the reaction at the desired temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). For TLC analysis, quickly quench a small aliquot of the reaction mixture with a few drops of methanol (B129727) before spotting.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C.

    • Quench any remaining Ph₃PCl₂ by slowly adding a small amount of a suitable alcohol (e.g., methanol).

    • Proceed with the appropriate aqueous work-up.

    • To remove the triphenylphosphine oxide byproduct, consider the strategies outlined in the Troubleshooting Guide.

Visualizations

Hydrolysis_Pathway Hydrolysis of this compound Ph3PCl2 This compound (Ph₃PCl₂) Intermediate [Ph₃P(OH)Cl]⁺Cl⁻ (Proposed Intermediate) Ph3PCl2->Intermediate + H₂O H2O Water (H₂O) H2O->Intermediate Ph3PO Triphenylphosphine Oxide (Ph₃PO) Intermediate->Ph3PO HCl Hydrochloric Acid (2 HCl) Intermediate->HCl

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow Experimental Workflow for Moisture-Sensitive Reactions cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware 1. Dry Glassware (Oven/Flame-Dry) Inert_Atmosphere 3. Assemble under Inert Atmosphere (Schlenk Line/Glovebox) Dry_Glassware->Inert_Atmosphere Dry_Solvents 2. Use Anhydrous Solvents Add_Reagents 4. Add Reagents (Anhydrous) Dry_Solvents->Add_Reagents Inert_Atmosphere->Add_Reagents Add_Ph3PCl2 5. Add Ph₃PCl₂ (or prepare in situ) Add_Reagents->Add_Ph3PCl2 Run_Reaction 6. Monitor Reaction (TLC, GC-MS) Add_Ph3PCl2->Run_Reaction Quench 7. Quench Excess Reagent Run_Reaction->Quench Purify 8. Purify Product (Remove Ph₃PO) Quench->Purify

Caption: Recommended workflow for handling Ph₃PCl₂.

References

Validation & Comparative

Dichlorotriphenylphosphorane vs. thionyl chloride for alcohol chlorination

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Dichlorotriphenylphosphorane and Thionyl Chloride for Alcohol Chlorination

In the realm of synthetic organic chemistry, the conversion of alcohols to alkyl chlorides is a cornerstone transformation, pivotal for the generation of versatile intermediates in pharmaceutical and materials science research. Among the arsenal (B13267) of reagents available for this purpose, this compound (Ph₃PCl₂) and thionyl chloride (SOCl₂) are two of the most prominent. This guide provides an objective comparison of their performance, delving into reaction mechanisms, stereochemical outcomes, substrate scope, and practical considerations, supported by experimental data and protocols.

Mechanism of Action: Divergent Pathways to Chlorination

The choice between Ph₃PCl₂ and SOCl₂ often hinges on the desired stereochemical outcome, which is a direct consequence of their distinct reaction mechanisms.

This compound (Appel Reaction Conditions)

This compound, often generated in situ from triphenylphosphine (B44618) (PPh₃) and a chlorine source like N-chlorosuccinimide (NCS) or carbon tetrachloride (CCl₄), facilitates the chlorination of alcohols under mild conditions.[1][2] The reaction is a variant of the Appel reaction. The mechanism proceeds through the formation of an alkoxyphosphonium salt intermediate.[1] This intermediate then undergoes a backside attack by a chloride ion in a classic Sₙ2 fashion, leading to the desired alkyl chloride with a complete inversion of stereochemistry. The strong P=O bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[1]

G R_OH R-OH Intermediate [R-O-P(Ph)₃]⁺ Cl⁻ R_OH->Intermediate Activation HCl HCl Ph3PCl2 Ph₃PCl₂ Ph3PCl2->Intermediate R_Cl R-Cl (Inversion) Intermediate->R_Cl Sₙ2 Attack by Cl⁻ Ph3PO Ph₃P=O Intermediate->Ph3PO

Caption: Mechanism of alcohol chlorination using Ph₃PCl₂.

Thionyl Chloride (SOCl₂)

The mechanism of alcohol chlorination with thionyl chloride is more nuanced and highly dependent on the reaction conditions. The alcohol first reacts with SOCl₂ to form an alkyl chlorosulfite intermediate.[3][4] The fate of this intermediate determines the stereochemistry of the product.

  • With Pyridine (B92270) (Sₙ2 Pathway): In the presence of a base like pyridine, the reaction proceeds with inversion of configuration. Pyridine deprotonates the intermediate and provides a free chloride ion in the solution, which then acts as an external nucleophile, attacking the carbon center from the backside in an Sₙ2 reaction.[3][5][6]

  • Without Pyridine (Sₙi Pathway): In the absence of a base, the reaction often proceeds with retention of configuration via a mechanism known as Sₙi (Substitution Nucleophilic internal).[3][4][7] The alkyl chlorosulfite intermediate collapses through a tight ion pair, where the chloride is delivered to the electrophilic carbon from the same face as the leaving group.[4]

G cluster_0 Sₙ2 Pathway (with Pyridine) cluster_1 Sₙi Pathway (no Pyridine) ROH_2 R-OH Chlorosulfite_2 R-O-SOCl ROH_2->Chlorosulfite_2 SOCl2_2 SOCl₂ SOCl2_2->Chlorosulfite_2 RCl_Inversion R-Cl (Inversion) Chlorosulfite_2->RCl_Inversion Cl⁻ attack Pyridine Pyridine Pyridine->RCl_Inversion generates Cl⁻ ROH_1 R-OH Chlorosulfite_1 R-O-SOCl ROH_1->Chlorosulfite_1 SOCl2_1 SOCl₂ SOCl2_1->Chlorosulfite_1 IonPair [R⁺ || ClSO₂⁻] Chlorosulfite_1->IonPair Collapse RCl_Retention R-Cl (Retention) IonPair->RCl_Retention Internal Return

Caption: Competing mechanisms for alcohol chlorination using SOCl₂.

Performance Comparison: A Tabular Summary

The following table summarizes the key performance characteristics of this compound and thionyl chloride.

FeatureThis compound (Ph₃PCl₂)Thionyl Chloride (SOCl₂)
Mechanism Sₙ2 via alkoxyphosphonium salt[1]Condition-dependent: Sₙ2 (with base) or Sₙi (without base)[3][7]
Stereochemistry Consistent Inversion[2]Inversion (with pyridine) or Retention (without pyridine)[3][5][7]
Substrate Scope Good for primary and secondary alcohols.[1]Primary and secondary alcohols react well. Tertiary alcohols are prone to elimination.[3][8]
Reaction Conditions Generally mild, neutral conditions.[1][2]Can be harsh; often run neat or with heating.[9][10] Generates HCl.[11]
Byproducts Triphenylphosphine oxide (Ph₃P=O), can be difficult to remove chromatographically.[1]Gaseous SO₂ and HCl, simplifies purification but HCl can cause side reactions.[8][11]
Functional Group Tolerance Tolerates many acid-sensitive groups.Limited by the generation of HCl, which can react with sensitive functionalities.[12]
Typical Solvents Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN)[1]Neat, Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃)[8][10]
Typical Yields Generally high for suitable substrates.[2]Good to excellent, but can be lower with sensitive substrates due to side reactions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the chlorination of a primary alcohol using each reagent.

Protocol 1: Chlorination of a Primary Alcohol using Ph₃PCl₂ (in situ generation)

This protocol is a general guideline for the chlorination of a primary alcohol using triphenylphosphine and N-chlorosuccinimide.

  • Materials:

    • Primary Alcohol (1.0 eq)

    • Triphenylphosphine (PPh₃) (1.2 eq)

    • N-Chlorosuccinimide (NCS) (1.2 eq)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup.

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add the primary alcohol and anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add triphenylphosphine to the stirred solution.

    • Slowly add N-chlorosuccinimide portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure alkyl chloride.

Protocol 2: Chlorination of 2-Phenylethanol (B73330) using Thionyl Chloride with Pyridine

This protocol describes the conversion of a primary alcohol to an alkyl chloride with inversion of stereochemistry.[4] All work must be performed in a certified chemical fume hood.

  • Materials:

    • 2-Phenylethanol (1.0 eq, e.g., 12.2 g, 0.1 mol)

    • Thionyl chloride (1.1 eq, e.g., 13.1 g, 8.0 mL, 0.11 mol)

    • Anhydrous Pyridine (1.1 eq, e.g., 8.7 g, 8.9 mL, 0.11 mol)

    • Anhydrous Diethyl Ether (100 mL)

    • Round-bottom flask, dropping funnel, reflux condenser with drying tube, magnetic stirrer, and ice-water bath.

  • Procedure:

    • Setup: Assemble a dry 250 mL round-bottomed flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

    • Reagents: Charge the flask with 2-phenylethanol and anhydrous diethyl ether.

    • Cooling: Cool the stirred solution in an ice-water bath to 0 °C.

    • Addition of Thionyl Chloride: Add thionyl chloride dropwise to the cooled solution over 30 minutes, ensuring the internal temperature remains below 10 °C.[4]

    • Addition of Pyridine: After the thionyl chloride addition is complete, add anhydrous pyridine dropwise, again keeping the temperature below 10 °C. A precipitate of pyridinium (B92312) hydrochloride will form.[4]

    • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction by TLC.[4]

    • Workup: Cool the mixture in an ice bath and slowly add cold water to quench excess thionyl chloride. Transfer the mixture to a separatory funnel.

    • Extraction: Wash the organic layer sequentially with 5% HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally with brine.[4]

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.[4]

    • Purification: The crude product, (2-chloroethyl)benzene, can be purified by vacuum distillation.[4]

General Experimental Workflow

The following diagram illustrates a typical logical workflow for an alcohol chlorination experiment.

G Setup 1. Assemble Dry Glassware (N₂ atmosphere if needed) Reagents 2. Add Alcohol & Solvent Setup->Reagents Cool 3. Cool to 0 °C Reagents->Cool AddReagent 4. Add Chlorinating Reagent (Ph₃PCl₂ or SOCl₂) Cool->AddReagent React 5. Stir at RT or Reflux (Monitor by TLC) AddReagent->React Workup 6. Aqueous Workup (Quench, Extract, Wash) React->Workup Purify 7. Dry & Concentrate Workup->Purify Analyze 8. Purify & Characterize (Chromatography/Distillation) Purify->Analyze

Caption: General workflow for alcohol chlorination.

Conclusion and Recommendations

Both this compound and thionyl chloride are effective reagents for the conversion of alcohols to alkyl chlorides, each with a distinct profile of advantages and disadvantages.

  • Choose this compound (or Appel conditions) when:

    • A clean inversion of stereochemistry is required.

    • The substrate is sensitive to acidic conditions.

    • Mild reaction conditions are paramount.

    • Potential difficulties in removing the triphenylphosphine oxide byproduct are acceptable.

  • Choose Thionyl Chloride when:

    • Control over stereochemistry is desired; retention (Sₙi) or inversion (Sₙ2 with pyridine) can be selected based on the conditions.[3]

    • The substrate is stable to acidic conditions (HCl byproduct).

    • Ease of byproduct removal is a priority, as SO₂ and HCl are gaseous.[11]

    • Cost is a significant factor, as thionyl chloride is generally less expensive.

Ultimately, the optimal choice of reagent depends on the specific molecular architecture of the alcohol, the desired stereochemical outcome, and the overall synthetic strategy. Researchers should carefully consider the factors outlined in this guide to make an informed decision for their specific application.

References

A Comparative Guide to Dichlorotriphenylphosphorane and Oxalyl Chloride for Acyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, yielding highly reactive intermediates essential for the formation of esters, amides, and other acyl derivatives. Among the various reagents available for this purpose, dichlorotriphenylphosphorane (Ph₃PCl₂) and oxalyl chloride ((COCl)₂) are two prominent choices, each with a distinct profile of reactivity, selectivity, and handling requirements. This guide provides an objective comparison to aid in reagent selection for specific synthetic applications.

Reaction Mechanisms and Key Intermediates

The pathways for acyl chloride formation differ significantly between the two reagents, influencing byproduct formation and reaction conditions.

  • This compound (Ph₃PCl₂): This reagent is often generated in situ from triphenylphosphine (B44618) (PPh₃) and a chlorine source, or more conveniently, from triphenylphosphine oxide (TPPO) and oxalyl chloride.[1][2] The reaction with a carboxylic acid proceeds through a phosphonium (B103445) salt intermediate. The thermodynamic driving force is the formation of the highly stable triphenylphosphine oxide (P=O bond).

  • Oxalyl Chloride ((COCl)₂): This method typically requires a catalytic amount of N,N-dimethylformamide (DMF).[3][4] DMF reacts with oxalyl chloride to form the Vilsmeier reagent, a highly electrophilic chloroiminium salt.[3] This intermediate activates the carboxylic acid, leading to the formation of the acyl chloride and gaseous byproducts (CO₂, CO, and HCl), which simplifies product workup.[5][6]

G General Reaction Pathways for Acyl Chloride Synthesis cluster_0 This compound Pathway cluster_1 Oxalyl Chloride Pathway RCOOH1 R-COOH Intermediate1 [R-CO-O-P⁺Ph₃]Cl⁻ RCOOH1->Intermediate1 + Ph₃PCl₂ Ph3PCl2 Ph₃PCl₂ RCOCl1 R-COCl Intermediate1->RCOCl1 - Ph₃P=O Byproduct1 Ph₃P=O + HCl Intermediate1->Byproduct1 RCOOH2 R-COOH Vilsmeier Vilsmeier Reagent (Active Intermediate) RCOOH2->Vilsmeier + (COCl)₂/DMF Oxalyl (COCl)₂ cat. DMF RCOCl2 R-COCl Vilsmeier->RCOCl2 - DMF (regenerated) Byproduct2 CO₂ + CO + HCl Vilsmeier->Byproduct2

Caption: Reaction pathways for acyl chloride synthesis.

Performance and Experimental Data Comparison

The choice of reagent often depends on the substrate's sensitivity, the desired scale of the reaction, and the required purity of the final product.

ParameterThis compound (Ph₃PCl₂)Oxalyl Chloride ((COCl)₂)
Typical Conditions Mild, often room temperature or below in solvents like CH₂Cl₂ or acetonitrile.[1]Room temperature in solvents like CH₂Cl₂. Catalytic DMF is typically required.[4][7]
Reaction Time Generally rapid, often complete within 1-2 hours.[8]Typically 1-2 hours.[7][9]
Byproducts Triphenylphosphine oxide (Ph₃P=O), a high-boiling solid; HCl.[1]Carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), all gaseous.[5][10]
Workup/Purification Requires removal of solid Ph₃P=O, often by chromatography or crystallization, which can be challenging.[1]Simplified workup; byproducts are volatile and easily removed by evaporation.[5][11]
Substrate Scope High functional group tolerance; effective for sensitive or complex molecules.[1][12]Broadly applicable but can be harsh for acid-sensitive substrates. Milder and more selective than thionyl chloride.[11][13]
Yields Generally high, often >90%.[8]Typically high, often >90-95%.[14][15]
Safety Concerns Reagent is moisture-sensitive.[12]Highly toxic, corrosive, and moisture-sensitive. Reacts with water to produce toxic CO gas.[16] A carcinogenic byproduct can form from DMF decomposition.[6][13]

Experimental Protocols

General Protocol for Acyl Chloride Synthesis using this compound

This protocol is based on the in situ generation of Ph₃PCl₂ from triphenylphosphine oxide and oxalyl chloride, a common and efficient method.[2]

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), triphenylphosphine oxide (1.0-1.2 equiv), and an anhydrous solvent (e.g., CH₂Cl₂ or acetonitrile).

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add oxalyl chloride (1.1-1.3 equiv) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or other appropriate analytical methods.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and volatile byproducts.

  • Purification: The crude acyl chloride is typically contaminated with triphenylphosphine oxide. Purification can be achieved by distillation (for low-boiling acyl chlorides) or by trituration/crystallization if the product is solid. Alternatively, the crude product can often be used directly in the subsequent step.

General Protocol for Acyl Chloride Synthesis using Oxalyl Chloride

This procedure is a standard method widely used for its efficiency and simple workup.[7]

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and an anhydrous solvent (e.g., CH₂Cl₂, THF, or toluene).

  • Catalyst and Reagent Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops). Slowly add oxalyl chloride (1.2-1.5 equiv) dropwise to the stirred solution at room temperature. Vigorous gas evolution (CO₂, CO, HCl) is typically observed.

  • Reaction: Stir the mixture at room temperature for 1-2 hours after gas evolution ceases.

  • Workup: Concentrate the reaction mixture by rotary evaporation to remove the solvent and any excess oxalyl chloride.[7] The resulting crude acyl chloride is often of sufficient purity for subsequent transformations.

  • Purification: If necessary, the acyl chloride can be further purified by vacuum distillation.

Experimental Workflow Visualization

The distinct nature of the byproducts leads to different purification strategies, as illustrated below.

G Comparative Experimental Workflow cluster_0 Ph₃PCl₂ Method cluster_1 (COCl)₂ Method A1 1. Combine Carboxylic Acid & Ph₃P=O in Solvent A2 2. Add Oxalyl Chloride A1->A2 A3 3. Reaction at RT A2->A3 A4 4. Concentrate in vacuo A3->A4 A5 5. Purify (Distillation or Chromatography) A4->A5 A6 Pure Acyl Chloride A5->A6 note1 Key Challenge: Removal of solid Ph₃P=O A5->note1 B1 1. Dissolve Carboxylic Acid & cat. DMF in Solvent B2 2. Add Oxalyl Chloride B1->B2 B3 3. Reaction at RT (Gas Evolution) B2->B3 B4 4. Concentrate in vacuo B3->B4 B5 Crude Acyl Chloride (Often used directly) B4->B5 note2 Advantage: Volatile byproducts are easily removed B4->note2

Caption: Workflow comparison from starting material to product.

Conclusion and Recommendations

  • Oxalyl Chloride is generally the reagent of choice for routine, small-to-medium scale synthesis of acyl chlorides due to its high efficiency and exceptionally simple workup.[9][13] Its primary drawback is its high toxicity, which necessitates careful handling in a well-ventilated fume hood.[16]

  • This compound (or its in situ generated precursors) serves as an excellent mild alternative, particularly for substrates with sensitive functional groups that might not tolerate the conditions of the oxalyl chloride/DMF method.[1] The main consideration for this method is the downstream purification required to remove the non-volatile triphenylphosphine oxide byproduct, which can complicate isolation and may not be ideal for large-scale synthesis.[1]

Ultimately, the optimal reagent depends on a careful evaluation of the substrate's chemical properties, the scale of the reaction, and the purification capabilities available. For robust, simple substrates where ease of workup is paramount, oxalyl chloride is often preferred. For delicate, high-value substrates, the milder conditions offered by this compound may justify the more involved purification process.

References

The Vanguard of Amide Bond Formation: A Comparative Guide to Modern Peptide Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the choice of coupling reagent is a pivotal decision that profoundly impacts yield, purity, and the preservation of stereochemical integrity. While classical reagents like dichlorotriphenylphosphorane have paved the way, a new generation of more efficient and safer alternatives now dominates the field. This guide provides an objective, data-driven comparison of the leading classes of peptide coupling reagents, offering detailed experimental protocols and mechanistic insights to inform your synthetic strategies.

The formation of a peptide bond, a deceptively simple amide linkage, is the cornerstone of peptide and protein chemistry. The success of this reaction hinges on the activation of a carboxylic acid group to facilitate its reaction with an amine. Modern coupling reagents have been meticulously designed to achieve this activation with high efficiency while minimizing undesirable side reactions, most notably racemization.[1] This guide will focus on the most prevalent and effective alternatives to older phosphorus-based reagents, namely carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Quantitative Performance Analysis: A Head-to-Head Comparison

The efficacy of a coupling reagent is best assessed through quantitative data on yield and the suppression of racemization. The following tables summarize the performance of various popular coupling reagents in the synthesis of model peptides, providing a snapshot of their relative strengths. It is important to note that performance can be sequence- and condition-dependent.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Peptide

Coupling ReagentAdditiveBaseSolventReaction Time (min)Crude Purity (%)Reference
HATU HOAtDIPEADMF30~99[2]
COMU -DIPEADMF15-30>99[2][3]
HBTU HOBtDIPEADMF30~95-98[2]
PyBOP HOBtDIPEADMF30~95[2]
DIC/Oxyma Oxyma-DMF6094[4]
DCC/HOBt HOBt-DCM--[5]

Table 2: Comparison of Racemization Levels (%) for the Coupling of a Sensitive Amino Acid (e.g., Phenylalanine)

Coupling ReagentModel System/Amino AcidBase% Racemization (D-isomer)Notes and References
DIC/Oxyma Fmoc-His(Trt)-OH-LowExcellent for suppressing racemization, especially for sensitive amino acids.[1][6]
PyBOP --LowKnown for its ability to suppress racemization.[1]
HATU Fmoc-His(Trt)-OHNMMHighCan show high racemization with sensitive amino acids depending on the base used.[6]
BOP Boc-His(Tos)DIEA (excess)~3%Excess base significantly increases racemization.[6]
TDBTU Peptide fragmentsNot specified< PyBOP, HBTU, HATUFound to be superior in suppressing epimerization during segment coupling.[6]

Mechanistic Insights and Reagent Classes

The diverse array of modern coupling reagents can be broadly categorized into three main classes, each with a distinct mechanism of action.

Carbodiimides (e.g., DCC, DIC, EDC)

Carbodiimides are among the most established and cost-effective coupling reagents.[1] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine component to form the peptide bond. However, the O-acylisourea can also undergo an intramolecular rearrangement to a stable N-acylurea, a common side product that can complicate purification. To mitigate this and to suppress racemization, carbodiimides are almost always used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[5]

Phosphonium Salts (e.g., BOP, PyBOP, PyAOP)

Phosphonium salt-based reagents, such as PyBOP, are known for their high coupling efficiency and low propensity for racemization.[1] They react with the carboxylate to form an acyloxyphosphonium salt, which then reacts with an additive like HOBt to generate a highly reactive OBt active ester. This active ester readily undergoes aminolysis to form the desired peptide. A significant advantage of phosphonium salts like PyBOP is that they do not generate the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA), which is a concern with the older BOP reagent.[7]

Uronium/Aminium Salts (e.g., HBTU, HATU, COMU)

Uronium and aminium salts are among the most powerful and rapid coupling reagents available.[8] Reagents like HBTU and HATU activate carboxylic acids by forming active esters with HOBt and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), respectively.[9] The presence of the HOAt moiety in HATU is particularly effective at accelerating the coupling reaction and minimizing epimerization.[9] The third-generation reagent, COMU, incorporates the non-explosive Oxyma leaving group, offering a safer alternative with comparable or even superior efficiency to HATU in some cases.[3] A potential side reaction with uronium/aminium salts is the guanidinylation of the N-terminal amine if the reagent is used in excess.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing some of the most effective and commonly used coupling reagents.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines a general procedure for the manual Fmoc-based solid-phase synthesis of a peptide on a resin support.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the reaction mixture for 30-60 minutes.

  • Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative test indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection and wash the resin. Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a suitable solvent, and purify by preparative RP-HPLC.

Protocol 2: Solution-Phase Dipeptide Synthesis using PyBOP

This protocol describes the coupling of an N-protected amino acid to a C-protected amino acid in solution.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • C-protected amino acid (e.g., H-Gly-OMe·HCl)

  • PyBOP

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) and the C-protected amino acid (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at 0 °C.

  • Coupling Reagent Addition: Add PyBOP (1.1 equivalents) to the reaction mixture and stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by column chromatography on silica (B1680970) gel.

Protocol 3: Solid-Phase Peptide Synthesis using DIC/Oxyma

This protocol outlines a standard procedure for SPPS using a carbodiimide (B86325) and an oxime-based additive.

Materials:

  • Wang resin or Rink Amide resin

  • Fmoc-protected amino acids

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • DMF

  • 20% Piperidine in DMF

  • DCM

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and Oxyma (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (3 equivalents).

  • Agitation: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction completion with the Kaiser test and wash the resin as described in Protocol 1.

  • Repeat and Cleavage: Repeat the cycle for the entire peptide sequence and perform the final cleavage and purification as outlined in Protocol 1.

Visualizing the Pathways: Mechanisms and Workflows

To further elucidate the processes involved in modern peptide coupling, the following diagrams, generated using the DOT language, illustrate the general mechanisms and experimental workflows.

Peptide_Coupling_General_Mechanism Carboxylic_Acid R-COOH (Carboxylic Acid) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Peptide_Bond R-CO-NH-R' (Peptide Bond) Activated_Intermediate->Peptide_Bond Nucleophilic Attack Byproducts Byproducts Activated_Intermediate->Byproducts Amine R'-NH2 (Amine) Amine->Peptide_Bond

Caption: General mechanism of peptide bond formation using a coupling reagent.

SPPS_Workflow Start Start: Resin-Bound Amino Acid Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Washing1 2. Washing (DMF, DCM) Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Washing1->Coupling Washing2 4. Washing (DMF, DCM) Coupling->Washing2 Repeat_Cycle Repeat Cycle for Each Amino Acid Washing2->Repeat_Cycle Repeat_Cycle->Deprotection Next Amino Acid Final_Deprotection 5. Final Deprotection Repeat_Cycle->Final_Deprotection Final Amino Acid Cleavage 6. Cleavage from Resin Final_Deprotection->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion: Selecting the Optimal Reagent

The selection of a peptide coupling reagent is a multifaceted decision that requires a balance between reactivity, cost, safety, and the potential for side reactions. For routine and non-problematic sequences, cost-effective carbodiimide-based methods, such as DIC/Oxyma, offer a reliable option with excellent racemization suppression.[1] For more challenging syntheses involving sterically hindered amino acids or aggregation-prone sequences, the high reactivity of phosphonium salts like PyBOP and uronium/aminium salts like HATU and COMU is often necessary to achieve high yields and purity.[10]

Notably, COMU is emerging as a particularly attractive alternative due to its high efficiency, which is often comparable to or even exceeds that of HATU, combined with a superior safety profile as it is not based on explosive benzotriazole (B28993) derivatives.[3] Ultimately, the optimal choice of coupling reagent will depend on the specific requirements of the peptide being synthesized, and empirical testing may be necessary to identify the most suitable conditions for a particular application. This guide serves as a foundational resource to aid researchers in making informed decisions to advance their peptide synthesis endeavors.

References

A Comparative Guide to Validating Chlorination Reaction Completion: Dichlorotriphenylphosphorane and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the complete conversion of an alcohol to its corresponding chloride is a critical step in multi-step synthesis. This guide provides a comparative analysis of dichlorotriphenylphosphorane and other common chlorinating agents, with a focus on validating reaction completion. We present supporting experimental data, detailed protocols for various analytical monitoring techniques, and visualizations to aid in methodological selection.

Performance Comparison of Chlorinating Agents

The choice of a chlorinating agent significantly impacts reaction time, yield, and the ease of monitoring. Below is a comparison of this compound with two other widely used reagents—thionyl chloride and oxalyl chloride—for the chlorination of a model primary alcohol, benzyl (B1604629) alcohol.

ReagentReaction TimeYield (%)ConditionsByproductsNotes
This compound (Ph₃PCl₂) / Appel Reaction Analogue 15 min - 17 h84 - 96%Anhydrous DCM or CH₃CN, 40°C or RTTriphenylphosphine (B44618) oxide (Ph₃PO), Chloroform (CHCl₃)Mild conditions, suitable for sensitive substrates. Ph₃PO can be challenging to remove.[1][2][3]
Thionyl Chloride (SOCl₂) with catalytic DMF 1 - 2.5 h~85 - 98%DCM, 0°C to RTSulfur dioxide (SO₂), Hydrogen chloride (HCl)Gaseous byproducts are easily removed. Can be harsh for sensitive functional groups.[4][5]
2,4,6-trichloro-1,3,5-triazine (TCT) / DMSO 10 - 40 min~95% (quantitative)Anhydrous acetonitrile, RTDimethyl sulfide, cyanuric acid derivativesRapid and highly selective for benzylic alcohols under neutral conditions.[6][7][8]

Note: The data presented is a synthesis from multiple sources and may not represent head-to-head comparisons under identical conditions. Yields and reaction times are highly substrate and condition dependent.

Experimental Protocols for Monitoring Reaction Completion

Accurate validation of reaction completion is paramount. The following are detailed protocols for commonly employed analytical techniques.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.

Protocol for Monitoring the Chlorination of Benzyl Alcohol:

  • Plate Preparation: On a silica (B1680970) gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Spotting:

    • In the "SM" lane, spot a dilute solution of benzyl alcohol.

    • In the "RXN" lane, spot a sample taken directly from the reaction mixture.

    • In the "CO" lane, first spot the starting material, and then spot the reaction mixture on top of it.

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The solvent level should be below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and visualize the spots under a UV lamp. Circle the visible spots with a pencil. Further visualization can be achieved using a potassium permanganate (B83412) stain.

  • Analysis: The reaction is considered complete when the spot corresponding to the starting material (benzyl alcohol, lower Rf) is no longer visible in the "RXN" lane, and a new spot corresponding to the product (benzyl chloride, higher Rf) is prominent. The co-spot helps to differentiate between the starting material and the product if their Rf values are close.

  • Expected Rf values (9:1 Hexanes:Ethyl Acetate):

    • Benzyl Alcohol: ~0.2-0.3

    • Benzyl Chloride: ~0.7-0.8

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful quantitative tool for monitoring reactions involving phosphorus-containing reagents like this compound. The disappearance of the reactant's signal and the appearance of the byproduct's signal can be precisely tracked.

Protocol for Monitoring a Reaction with this compound:

  • Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ³¹P{¹H} NMR spectrum.

  • Analysis: Monitor the signal of this compound (δ ≈ 47 ppm) and the appearance of the triphenylphosphine oxide byproduct (δ ≈ 25-30 ppm). The reaction is complete when the signal for this compound is no longer observed.

  • Key ³¹P Chemical Shifts (in CDCl₃):

    • This compound (Ph₃PCl₂): ~47 ppm

    • Triphenylphosphine Oxide (Ph₃PO): ~25-30 ppm

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both separation and identification of volatile compounds, making it an excellent method for quantitative analysis of reaction completion.

Protocol for the Analysis of Benzyl Alcohol Chlorination:

  • Sample Preparation: At desired time intervals, quench a small aliquot of the reaction mixture (e.g., with NaHCO₃ solution) and extract the organic components with a suitable solvent (e.g., dichloromethane). Dry the organic layer over anhydrous Na₂SO₄. Dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS.

    • Typical GC Conditions:

      • Column: DB-5MS (or equivalent)

      • Injection Temperature: 250°C

      • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

      • Carrier Gas: Helium

  • Data Analysis: Integrate the peak areas for the starting material (benzyl alcohol) and the product (benzyl chloride). The reaction is complete when the peak for benzyl alcohol is absent or has reached a minimum, constant area. The mass spectrometer can be used to confirm the identity of the peaks based on their mass spectra.[9][10][11]

  • Expected Retention Times (DB-5MS column):

    • Benzyl Alcohol: ~5.9 min[9]

    • Benzyl Chloride: ~5.4 min[9]

Visualizing the Workflow and Decision-Making Process

To further aid in the selection and implementation of validation methods, the following diagrams illustrate the experimental workflow and a decision-making process.

experimental_workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification start Prepare Dry Reagents & Glassware reagents Combine Alcohol & Solvent start->reagents chlorinating_agent Add Chlorinating Agent reagents->chlorinating_agent sample Withdraw Aliquot chlorinating_agent->sample tlc TLC Analysis sample->tlc Qualitative Check nmr 31P NMR Analysis sample->nmr Quantitative Check (Phosphorus Reagents) gcms GC-MS Analysis sample->gcms Quantitative Check (Volatile Compounds) quench Quench Reaction tlc->quench nmr->quench gcms->quench extract Extraction quench->extract purify Purification extract->purify end Isolated Product purify->end

Caption: Experimental workflow for a chlorination reaction from setup and monitoring to final product isolation.

decision_tree start Start: Need to Validate Chlorination Completion q1 Is a phosphorus-containing reagent used? start->q1 q2 Are starting material and product volatile? q1->q2 No method_nmr Use 31P NMR q1->method_nmr Yes q3 Need quantitative data? q2->q3 No method_gcms Use GC-MS q2->method_gcms Yes method_tlc Use TLC for rapid qualitative check q3->method_tlc No method_tlc_quant Consider quantitative TLC or another method q3->method_tlc_quant Yes

Caption: Decision tree for selecting an appropriate analytical method for monitoring chlorination reaction completion.

References

A Comparative Guide to Chlorinating Agents for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in organic synthesis, yielding highly reactive intermediates essential for the production of esters, amides, and other acyl derivatives. The choice of chlorinating agent is critical and depends on factors such as substrate sensitivity, reaction scale, and desired purity. This guide provides an objective comparison of common chlorinating agents, supported by experimental data and detailed protocols, to facilitate informed reagent selection.

Comparative Performance of Chlorinating Agents

The efficacy of various chlorinating agents can be compared based on several key parameters, including reaction conditions, byproducts, and typical yields. While yields are often substrate-dependent, the following table summarizes the general performance of commonly used reagents.

Chlorinating AgentTypical Reaction ConditionsByproductsAdvantagesDisadvantagesTypical Yield (%)
Thionyl Chloride (SOCl₂) ** Neat or in an inert solvent (e.g., DCM, toluene), often requires heating/reflux. Catalytic DMF can accelerate the reaction.[1]SO₂(g), HCl(g)[1]Gaseous byproducts are easily removed, simplifying workup.[1] Relatively inexpensive.[2]May require elevated temperatures, which can be problematic for thermally sensitive substrates. Excess reagent can be difficult to remove from high-boiling products.[1]>90[1]
Oxalyl Chloride ((COCl)₂) Inert solvent (e.g., DCM, THF) at or below room temperature. Catalytic DMF is often used.[1][3]CO(g), CO₂(g), HCl(g)[1]Reactions are typically fast and occur under mild conditions.[1][2] All byproducts are gaseous, simplifying purification.[1][2]More expensive than thionyl chloride.[2] The catalyst (DMF) can sometimes lead to side reactions.[1]>95[4]
Phosphorus Pentachloride (PCl₅) Neat or in an inert solvent. Stoichiometry is 1:1.[1][5]POCl₃(l), HCl(g)[1][5]A powerful chlorinating agent, effective for less reactive carboxylic acids.[1][5]The byproduct, phosphoryl chloride (POCl₃), has a high boiling point (106 °C), which can complicate its separation from the desired product.[1][6]>90[7]
Phosphorus Trichloride (PCl₃) Neat or in an inert solvent. Stoichiometry is 1 equivalent of PCl₃ for 3 equivalents of carboxylic acid.[1]H₃PO₃(s)[1]Effective for a range of carboxylic acids.[1]The solid byproduct, phosphorous acid, can complicate product isolation and purification.[1]Variable, generally good
Cyanuric Chloride (TCT) Acetone (B3395972) or other inert solvents, often with a tertiary amine base (e.g., triethylamine).[8]Dichlorohydroxy- or chlorodihydroxy-s-triazine (solid precipitates).[8]Mild reaction conditions. Avoids the formation of HCl.[9] Cost-effective reagent.[9]Solid byproducts require filtration. May require stoichiometric amounts of base.79-90 (for isolated acid chlorides)[9]
Appel Reaction (PPh₃/CCl₄) **Inert solvent (e.g., CH₂Cl₂), room temperature.[10]Triphenylphosphine (B44618) oxide (Ph₃PO), Chloroform (CHCl₃)Very mild and neutral conditions, suitable for acid-sensitive substrates.[10]Stoichiometric amounts of triphenylphosphine are required, and the removal of the triphenylphosphine oxide byproduct can be challenging.[11][12] Use of CCl₄ is restricted.[11][12]High, often >80[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful synthesis. Below are representative protocols for the chlorination of a generic carboxylic acid using some of the most common reagents.

Protocol 1: Using Thionyl Chloride (SOCl₂)

This protocol describes the conversion of a carboxylic acid to its corresponding acyl chloride using thionyl chloride, often with catalytic N,N-dimethylformamide (DMF).

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (B109758) (DCM) or toluene, add thionyl chloride (1.2-2.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[1]

  • A catalytic amount of DMF (~1 drop) is often added to accelerate the reaction.[1]

  • The reaction mixture is then stirred at room temperature or heated to reflux until the evolution of gas (SO₂ and HCl) ceases, which typically takes 1-4 hours.[1]

  • Workup: The excess thionyl chloride and solvent are removed by distillation or under reduced pressure.[1]

  • The crude acyl chloride can then be purified by vacuum distillation.

Protocol 2: Using Oxalyl Chloride ((COCl)₂)

This method is favored for its mild reaction conditions and is particularly suitable for sensitive substrates.

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous, inert solvent (e.g., DCM) at 0 °C under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).[1]

  • Add oxalyl chloride (1.2-1.5 eq) dropwise to the solution.[1]

  • Stir the reaction mixture at room temperature for 1-3 hours, during which the evolution of CO, CO₂, and HCl gas is observed.[1]

  • Workup: The solvent and excess reagents are removed under reduced pressure to yield the crude acyl chloride.[1]

  • Purification can be achieved by vacuum distillation.

Protocol 3: Using Cyanuric Chloride (TCT)

This protocol offers a mild alternative that avoids the generation of acidic byproducts.

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and cyanuric chloride (0.4 eq) in acetone, add triethylamine (B128534) (1.0 eq) at room temperature.

  • Stir the mixture for approximately 3 hours.

  • Workup: The precipitated triazine byproduct is removed by filtration.

  • The acetone is removed under reduced pressure, and the crude acid chloride is taken up in a solvent like carbon tetrachloride for further use or purification.

Visualizing the Workflow and Decision-Making Process

The selection of an appropriate chlorinating agent is a critical step in the synthesis of acyl chlorides. The following diagrams illustrate the general experimental workflow and a logical decision-making process for choosing a suitable reagent.

experimental_workflow start Start: Carboxylic Acid reagent Select & Add Chlorinating Agent (e.g., SOCl₂, (COCl)₂) start->reagent reaction Reaction under Inert Atmosphere (Monitor for gas evolution/ completion by TLC/IR) reagent->reaction workup Work-up: Remove excess reagent & solvent reaction->workup purification Purification (e.g., Distillation) workup->purification product Product: Acyl Chloride purification->product

General experimental workflow for acyl chloride synthesis.

reagent_selection start Carboxylic Acid Substrate sensitive Is the substrate thermally or acid sensitive? start->sensitive scale Reaction Scale? sensitive->scale No oxalyl Oxalyl Chloride (Mild, gaseous byproducts) sensitive->oxalyl Yes tct Cyanuric Chloride (Mild, solid byproduct) sensitive->tct Yes appel Appel Reaction (Very mild, solid byproduct) sensitive->appel Yes byproduct Is byproduct removal a major concern? scale->byproduct Small thionyl Thionyl Chloride (Cost-effective, gaseous byproducts) scale->thionyl Large byproduct->oxalyl Yes pcl5 PCl₅ (High reactivity, liquid byproduct) byproduct->pcl5 No s_yes Yes s_no No sc_large Large sc_small Small b_yes Yes b_no No

Decision tree for selecting a suitable chlorinating agent.

References

Navigating Chlorination Reactions: A Comparative Guide to Dichlorotriphenylphosphorane and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated compounds, the choice of chlorinating agent is a critical decision that influences reaction efficiency, substrate compatibility, and purification strategies. Dichlorotriphenylphosphorane (PPh3Cl2), often generated in situ, is a widely employed reagent for the conversion of alcohols to alkyl chlorides and other related transformations. However, the formation of stoichiometric byproducts necessitates a careful evaluation of its performance against alternative methods. This guide provides an objective comparison of this compound-mediated reactions with key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic route.

Performance Comparison: Byproduct Profile and Yield

The primary drawback of using this compound, typically generated from triphenylphosphine (B44618) (PPh₃) and a chlorine source like carbon tetrachloride (CCl₄) in the Appel reaction, is the stoichiometric formation of triphenylphosphine oxide (Ph₃PO).[1][2] This byproduct can often complicate product isolation due to its high polarity and tendency to co-crystallize.

In contrast, a prominent alternative involves a catalytic cycle using triphenylphosphine oxide (Ph₃PO) and a stoichiometric amount of oxalyl chloride.[3] This approach regenerates the active chlorophosphonium species, thereby reducing the amount of phosphine-related byproduct. However, this method can introduce its own set of byproducts derived from oxalyl chloride, such as chlorooxalates and bisesters, particularly if the reaction is not carefully controlled.

Another alternative for the conversion of alcohols to alkyl chlorides is the Vilsmeier-Haack reagent, generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF).[4] This method avoids the use of phosphines altogether, but can lead to the formation of alkyl formates as byproducts, depending on the reaction conditions.

The following table summarizes the key byproducts and typical yields for the chlorination of a generic primary alcohol using these different methodologies.

Reagent/SystemMain ProductTypical Yield (%)Primary Byproduct(s)Typical Byproduct Yield (%)Secondary Byproduct(s)
PPh₃/CCl₄ (Appel) R-Cl80-95Triphenylphosphine oxide (Ph₃PO)Stoichiometric ( >95%)Chloroform (B151607) (CHCl₃)
cat. Ph₃PO / (COCl)₂ R-Cl75-90Triphenylphosphine oxide (Ph₃PO)Catalytic amount (e.g., 15 mol%)Chlorooxalates, Bisesters
Vilsmeier-Haack R-Cl70-85N,N-Dimethylformamide (DMF)Solvent/StoichiometricAlkyl formates

Note: Yields are approximate and can vary significantly based on the substrate and specific reaction conditions.

Experimental Protocols

Chlorination of a Primary Alcohol using Triphenylphosphine and Carbon Tetrachloride (Appel Reaction)

Materials:

  • Primary Alcohol (1.0 eq)

  • Triphenylphosphine (1.1 eq)

  • Carbon Tetrachloride (as solvent and reagent)

  • Anhydrous acetonitrile (B52724) (optional, as co-solvent)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary alcohol and carbon tetrachloride.

  • Add triphenylphosphine in one portion.

  • Stir the reaction mixture at room temperature or gentle reflux and monitor by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude residue is then purified, typically by column chromatography or crystallization, to separate the alkyl chloride from the stoichiometric triphenylphosphine oxide.

Catalytic Chlorination of a Primary Alcohol using Triphenylphosphine Oxide and Oxalyl Chloride

Materials:

  • Primary Alcohol (1.0 eq)

  • Triphenylphosphine Oxide (0.15 eq)

  • Oxalyl Chloride (1.0 eq)

  • Anhydrous chloroform

Procedure:

  • To a solution of the primary alcohol and triphenylphosphine oxide in anhydrous chloroform, slowly add a solution of oxalyl chloride in chloroform over several hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is carefully quenched with water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to remove the catalytic amount of triphenylphosphine oxide and any other side products.

Chlorination of a Primary Alcohol using the Vilsmeier-Haack Reagent

Materials:

  • Primary Alcohol (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.1 eq)

  • N,N-Dimethylformamide (DMF) (as solvent and reagent)

Procedure:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide to form the Vilsmeier reagent.

  • To this pre-formed reagent, add the primary alcohol dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The reaction is quenched by pouring it onto ice-water and then neutralized with a base (e.g., sodium bicarbonate).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification is typically achieved by distillation or column chromatography.

Visualizing the Reaction Pathways

To better understand the logical flow of these chlorination methods and the generation of their respective byproducts, the following diagrams are provided.

Appel_Reaction cluster_reactants Reactants cluster_products Products Alcohol R-OH AlkylChloride R-Cl Alcohol->AlkylChloride Chlorination PPh3 PPh₃ Ph3PO Ph₃PO (Byproduct) PPh3->Ph3PO CCl4 CCl₄ CHCl3 CHCl₃ (Byproduct) CCl4->CHCl3

Caption: Stoichiometric Appel Reaction Workflow.

Catalytic_Appel_Reaction cluster_reactants Reactants cluster_products Products Alcohol R-OH AlkylChloride R-Cl Alcohol->AlkylChloride Chlorination OxalylChloride (COCl)₂ Byproducts CO, CO₂, HCl OxalylChloride->Byproducts SideProducts Chlorooxalates (Side Product) OxalylChloride->SideProducts Ph3PO_cat Ph₃PO (catalyst)

Caption: Catalytic Appel Reaction Workflow.

Vilsmeier_Haack_Reaction cluster_reactants Reactants cluster_products Products Alcohol R-OH AlkylChloride R-Cl Alcohol->AlkylChloride Chlorination POCl3 POCl₃ Byproducts Phosphorus acids, Amine salts POCl3->Byproducts DMF DMF SideProducts Alkyl Formate (Side Product) DMF->SideProducts

Caption: Vilsmeier-Haack Reaction Workflow.

Conclusion

The choice between this compound-based chlorination and its alternatives is a nuanced decision that depends on the specific requirements of a synthesis. The classical Appel reaction offers high yields and reliability but is burdened by the generation of a stoichiometric amount of triphenylphosphine oxide. The catalytic version significantly reduces the phosphine-related waste stream, though it may introduce other byproducts and require careful control of reaction conditions. The Vilsmeier-Haack reaction provides a phosphine-free alternative, which can be advantageous in terms of cost and byproduct profile, but may offer a different reactivity and selectivity profile. By understanding the byproduct formation and having access to detailed experimental protocols, researchers can make an informed choice to optimize their synthetic strategies for efficiency and ease of purification.

References

Comparative Guide to the Chlorination of Sterically Hindered Alcohols: Dichlorotriphenylphosphorane vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective conversion of sterically hindered alcohols to their corresponding chlorides is a critical transformation in the synthesis of complex molecules. This guide provides an objective comparison of the efficacy of dichlorotriphenylphosphorane (Ph3PCl2) with other common chlorinating agents for sterically demanding substrates. The choice of reagent is paramount to achieving high yields while avoiding undesirable side reactions such as rearrangements and eliminations.

Performance Comparison of Chlorinating Agents

The following table summarizes the performance of various chlorinating agents in the conversion of representative sterically hindered alcohols. It is important to note that the data has been collated from different sources, and reaction conditions may vary, affecting direct comparability.

SubstrateReagent SystemSolventTemperature (°C)Time (h)Yield (%)Notes
Neopentyl AlcoholPh3P / Hexachloroacetone (B130050)-Ice-bath to RT277In situ generation of Ph3PCl2. Avoids rearrangement.[1]
Neopentyl AlcoholSOCl2 / Quinoline (B57606) HCl-Reflux (103-115)2360Rearrangement is a known issue with SOCl2, but this method aims to minimize it.
Neopentyl AlcoholPPh3 / Oxalyl ChlorideChloroform (B151607)/EtOAcNot specifiedNot specifiedPoorDescribed as a poor substrate for this catalytic Appel-type reaction.[2]
1-Adamantanol (B105290)SOCl2 / TiCl4 (cat.)Dichloromethane (B109758)00.2588Catalytic TiCl4 enhances reactivity and provides the chloride product exclusively.[3]
1-AdamantanolPPh3 / CCl4 (Appel)Not specifiedNot specifiedNot specifiedHighThe Appel reaction is reported to be effective for tertiary alcohols like adamantanol.[4]
1-AdamantanolFe-Ti polymer catalyst / CHCl3-Room Temp0.592-95A catalytic system using chloroform as the chlorine source.
Terpinen-4-olData Not Available----Specific comparative data for this substrate was not readily found in the searched literature.

Discussion of Reagent Efficacy

This compound (Ph3PCl2) and Appel-type Reactions:

This compound, often generated in situ from triphenylphosphine (B44618) (PPh3) and a chlorine source like carbon tetrachloride (CCl4) or hexachloroacetone (HCA) in what is known as the Appel reaction, is a highly effective reagent for the chlorination of sterically hindered alcohols.[5][6] The primary advantage of this methodology lies in its mild, typically neutral reaction conditions, which are compatible with a wide range of functional groups.[4]

The reaction mechanism proceeds through an alkoxyphosphonium salt, which then undergoes an SN2 displacement by the chloride ion.[5][6] This SN2 pathway leads to a predictable inversion of stereochemistry at chiral centers and, crucially for sterically hindered substrates like neopentyl alcohol, avoids the formation of carbocationic intermediates that are prone to rearrangement.[1] The high-yielding conversion of neopentyl alcohol to neopentyl chloride (77%) without rearrangement products underscores the utility of this approach for substrates with a high propensity for Wagner-Meerwein shifts.[1] While effective, a notable drawback of stoichiometric phosphine-based reagents is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to remove from the reaction mixture.[4]

Thionyl Chloride (SOCl2):

Thionyl chloride is a widely used and powerful chlorinating agent. However, its application to sterically hindered secondary and tertiary alcohols can be problematic. The reaction of SOCl2 with alcohols can proceed through different mechanisms (SN1, SN2, or SNi), and with substrates that can form relatively stable carbocations, rearrangements are a significant concern. For instance, the direct reaction of neopentyl alcohol with SOCl2 would be expected to yield rearranged products. However, specific conditions, such as the use of a quinoline hydrochloride catalyst, have been developed to afford neopentyl chloride in a 60% yield, presumably by modulating the reaction mechanism to suppress rearrangement.

For less rearrangement-prone but still hindered substrates like 1-adamantanol, SOCl2 can be effective, especially with the addition of a Lewis acid catalyst. The use of catalytic titanium tetrachloride (TiCl4) with SOCl2 has been shown to provide 1-chloro-adamantane in a high yield of 88%.[3]

Oxalyl Chloride ((COCl)2):

Oxalyl chloride is another common reagent for converting alcohols to chlorides, often in the context of the Swern oxidation. In a catalytic version of the Appel reaction, where triphenylphosphine oxide is catalytically regenerated using oxalyl chloride, it was found that sterically demanding alcohols like neopentyl alcohol are poor substrates.[2] This suggests that for highly hindered systems, the reactivity of the in situ generated chlorinating species may be insufficient to effect efficient conversion.

Experimental Protocols

Chlorination of Neopentyl Alcohol using Triphenylphosphine and Hexachloroacetone (in situ Ph3PCl2 generation)

  • Materials: Neopentyl alcohol, hexachloroacetone (HCA), triphenylphosphine (Ph3P), ice bath.

  • Procedure:

    • Combine neopentyl alcohol and a significant excess of hexachloroacetone (which acts as both the solvent and chlorine source) in a round-bottom flask.

    • Stir the mixture and cool it in an ice bath.

    • Slowly add a slight molar excess of triphenylphosphine to the cooled mixture.

    • Allow the reaction to stir for 2 hours, during which the phosphine (B1218219) will dissolve.

    • Upon completion, the reaction mixture can be worked up by partitioning between a non-polar solvent and water to remove water-soluble byproducts. The product can be further purified by distillation.

Chlorination of 1-Adamantanol using Thionyl Chloride and Catalytic Titanium Tetrachloride

  • Materials: 1-Adamantanol, thionyl chloride (SOCl2), titanium tetrachloride (TiCl4), dichloromethane (CH2Cl2), ice bath.

  • Procedure:

    • Dissolve 1-adamantanol in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride to the solution and stir for a short period to form the intermediate chlorosulfite.

    • Add a catalytic amount of titanium tetrachloride (e.g., 10 mol%) to the reaction mixture.

    • Monitor the reaction by TLC or GC-MS. The reaction is typically rapid (e.g., 15 minutes).

    • Upon completion, quench the reaction by carefully adding it to ice-water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product. The product can be purified by column chromatography or recrystallization.

Experimental Workflow Diagram

G cluster_0 Substrate Evaluation cluster_1 Reagent Selection cluster_2 Process & Outcome Start Sterically Hindered Alcohol CheckRearrangement Prone to Rearrangement? Start->CheckRearrangement Ph3PCl2 Ph3PCl2 / Appel Reaction CheckRearrangement->Ph3PCl2 Yes SOCl2_cat SOCl2 / Lewis Acid Catalyst CheckRearrangement->SOCl2_cat No SOCl2_std Standard SOCl2 CheckRearrangement->SOCl2_std Consider with caution Other Other Methods CheckRearrangement->Other Alternative Reaction Reaction & Work-up Ph3PCl2->Reaction SOCl2_cat->Reaction SOCl2_std->Reaction Other->Reaction Analysis Yield & Purity Analysis Reaction->Analysis Success Desired Alkyl Chloride Analysis->Success Failure Low Yield / Side Products Analysis->Failure

Caption: Workflow for selecting a chlorinating agent for sterically hindered alcohols.

References

A Comparative Guide to the Selectivity of Dichlorotriphenylphosphorane and Phosphorus Pentachloride in Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the conversion of alcohols and carboxylic acids to their corresponding chlorides is a fundamental transformation. Two common reagents employed for this purpose are dichlorotriphenylphosphorane (Ph3PCl2) and phosphorus pentachloride (PCl5). While both effectively replace a hydroxyl group with a chlorine atom, their selectivity profiles can differ significantly, influencing the outcome of reactions, particularly in the context of complex, polyfunctional molecules. This guide provides an objective comparison of the selectivity of these two reagents, supported by available data and detailed experimental protocols.

General Reactivity and Mechanism

This compound (Ph3PCl2) is often generated in situ from triphenylphosphine (B44618) (PPh3) and a chlorine source like hexachloroacetone (B130050) or N-chlorosuccinimide. It is a key intermediate in the Appel reaction.[1][2] The reaction with an alcohol generally proceeds through an oxyphosphonium salt intermediate. This is followed by a backside attack of the chloride ion in an SN2-type mechanism, leading to inversion of stereochemistry at a chiral center.[2] This mechanism contributes to the high selectivity observed with this reagent. The strong P=O bond formed in the triphenylphosphine oxide byproduct is a major driving force for the reaction.[2]

Phosphorus pentachloride (PCl5) is a more aggressive chlorinating agent.[3] Its reaction with alcohols also involves the formation of an intermediate, which then breaks down to the alkyl chloride, phosphoryl chloride (POCl3), and hydrogen chloride (HCl).[4][5] The mechanism of substitution can vary depending on the substrate and reaction conditions, with possibilities of both SN2 (leading to inversion) and SNi-like (leading to retention of configuration) pathways.[3] With tertiary alcohols, PCl5 reactions can be complex unless carried out under very mild conditions.[3] For carboxylic acids, PCl5 readily produces acyl chlorides, with the formation of POCl3 and HCl as byproducts.[6][7]

Comparative Selectivity: A Data-Driven Analysis

Chemoselectivity:

This compound is generally considered a milder and more chemoselective reagent compared to phosphorus pentachloride. This is particularly evident in molecules with multiple functional groups. For instance, in the presence of more sensitive functionalities, Ph3PCl2 can often selectively chlorinate a primary alcohol without affecting other groups. In contrast, the higher reactivity and the generation of HCl as a byproduct with PCl5 can lead to undesired side reactions with other functional groups present in the molecule.[1]

Regioselectivity:

In the chlorination of diols, the inherent steric bulk of the triphenylphosphine group in the Ph3PCl2 reagent system can play a significant role in regioselectivity, often favoring the less sterically hindered hydroxyl group. While specific comparative data on diols is scarce, the principles of the Appel reaction suggest a higher degree of regioselectivity for Ph3PCl2 over PCl5.

Stereoselectivity:

For chiral secondary alcohols, this compound (via the Appel reaction) is well-regarded for proceeding with a clean inversion of stereochemistry due to its predominantly SN2 mechanism.[2] The stereochemical outcome with phosphorus pentachloride can be less predictable. While SN2-type inversion is often observed with secondary alcohols, SNi-like mechanisms leading to retention of configuration have also been reported, particularly with tertiary alcohols under mild conditions.[3]

Due to the lack of a single source with direct quantitative comparison, a summary table with experimental data from various sources is presented below. Readers should be mindful that reaction conditions may vary between experiments.

Substrate TypeReagentProduct(s)Yield (%)Observations
Primary AlcoholsPh3PCl2/CCl4 (Appel)Alkyl ChlorideGenerally highMild conditions, good for sensitive substrates.
PCl5Alkyl ChlorideVariableCan be vigorous, potential for side reactions.[3]
Secondary AlcoholsPh3PCl2/CCl4 (Appel)Alkyl ChlorideHighTypically proceeds with inversion of stereochemistry.[2]
PCl5Alkyl ChlorideVariableStereochemical outcome can depend on conditions.[3]
Tertiary AlcoholsPh3PCl2/CCl4 (Appel)Alkyl ChlorideModerate to GoodSN1 mechanism.
PCl5Alkyl ChlorideVariableProne to elimination and rearrangement side reactions.[1]
Carboxylic AcidsPh3PCl2/CCl4 (Appel)Acyl ChlorideGoodMild conditions.
PCl5Acyl ChlorideGenerally highVigorous reaction, produces HCl.[6][7]

Experimental Protocols

General Procedure for Chlorination of a Primary Alcohol using this compound (Appel Reaction Conditions) [8]

Materials:

  • Alcohol (1.0 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • Carbon tetrachloride (CCl4) (1.5 eq)

  • Dichloromethane (B109758) (DCM) as solvent

Procedure:

  • Dissolve the alcohol and triphenylphosphine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add carbon tetrachloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically filtered to remove the precipitated triphenylphosphine oxide.

  • The filtrate is then washed with water and brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

General Procedure for Chlorination of a Carboxylic Acid using Phosphorus Pentachloride [6][7]

Materials:

  • Carboxylic acid (1.0 eq)

  • Phosphorus pentachloride (PCl5) (1.1 eq)

  • Anhydrous solvent (e.g., dichloromethane or chloroform)

Procedure:

  • In a fume hood, place the carboxylic acid in a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a trap (to neutralize the evolved HCl gas).

  • Add the anhydrous solvent to dissolve or suspend the carboxylic acid.

  • Carefully add phosphorus pentachloride portion-wise to the stirred mixture. The reaction is often exothermic and produces steamy fumes of hydrogen chloride.[6]

  • After the initial vigorous reaction subsides, the mixture may be gently warmed (e.g., to 40-50 °C) for a period (e.g., 1-2 hours) to ensure the reaction goes to completion. Monitor the reaction by observing the cessation of HCl evolution.

  • After cooling to room temperature, the phosphoryl chloride (POCl3) and the solvent can be removed by distillation.

  • The resulting crude acyl chloride can be purified by fractional distillation under reduced pressure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized reaction pathways for the chlorination of an alcohol using both this compound and phosphorus pentachloride.

G General Chlorination Pathways cluster_Ph3PCl2 This compound Pathway cluster_PCl5 Phosphorus Pentachloride Pathway A1 R-OH + Ph3PCl2 A2 [R-O-PPh3]+ Cl- A1->A2 Formation of Oxyphosphonium Salt A3 R-Cl + Ph3PO A2->A3 SN2 Attack by Cl- B1 R-OH + PCl5 B2 R-O-PCl4 + HCl B1->B2 Initial Reaction B3 R-Cl + POCl3 B2->B3 Decomposition

Caption: Generalized reaction pathways for alcohol chlorination.

Conclusion

The choice between this compound and phosphorus pentachloride for a chlorination reaction depends critically on the substrate's nature and the desired outcome. For complex molecules where high selectivity is paramount, the milder conditions and the SN2-dominant mechanism of the Appel reaction (utilizing Ph3PCl2) make it the superior choice. It offers excellent control over stereochemistry and minimizes side reactions.

Phosphorus pentachloride, on the other hand, is a powerful and often more economical reagent suitable for robust substrates where potential side reactions are less of a concern. Its high reactivity makes it effective for the conversion of both alcohols and carboxylic acids. However, for sensitive substrates, the harshness of the reagent and the generation of acidic byproducts necessitate careful consideration and control of reaction conditions. Ultimately, a thorough understanding of the reactivity and selectivity of each reagent is crucial for the successful design and execution of synthetic strategies in research and development.

References

Dichlorotriphenylphosphorane: A Superior Alternative to Classical Appel Reaction Conditions for Alcohol Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the Appel reaction has been a cornerstone in organic synthesis for the conversion of alcohols to alkyl chlorides, valued for its mild conditions and broad substrate scope. However, the classical Appel conditions, which utilize a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄), suffer from significant drawbacks, primarily the toxicity and environmental hazards associated with CCl₄. An increasingly favored alternative is the use of pre-formed dichlorotriphenylphosphorane (Ph₃PCl₂), the key reactive intermediate of the Appel reaction. This guide provides a detailed comparison of Ph₃PCl₂ and traditional Appel conditions, supported by mechanistic insights and experimental protocols, to assist researchers in making informed decisions for their synthetic strategies.

Executive Summary

This compound offers distinct advantages over the in-situ generation of the reactive species from triphenylphosphine and carbon tetrachloride as in the classical Appel reaction. The primary benefit of using Ph₃PCl₂ is the complete avoidance of the hazardous and ozone-depleting carbon tetrachloride. While both methods generally proceed via a similar mechanistic pathway with inversion of stereochemistry, the use of the pre-formed reagent can lead to cleaner reactions and simpler workup procedures by eliminating the formation of chloroform (B151607) as a byproduct.

Comparative Analysis

The following table summarizes the key differences between using this compound and standard Appel reaction conditions for the chlorination of alcohols.

FeatureThis compound (Ph₃PCl₂)Appel Reaction (PPh₃/CCl₄)
Chlorinating Agent Pre-formed Ph₃PCl₂Ph₃P and CCl₄ (generates Ph₃PCl₂ in situ)
Reaction Conditions Typically mild, often at or below room temperature.Generally mild, ranging from 0 °C to reflux, depending on the substrate.[1]
Stereochemistry Predominantly Sₙ2-type inversion of configuration for primary and secondary alcohols.Sₙ2-type inversion of configuration for primary and secondary alcohols.[1][2]
Substrate Scope Broad applicability for primary and secondary alcohols.Excellent for primary and good for secondary alcohols; tertiary alcohols may undergo elimination.[1]
Key Byproducts Triphenylphosphine oxide (Ph₃PO)Triphenylphosphine oxide (Ph₃PO) and Chloroform (CHCl₃).[1]
Workup & Purification Typically involves filtration to remove Ph₃PO followed by standard extractive workup and chromatography.Can be complicated by the need to remove both Ph₃PO and residual CCl₄/CHCl₃.[3]
Safety & Handling Ph₃PCl₂ is a flammable and corrosive solid that is moisture-sensitive.[4]Involves the use of carbon tetrachloride, a toxic, carcinogenic, and ozone-depleting substance restricted by the Montreal Protocol.[2][5]
Environmental Impact Avoids the use of ozone-depleting substances.Significant negative environmental impact due to the use of CCl₄.

Reaction Mechanisms and Stereochemistry

The conversion of alcohols to alkyl chlorides by both this compound and the Appel reaction proceeds through a common intermediate, an alkoxyphosphonium salt. The subsequent nucleophilic attack by the chloride ion dictates the stereochemical outcome.

For primary and secondary alcohols, the reaction predominantly follows an Sₙ2 pathway, resulting in a clean inversion of the stereocenter at the carbon bearing the hydroxyl group.[1][2][6] This stereospecificity is a significant advantage in the synthesis of chiral molecules.

SN2_Mechanism cluster_0 Formation of Alkoxyphosphonium Salt cluster_1 SN2 Attack ROH R-OH Intermediate [R-O-P⁺Ph₃] Cl⁻ ROH->Intermediate + Ph₃PCl₂ Ph3PCl2 Ph₃PCl₂ HCl HCl AlkylChloride R-Cl Intermediate->AlkylChloride + Cl⁻ (backside attack) Chloride Cl⁻ Ph3PO Ph₃PO

Caption: General mechanism for alcohol chlorination.

The key difference lies in the generation of the active chlorinating agent. In the Appel reaction, this compound is formed in situ from the reaction of triphenylphosphine and carbon tetrachloride.[2][5]

Appel_Activation PPh3 Ph₃P Ph3PCl2_intermediate [Ph₃P⁺-Cl] CCl₃⁻ PPh3->Ph3PCl2_intermediate + CCl₄ CCl4 CCl₄ Ph3PCl2 Ph₃PCl₂ Ph3PCl2_intermediate->Ph3PCl2 → Ph₃PCl₂ + CHCl₃ CHCl3 CHCl₃

References

Spectroscopic Analysis of Dichlorotriphenylphosphorane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic signatures of products formed from the reaction of dichlorotriphenylphosphorane (Ph₃PCl₂) with alcohols and carboxylic acids. We present a comparative analysis with alternative and commonly employed synthetic methods, supported by experimental data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document aims to serve as a practical resource for the identification and characterization of reaction products in synthetic chemistry, particularly in the context of drug development and materials science.

Introduction to this compound in Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized for the conversion of alcohols to alkyl chlorides and carboxylic acids to acyl chlorides. These transformations are fundamental steps in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs). The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which is subsequently displaced by a chloride ion. A common byproduct of these reactions is triphenylphosphine (B44618) oxide (Ph₃PO). Understanding the spectroscopic characteristics of the desired products, as well as the major byproduct, is crucial for reaction monitoring, purification, and final product characterization.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopic data for the products of reactions involving this compound and its alternatives. For this guide, we will use the conversion of benzyl (B1604629) alcohol to benzyl chloride and benzoic acid to benzoyl chloride as model reactions.

Table 1: Spectroscopic Data for the Chlorination of Benzyl Alcohol

Reagent/Product¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Benzyl Alcohol 7.46-7.22 (m, 5H, Ar-H), 4.56 (s, 2H, CH₂), variable OH peak[1][2]140.9, 128.4, 127.4, 127.0, 64.7 (CH₂)[3]~3350 (br, O-H), 3090-3030 (Ar C-H), 1050-1000 (C-O)[4]
Benzyl Chloride (from Ph₃PCl₂) Data not available in literatureData not available in literatureData not available in literature
Benzyl Chloride (from SOCl₂) 7.35-7.25 (m, 5H, Ar-H), 4.57 (s, 2H, CH₂)[5]137.9, 128.8, 128.6, 128.5, 46.4 (CH₂)[5]3090-3030 (Ar C-H), 1265 (CH₂ wag), 700-600 (C-Cl)[6]
Triphenylphosphine Oxide (Byproduct) 7.75-7.45 (m)132.1 (d, J=103 Hz), 131.9 (d, J=10 Hz), 128.6 (d, J=12 Hz), 130.5~1190 (P=O), 1438 (P-Ph), 725, 695 (Ph)

Table 2: Spectroscopic Data for the Chlorination of Benzoic Acid

Reagent/Product¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Benzoic Acid 11.67 (s, 1H, COOH), 8.20 (d, 2H, Ar-H), 7.68 (t, 1H, Ar-H), 7.58 (t, 2H, Ar-H)[7][8][9]172.6, 133.9, 130.3, 129.4, 128.5[7][10][11]3300-2500 (br, O-H), 1700-1680 (C=O), 1320-1210 (C-O)[12][13]
Benzoyl Chloride (from Ph₃PCl₂) Data not available in literatureData not available in literatureData not available in literature
Benzoyl Chloride (from Oxalyl Chloride) 8.12-8.10 (m, 2H, Ar-H), 7.70-7.66 (m, 1H, Ar-H), 7.53-7.49 (m, 2H, Ar-H)[10]168.5, 135.5, 133.3, 131.5, 129.1[10]~1775 (C=O), ~1200 (C-O), 900-650 (Ar C-H bend)[4][14][15]
Benzoyl Chloride (from PCl₃) 8.12–8.10 (m, 2H), 7.70–7.66 (m, 1H), 7.53–7.49 (m, 2H)[10]168.47, 135.47, 133.30, 131.50, 129.08[10]Consistent with other methods
Triphenylphosphine Oxide (Byproduct) 7.75-7.45 (m)132.1 (d, J=103 Hz), 131.9 (d, J=10 Hz), 128.6 (d, J=12 Hz), 130.5~1190 (P=O), 1438 (P-Ph), 725, 695 (Ph)

Table 3: ³¹P NMR Data

Compound³¹P NMR (CDCl₃, δ ppm)
This compound (Ph₃PCl₂) ~58.6 (ionic form)
Triphenylphosphine Oxide (Ph₃PO) ~29.4[16]
Reaction of Ph₃PCl₂ with Benzoic Acid (intermediate) ~43.6 (Acylphosphonium salt)

Reaction Pathways and Experimental Workflows

The conversion of alcohols and carboxylic acids using this compound involves distinct reaction pathways, which can be visualized to understand the transformation and the generation of byproducts.

Reaction_Pathway cluster_alcohol Chlorination of Alcohol cluster_acid Chlorination of Carboxylic Acid A R-OH (Alcohol) Int1 [R-O-PPh₃]⁺Cl⁻ (Alkoxyphosphonium salt) A->Int1 + Ph₃PCl₂ PCl2 Ph₃PCl₂ RCl R-Cl (Alkyl Chloride) Int1->RCl + Cl⁻ (SN2) Ph3PO_A Ph₃PO (Triphenylphosphine Oxide) Int1->Ph3PO_A B R-COOH (Carboxylic Acid) Int2 [R-CO-O-PPh₃]⁺Cl⁻ (Acyloxyphosphonium salt) B->Int2 + Ph₃PCl₂ PCl2_B Ph₃PCl₂ RCOCl R-COCl (Acyl Chloride) Int2->RCOCl + Cl⁻ Ph3PO_B Ph₃PO (Triphenylphosphine Oxide) Int2->Ph3PO_B Experimental_Workflow Start Reactants (Alcohol/Carboxylic Acid + Ph₃PCl₂) Reaction Reaction in Inert Solvent (e.g., CH₂Cl₂) Start->Reaction Workup Aqueous Workup / Filtration Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product Isolated Product (Alkyl/Acyl Chloride) Purification->Product Byproduct Isolated Byproduct (Triphenylphosphine Oxide) Purification->Byproduct Analysis Spectroscopic Analysis (NMR, IR) Product->Analysis Byproduct->Analysis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dichlorotriphenylphosphorane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment. Dichlorotriphenylphosphorane, a versatile reagent in organic synthesis, requires careful management due to its hazardous properties. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulations.

This compound is a flammable solid that is highly sensitive to moisture and reacts with water.[1] It is crucial to prevent its contact with atmospheric moisture to avoid uncontrolled reactions. The primary disposal route for significant quantities of this reagent is through a licensed chemical waste disposal facility.[2] However, for incidental amounts or for quenching residual reagent in laboratory apparatus, a controlled hydrolysis procedure can be employed to convert it into less hazardous substances before final disposal.

Quantitative Hazard Data

For a quick reference, the following table summarizes the key quantitative hazard information for this compound.

Hazard ClassificationGHS CodeSignal WordFlash PointMelting Point
Flammable SolidH228Danger20 °C (68 °F) - closed cup[3]85 °C (decomposes)[1][3]
Skin Corrosion/IrritationH314Danger
Carcinogenicity (Suspected)H350Danger

Laboratory-Scale Disposal Protocol: Controlled Hydrolysis

This protocol details the safe conversion of small quantities of this compound into triphenylphosphine (B44618) oxide (TPPO) and hydrochloric acid (HCl), followed by neutralization. This procedure should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • This compound waste

  • An inert solvent (e.g., dry toluene (B28343) or tetrahydrofuran)

  • A solution of sodium bicarbonate (5-10% in water)

  • A separate container for aqueous waste

  • pH indicator paper or a pH meter

  • Stirring apparatus

Procedure:

  • Inert Atmosphere: If quenching a reaction, ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon) to prevent uncontrolled reaction with ambient moisture.

  • Dilution: Dilute the this compound residue with a dry, inert solvent like toluene. This helps to moderate the reaction rate during hydrolysis.

  • Controlled Addition: Slowly and carefully add the diluted this compound solution to a stirred, aqueous solution of sodium bicarbonate. The addition should be done dropwise or in small portions to control the rate of gas evolution (carbon dioxide) and heat generation.

  • Neutralization: Continue the addition of the sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8), as confirmed by pH paper or a pH meter. This step is crucial to neutralize the hydrochloric acid produced during hydrolysis.

  • Separation: Allow the mixture to separate into organic and aqueous layers.

  • Aqueous Waste: The aqueous layer, containing sodium chloride and excess sodium bicarbonate, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.

  • Organic Waste: The organic layer contains triphenylphosphine oxide dissolved in the solvent. This should be collected in a designated non-halogenated organic waste container for subsequent incineration by a licensed waste disposal service.

  • Contaminated Materials: Any equipment or materials that have come into contact with this compound should be decontaminated by rinsing with a suitable solvent, and the rinsate should be treated and disposed of as hazardous waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Dichlorotriphenylphosphorane_Disposal This compound Disposal Workflow start Start: this compound Waste decision Is it a large quantity or bulk container? start->decision licensed_disposal Arrange for disposal by a licensed chemical waste facility. decision->licensed_disposal Yes lab_scale Is it a small, lab-scale quantity (e.g., residue)? decision->lab_scale No end End licensed_disposal->end lab_scale->licensed_disposal No hydrolysis Perform controlled hydrolysis in a fume hood. lab_scale->hydrolysis Yes ppe Wear appropriate PPE (goggles, gloves, lab coat). hydrolysis->ppe dilute Dilute with a dry, inert solvent. hydrolysis->dilute neutralize Slowly add to a stirred sodium bicarbonate solution. dilute->neutralize check_ph Check pH of the aqueous layer (target: 7-8). neutralize->check_ph check_ph->neutralize pH is acidic separate Separate organic and aqueous layers. check_ph->separate pH is neutral aqueous_waste Dispose of aqueous waste according to local regulations. separate->aqueous_waste organic_waste Collect organic waste (containing TPPO) for incineration. separate->organic_waste aqueous_waste->end organic_waste->end

References

Essential Safety and Operational Guide for Handling Dichlorotriphenylphosphorane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Dichlorotriphenylphosphorane. Adherence to these guidelines is essential for ensuring personal safety and proper experimental conduct.

This compound is a flammable solid that is highly sensitive to moisture and can cause severe skin burns and eye damage.[1][2][3][4] Proper handling and disposal are crucial to mitigate these risks.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. This equipment should be worn at all times in the laboratory when this chemical is in use.

Body PartRequired PPESpecifications and Standards
Eyes/Face Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield is also required when there is a risk of explosion or significant splashing.[5]
Skin Chemical-resistant and fire/flame-retardant lab coatShould be worn over cotton clothing and fully buttoned.[5]
Chemical impermeable glovesGloves must be inspected before each use. Consult the manufacturer's guidelines for specific material compatibility.[1][5]
Respiratory Full-face respiratorRequired if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
Footwear Closed-toe, closed-heel shoesShoes should be made of a non-porous material.
Handling and Storage Protocols

Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

ProcedureKey Steps and Precautions
Handling - Work in a well-ventilated area, preferably under a chemical fume hood.[7] - Avoid the formation of dust and aerosols.[1] - Avoid contact with skin and eyes.[1] - Use non-sparking tools and explosion-proof equipment.[1] - Ground and bond containers and receiving equipment to prevent static discharge.[1] - Keep away from heat, sparks, open flames, and other ignition sources.[1]
Storage - Store in a tightly closed container in a dry, well-ventilated place.[7] - The product is moisture-sensitive and should be stored under anhydrous conditions.[4] - Recommended storage temperature is between 2-8°C.[3] - Store in a locked-up and secure area.[1]
Emergency Procedures

In the event of an emergency, follow these procedures immediately.

EmergencyFirst-Aid and Response Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[8] Seek immediate medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical help.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[6]
Spill Evacuate the area. Remove all ignition sources. Use spark-proof tools for cleanup. Collect the spilled material in a suitable, closed container for disposal.[1]
Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

Waste TypeDisposal Method
Unused Product Dispose of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
Contaminated Material Collect and place in a suitable, closed container for disposal according to local, state, and federal regulations.[1][9]
Empty Containers Triple rinse containers (or equivalent) before offering for recycling or reconditioning. Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill.[1]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_ground Ground Equipment prep_setup->prep_ground handle_weigh Weigh this compound prep_ground->handle_weigh handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Standard operating procedure for this compound.

References

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Feasible Synthetic Routes

Reactant of Route 1
Dichlorotriphenylphosphorane
Reactant of Route 2
Dichlorotriphenylphosphorane

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